molecular formula C7H8N2O B141921 Methyl picolinimidate CAS No. 19547-38-7

Methyl picolinimidate

Cat. No.: B141921
CAS No.: 19547-38-7
M. Wt: 136.15 g/mol
InChI Key: NEGQCMNHXHSFGU-UHFFFAOYSA-N
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Description

Methyl picolinimidate is a valuable chemical building block in medicinal chemistry, particularly in the development of novel therapeutic agents. Its structure serves as a versatile scaffold for synthesizing a wide range of bioactive molecules. Research has identified derivatives based on the picolinamide core as having significant potential in antifungal development. These compounds have been shown to target Sec14p, the major phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae , and the inhibition of this essential protein provides a promising mechanism for new antifungal agents . Furthermore, the picolinamide scaffold is privileged in anticancer drug discovery. N -methylpicolinamide derivatives are key structural components in several potent kinase inhibitors, including established drugs like Sorafenib and Regorafenib . Recent research continues to explore this space, with novel N -methylpicolinamide-4-thiol derivatives demonstrating potent and broad-spectrum anti-proliferative activities against various human cancer cell lines. Some of these compounds have been found to selectively inhibit Aurora-B kinase, a recognized anticancer target, underscoring the ongoing research value of this chemical class . The reactivity of this compound makes it a crucial intermediate for further chemical modifications, enabling researchers to explore structure-activity relationships and optimize compounds for enhanced potency and selectivity in biological assays.

Properties

IUPAC Name

methyl pyridine-2-carboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-10-7(8)6-4-2-3-5-9-6/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGQCMNHXHSFGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70941315
Record name Methyl pyridine-2-carboximidate
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Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19547-38-7
Record name Methyl picolinimidate
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Record name Methyl pyridine-2-carboximidate
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Record name Methyl Picolinimidate
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl Picolinimidate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical properties of key intermediates is paramount. Methyl picolinimidate, a derivative of picolinic acid, serves as a valuable building block in organic synthesis and holds potential in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, and biological context.

Core Chemical Properties

This compound, also known as methyl pyridine-2-carboximidate, possesses a unique structure combining a pyridine ring with an imidate functional group.[1][2] This combination influences its reactivity and potential applications.

PropertyValueSource
Molecular Formula C₇H₈N₂O[2][3][4]
Molecular Weight 136.15 g/mol [2][3][4]
CAS Number 19547-38-7[1][2][3]
IUPAC Name methyl pyridine-2-carboximidate[2]
Synonyms Methyl iminopicolinate, Picolinimidic Acid Methyl Ester, Methoxy(2-pyridyl)methanimine[1][2][3]
Topological Polar Surface Area (TPSA) 45.97 Ų[3]
logP 1.05337[3]
Storage Conditions -20°C, stored under nitrogen[3]

Synthesis of this compound

A common and high-yielding synthesis of this compound involves the reaction of a nitrile with sodium methoxide, followed by neutralization.[1]

Experimental Protocol:

  • Preparation of Sodium Methoxide Solution: Metallic sodium (0.32 g) is carefully dissolved in methanol (100 ml) to prepare a solution of sodium methoxide.

  • Reaction: 2-Cyano-6-n-propylpyridine (10 g) is dissolved in the freshly prepared sodium methoxide solution.[1] The reaction mixture is left to stand overnight.

  • Neutralization: Acetic acid (0.82 g) is added to the reaction mixture.[1]

  • Work-up: The mixture is concentrated under reduced pressure. The resulting residue is then dissolved in ether (200 ml).

  • Purification: Any insoluble materials are removed by filtration. The filtrate is then concentrated under reduced pressure to yield methyl 2-picolinimidate. This protocol has been reported to achieve a yield of 94%.[1]

G Synthesis Workflow for this compound A Dissolve 2-Cyano-6-n-propylpyridine in Sodium Methoxide/Methanol Solution B Stand Overnight A->B C Add Acetic Acid B->C D Concentrate under Reduced Pressure C->D E Dissolve Residue in Ether D->E F Filter Insoluble Materials E->F G Concentrate Filtrate under Reduced Pressure F->G H Obtain this compound G->H

A flowchart illustrating the synthesis of this compound.

Reactivity and Stability

Imidates, such as this compound, are known for their reactivity, which is influenced by the presence of both a C=N double bond and an ether-like linkage. They can be considered analogs of esters and amides.

  • Hydrolysis: this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield methyl picolinate or picolinamide, respectively.

  • Nucleophilic Substitution: The carbon atom of the C=N group is electrophilic and can be attacked by nucleophiles.

  • Reactions with Amines: It can react with primary and secondary amines to form substituted amidines.

For stability, this compound should be stored at low temperatures (-20°C) and under an inert atmosphere, such as nitrogen, to prevent degradation.[3]

Spectroscopic Properties

SpectroscopyExpected Characteristics
¹H NMR Signals corresponding to the methyl protons, aromatic protons of the pyridine ring, and the N-H proton of the imine group would be expected. The chemical shifts of the pyridine protons would be in the aromatic region, and their splitting pattern would depend on their positions.
¹³C NMR Resonances for the methyl carbon, the carbons of the pyridine ring, and the imine carbon would be present. The imine carbon would likely appear in the range of 150-170 ppm.
IR Spectroscopy Characteristic absorption bands for the C=N stretching vibration (around 1650 cm⁻¹), C-O stretching, and N-H stretching (around 3300 cm⁻¹) would be anticipated.
Mass Spectrometry The molecular ion peak (M+) would be observed at m/z = 136. Fragmentation patterns would likely involve the loss of the methoxy group or cleavage of the pyridine ring.

Biological Context and Drug Development

While this compound itself is not extensively studied for its biological activity, related picolinamide and picolinate derivatives have shown significant potential in drug development, particularly as anticancer and antimicrobial agents.[9]

  • Anticancer Activity: Novel N-methyl-picolinamide-4-thiol derivatives have demonstrated potent and broad-spectrum anti-proliferative activities against various human cancer cell lines.[10][11] One compound, in particular, was found to selectively inhibit Aurora-B kinase, a key protein in cell division.[9][10][11]

  • VEGFR-2 Inhibition: Picolinamide derivatives containing (thio)urea and dithiocarbamate moieties have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a crucial target in angiogenesis.[9]

  • Prodrug Potential: The ester or imidate functionality can be utilized in prodrug design to improve pharmacokinetic properties such as solubility, bioavailability, and stability.[12][13] Ester linkages in prodrugs are often hydrolyzed in the body by esterases to release the active drug.[12]

G Inhibition of Aurora-B Kinase Signaling cluster_0 Cell Cycle Progression A Aurora-B Kinase B Substrate Phosphorylation A->B C Chromosome Segregation B->C D Cytokinesis C->D G Cell Cycle Arrest & Apoptosis C->G D->G E N-methyl-picolinamide-4-thiol Derivatives F Inhibition E->F F->A

A diagram of the inhibitory action on the Aurora-B kinase pathway.

References

An In-depth Technical Guide to the Molecular Structure of Methyl Picolinimidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl picolinimidate, a pyridine derivative featuring an imidate functional group, serves as a valuable intermediate in organic synthesis and a ligand in coordination chemistry. This document provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and reactivity. Detailed experimental protocols, quantitative data summarized in tabular format, and logical workflow diagrams are presented to support advanced research and development activities. This guide is intended for professionals in the fields of chemical research and drug development who require a detailed understanding of this compound's characteristics.

Molecular Identity and Structure

This compound, also known as methyl pyridine-2-carboximidate, is an organic compound containing a pyridine ring substituted at the 2-position with a methyl imidate group.[1] Its unique structure, combining an aromatic nitrogen heterocycle with a reactive imidate moiety, makes it a subject of interest in synthetic and medicinal chemistry.

Chemical Identifiers

The fundamental identifiers for this compound are summarized below, providing essential information for substance registration, retrieval, and safety documentation.

IdentifierValue
CAS Number 19547-38-7[2]
Molecular Formula C₇H₈N₂O[2][3][4][5]
Molecular Weight 136.15 g/mol [3][4]
IUPAC Name methyl pyridine-2-carboximidate[1]
Synonyms Methyl iminopicolinate, Picolinimidic Acid Methyl Ester, Methoxy(2-pyridyl)methanimine[1][3][4]
InChI InChI=1S/C7H8N2O/c1-10-7(8)6-4-2-3-5-9-6/h2-5,8H,1H3[2][3]
InChIKey NEGQCMNHXHSFGU-UHFFFAOYSA-N[1][2][3]
SMILES COC(=N)C1=CC=CC=N1[4]
Structural Representation

The two-dimensional structure of this compound illustrates the connectivity of its atoms, featuring a central pyridine ring. The imidate functional group, -C(=NH)OCH₃, is attached to the C2 position of the ring. A computed three-dimensional model can also be rendered to visualize its spatial arrangement.[2]

Physicochemical Properties

Computational chemistry provides insights into the molecule's properties, which are critical for predicting its behavior in various chemical and biological systems.

PropertyValue
Topological Polar Surface Area (TPSA) 45.97 Ų[4]
LogP 1.05337[4]
Hydrogen Bond Acceptors 3[4]
Hydrogen Bond Donors 1[4]
Rotatable Bonds 1[4]

Synthesis and Reactivity

The synthesis of this compound is most commonly achieved through the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol.[6][7][8] This method provides a direct route to the corresponding imino ester salt, known as a Pinner salt.[6][9]

Experimental Protocol: Synthesis of this compound

The following protocol details a high-yield synthesis of this compound from 2-cyanopyridine.[1]

Materials:

  • 2-Cyano-6-n-propylpyridine (or 2-cyanopyridine as the base nitrile)

  • Methanol

  • Metallic Sodium

  • Acetic Acid

  • Ether

Procedure:

  • A solution of sodium methoxide in methanol is prepared by dissolving metallic sodium (0.32 g) in methanol (100 ml).[1]

  • 2-Cyanopyridine (10 g) is dissolved in the prepared sodium methoxide solution.[1]

  • The reaction mixture is allowed to stand overnight.[1]

  • Acetic acid (0.82 g) is added to the mixture, which is then concentrated under reduced pressure.[1]

  • The resulting residue is dissolved in ether (200 ml), and any insoluble materials are removed by filtration.[1]

  • The filtrate is concentrated under reduced pressure to yield this compound.[1] A reported yield for a similar starting material is 94%.[1]

Logical Workflow of Synthesis

The synthesis process can be visualized as a logical workflow, starting from the nitrile raw material and proceeding through the key reaction and purification steps to obtain the final product.

G cluster_start Starting Materials cluster_process Process cluster_end Final Product 2-Cyanopyridine 2-Cyanopyridine Reaction Pinner Reaction (Standing Overnight) 2-Cyanopyridine->Reaction Methanol_Sodium Sodium Methoxide in Methanol Methanol_Sodium->Reaction Neutralization Add Acetic Acid & Concentrate Reaction->Neutralization Purification Dissolve in Ether & Filter Neutralization->Purification Isolation Concentrate Filtrate Purification->Isolation Product This compound Isolation->Product

Caption: Synthesis workflow for this compound.

Reactivity

The imidate functional group is a versatile intermediate. Pinner salts can undergo further nucleophilic additions to yield various products, such as esters (with water), amidines (with ammonia or amines), or orthoesters (with excess alcohol).[6][10] For instance, this compound has been shown to react with ethyl carbazate when melted together at 200°C to form 5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one, demonstrating its utility in synthesizing heterocyclic compounds.[11]

Analytical Data

Gas Chromatography

Gas chromatography data for this compound has been compiled by the NIST Mass Spectrometry Data Center.

Column TypeActive PhaseRetention Index (I)Carrier Gas
CapillaryDB-51181He[12]
CapillaryCAM-He[3]
Spectroscopic Data of a Related Compound: Methyl Picolinate

Disclaimer: The following IR and NMR spectroscopic data are for methyl picolinate (CAS 2459-07-6) , not this compound. This information is provided for comparative and reference purposes only, as methyl picolinate shares the same pyridine-2-carboxylate core structure, differing only in the functional group (ester vs. imidate).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups within a molecule based on their characteristic vibrations.[13][14] For methyl picolinate, characteristic absorptions would include C=O stretching from the ester group, C-O stretching, and vibrations associated with the aromatic pyridine ring.[15] The region from 1450 to 600 cm⁻¹ is often referred to as the fingerprint region, providing a unique pattern for each compound.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For methyl picolinate, the spectrum would show distinct signals for the methyl protons and the four aromatic protons on the pyridine ring, with their chemical shifts and splitting patterns being indicative of their positions relative to the nitrogen atom and the ester group.[16]

Applications in Research and Drug Development

This compound and related compounds are valuable in several areas of chemical science.

  • Synthetic Intermediate: As demonstrated by its reaction with ethyl carbazate, this compound is a useful precursor for synthesizing more complex heterocyclic molecules, which are common scaffolds in pharmaceuticals.[11]

  • Ligand in Coordination Chemistry: The pyridine nitrogen and the imidate group can act as coordination sites for metal ions. This property is explored in the development of metal complexes with specific catalytic or biological activities.[11]

  • Drug Discovery: While not a drug itself, its derivatives are of interest. The broader field of pharmacometrics utilizes computational modeling and simulation to optimize drug development, from discovery through regulatory approval.[17][18][19] Intermediates like this compound are foundational to creating the novel molecular entities (NMEs) that are the subject of such studies. The development of new drugs often relies on the synthesis of diverse chemical libraries, where versatile building blocks are essential.

Role in a Drug Development Pipeline

The diagram below illustrates a conceptual workflow where a versatile chemical intermediate like this compound could be utilized in the early stages of drug discovery to generate a library of candidate compounds for screening.

G Start Intermediate Synthesis (e.g., this compound) Library Combinatorial Chemistry (Generate Derivatives) Start->Library Versatile Building Block HTS High-Throughput Screening (Identify Hits) Library->HTS Test Compound Library LeadGen Hit-to-Lead Optimization HTS->LeadGen Active 'Hits' Preclinical Preclinical Studies LeadGen->Preclinical Lead Candidates

Caption: Role of intermediates in a drug discovery workflow.

Conclusion

This compound is a structurally distinct compound with significant potential as a synthetic intermediate and building block in medicinal and materials chemistry. Its synthesis via the Pinner reaction is efficient and well-documented. While a complete public spectroscopic profile is lacking, its known reactivity and the properties of related structures provide a solid foundation for its application in research. This guide consolidates the available technical data to facilitate its use by scientists and researchers in the development of novel molecules and materials.

References

An In-depth Technical Guide to the Synthesis of Methyl Picolinimidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl picolinimidate, a valuable intermediate in medicinal chemistry and drug development. The primary focus of this document is the Pinner reaction, a classic and reliable method for the conversion of nitriles to imidates. This guide details the core principles of this synthesis pathway, provides a representative experimental protocol, and presents available characterization data. The content is structured to be a practical resource for researchers and professionals in the field of organic synthesis and drug discovery.

Introduction

This compound, also known as methyl pyridine-2-carboximidate, is a heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. Its structure, featuring a pyridine ring and an imidate functional group, makes it a versatile building block for the synthesis of more complex molecules, including nitrogen-containing heterocycles that are often scaffolds for bioactive compounds. The synthesis of this intermediate is, therefore, a critical step in the development of new chemical entities. This guide focuses on the most common and effective method for its preparation: the Pinner reaction.

Synthesis Pathway: The Pinner Reaction

The most prevalent method for the synthesis of this compound is the Pinner reaction, an acid-catalyzed reaction between a nitrile and an alcohol.[1][2] In this case, 2-cyanopyridine (picolinonitrile) reacts with methanol in the presence of a strong acid, typically anhydrous hydrogen chloride, to form the corresponding imidate salt, known as a Pinner salt.[1][2] Subsequent neutralization yields the free imidate.

The reaction is highly sensitive to water, as the Pinner salt intermediate can be readily hydrolyzed to the corresponding ester (methyl picolinate).[1] Therefore, anhydrous conditions are crucial for achieving high yields of the desired this compound. The reaction is also typically performed at low temperatures to prevent the thermodynamically unstable imidate salt from rearranging to the corresponding amide.[2]

A variation of the classical Pinner reaction involves the use of a solution of hydrogen chloride in an anhydrous solvent, such as cyclopentyl methyl ether (CPME), which can be more practical than using gaseous HCl.

Reaction Mechanism

The Pinner reaction proceeds through the following key steps:

  • Protonation of the Nitrile: The nitrile nitrogen is protonated by the strong acid catalyst, which activates the nitrile carbon towards nucleophilic attack.

  • Nucleophilic Attack by Alcohol: A molecule of methanol attacks the electrophilic carbon of the protonated nitrile.

  • Proton Transfer: A proton is transferred from the oxonium ion intermediate to another molecule of the alcohol or a counter-ion.

  • Formation of the Pinner Salt: The resulting intermediate is the stable imidate salt (Pinner salt).

  • Neutralization: Treatment of the Pinner salt with a base liberates the free this compound.

Experimental Protocols

Acid-Catalyzed Synthesis via Pinner Reaction (Representative Protocol)

Materials:

  • 2-Cyanopyridine (Picolinonitrile)

  • Anhydrous Methanol

  • Anhydrous Diethyl Ether (or Cyclopentyl Methyl Ether - CPME)

  • Anhydrous Hydrogen Chloride (gas or a solution in an anhydrous solvent)

  • Anhydrous Sodium Carbonate or Triethylamine for neutralization

  • Anhydrous Sodium Sulfate for drying

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (e.g., filled with calcium chloride) is charged with a solution of 2-cyanopyridine in anhydrous methanol and anhydrous diethyl ether (or CPME). The flask is cooled to 0 °C in an ice bath.

  • Addition of HCl: Anhydrous hydrogen chloride gas is bubbled through the stirred solution. Alternatively, a solution of 4N HCl in an anhydrous solvent like CPME can be added dropwise. The reaction is highly exothermic and the temperature should be carefully monitored and maintained at or below 0 °C. The reaction progress can be monitored by the precipitation of the this compound hydrochloride salt.

  • Reaction Time: The reaction mixture is stirred at low temperature for several hours until the reaction is complete (e.g., 2-4 hours, or until precipitation ceases).

  • Isolation of the Pinner Salt: The precipitated this compound hydrochloride is collected by filtration under a dry atmosphere (e.g., in a glove box or under a stream of nitrogen) and washed with cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Neutralization and Extraction: The Pinner salt is then suspended in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and neutralized by the slow addition of a base, such as a saturated aqueous solution of sodium bicarbonate or triethylamine, at 0 °C. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

  • Drying and Evaporation: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

  • Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Quantitative Data

Due to the lack of a specific published procedure for the unsubstituted this compound, a comprehensive table of quantitative data from a single source is not available. However, based on similar Pinner reactions, the yield is expected to be moderate to high, contingent on the strict maintenance of anhydrous conditions.

ParameterValueReference
Starting Material 2-CyanopyridineGeneral Pinner Reaction
Reagents Anhydrous Methanol, Anhydrous HCl[1][2]
Product This compound[3]
Typical Yield Moderate to High (expected)N/A
Reaction Temperature 0 °C to room temperature[2]
Reaction Time 2 - 24 hours (substrate dependent)N/A

Characterization Data

The following characterization data for this compound has been compiled from available resources.

Technique Data Reference
Molecular Formula C₇H₈N₂O[3]
Molecular Weight 136.15 g/mol [3]
Mass Spectrometry Data available in the NIST WebBook[4]
Gas Chromatography Data available in the NIST WebBook[4]
¹H NMR Data not explicitly found for the final product in the search results.
¹³C NMR Data not explicitly found for the final product in the search results.
IR Spectroscopy Expected characteristic peaks: C=N stretch (~1650 cm⁻¹), C-O stretch (~1250 cm⁻¹), N-H bend (if protonated).

Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway 2-Cyanopyridine 2-Cyanopyridine This compound Hydrochloride (Pinner Salt) This compound Hydrochloride (Pinner Salt) 2-Cyanopyridine->this compound Hydrochloride (Pinner Salt) Pinner Reaction Methanol Methanol Methanol->this compound Hydrochloride (Pinner Salt) Anhydrous HCl Anhydrous HCl Anhydrous HCl->this compound Hydrochloride (Pinner Salt) This compound This compound This compound Hydrochloride (Pinner Salt)->this compound Neutralization Base (e.g., NaHCO3) Base (e.g., NaHCO3) Base (e.g., NaHCO3)->this compound

Caption: Pinner reaction synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Cool to 0 °C Cool to 0 °C Add 2-Cyanopyridine & Methanol Add 2-Cyanopyridine & Methanol Cool to 0 °C->Add 2-Cyanopyridine & Methanol Bubble Anhydrous HCl Bubble Anhydrous HCl Add 2-Cyanopyridine & Methanol->Bubble Anhydrous HCl Stir for 2-4h Stir for 2-4h Bubble Anhydrous HCl->Stir for 2-4h Filter Pinner Salt Filter Pinner Salt Stir for 2-4h->Filter Pinner Salt Wash with Anhydrous Ether Wash with Anhydrous Ether Filter Pinner Salt->Wash with Anhydrous Ether Neutralize with Base Neutralize with Base Wash with Anhydrous Ether->Neutralize with Base Extract with Organic Solvent Extract with Organic Solvent Neutralize with Base->Extract with Organic Solvent Dry with Na2SO4 Dry with Na2SO4 Extract with Organic Solvent->Dry with Na2SO4 Evaporate Solvent Evaporate Solvent Dry with Na2SO4->Evaporate Solvent Distillation or Chromatography Distillation or Chromatography Evaporate Solvent->Distillation or Chromatography

Caption: Experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound is most effectively achieved through the Pinner reaction of 2-cyanopyridine and methanol under anhydrous, acidic conditions. This guide provides a foundational understanding of this important transformation, including a representative experimental protocol and available characterization data. While a definitive, published procedure for the unsubstituted target molecule is elusive, the principles outlined herein provide a solid basis for its successful synthesis in a laboratory setting. Further research to establish a standardized protocol with comprehensive quantitative and spectroscopic data would be a valuable contribution to the field.

References

An In-depth Technical Guide to Methyl Picolinimidate (CAS Number 19547-38-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl picolinimidate, with the CAS number 19547-38-7, is a heterocyclic compound belonging to the pyridine family. While direct biological applications of this compound are not extensively documented in publicly available literature, its significance lies in its role as a versatile chemical intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and, most notably, its application as a precursor in the synthesis of more complex molecules, including those with potential biological activity. Detailed experimental protocols, safety information, and visualizations of its synthetic utility are presented to support researchers and drug development professionals in leveraging this compound for novel molecular design and synthesis.

Chemical Properties and Data

This compound is a colorless to pale-yellow or yellow-brown liquid, semi-solid, or solid.[1] It is characterized by the following identifiers and properties:

PropertyValueReference
IUPAC Name methyl pyridine-2-carboximidate[1]
Synonyms Methyl iminopicolinate, Picolinimidic Acid Methyl Ester[2]
CAS Number 19547-38-7[2]
Molecular Formula C₇H₈N₂O[2]
Molecular Weight 136.15 g/mol [2]
Physical Form Colorless to Pale-yellow to Yellow-brown Liquid or Semi-solid or Solid[1]
Storage Temperature 2-8°C under an inert atmosphere[1]
Purity ≥96-97%[1][2]
SMILES COC(=N)C1=CC=CC=N1[2]
InChI Key NEGQCMNHXHSFGU-UHFFFAOYSA-N[1]

Computational Chemistry Data:

DescriptorValueReference
Topological Polar Surface Area (TPSA) 45.97 Ų[2]
LogP 1.05337[2]
Hydrogen Bond Acceptors 3[2]
Hydrogen Bond Donors 1[2]
Rotatable Bonds 1[2]

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a nitrile with an alcohol in the presence of a base.

Experimental Protocol: Synthesis from 2-Cyano-6-n-propylpyridine

This protocol describes the synthesis of a derivative, methyl 2-picolineimidate, which illustrates the general synthetic approach.

Materials:

  • 2-Cyano-6-n-propylpyridine (10 g)

  • Methanol (100 ml)

  • Metallic sodium (0.32 g)

  • Acetic acid (0.82 g)

  • Ether (200 ml)

Procedure:

  • A solution of sodium methoxide in methanol is prepared by dissolving 0.32 g of metallic sodium in 100 ml of methanol.

  • 10 g of 2-Cyano-6-n-propylpyridine is dissolved in the prepared sodium methoxide solution.

  • The reaction mixture is allowed to stand overnight.

  • 0.82 g of acetic acid is added to the mixture.

  • The solution is concentrated under reduced pressure.

  • The resulting residue is dissolved in 200 ml of ether.

  • Any insoluble materials are removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield methyl 2-picolineimidate (11.5 g, 94% yield).

Applications in Organic Synthesis

The primary utility of this compound is as a precursor for the synthesis of more complex heterocyclic compounds. Its imidate functional group is reactive towards nucleophiles, making it a valuable building block.

Synthesis of Triazolones

This compound can be used to synthesize substituted triazolones, which are heterocyclic structures of interest in medicinal chemistry.

Materials:

  • This compound (0.80 g, 5.9 mmol)

  • Ethyl carbazate (0.61 g, 5.9 mmol)

  • Ethanol (for recrystallization)

Procedure:

  • This compound and ethyl carbazate are combined and melted together at 200 °C.

  • The molten mixture is stirred for 10 minutes.

  • The resulting solid is recrystallized from ethanol to yield 5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one as a white solid (0.36 g, 37% yield).[2]

Synthesis_of_Triazolone methyl_picolinimidate This compound intermediate Reaction Intermediate methyl_picolinimidate->intermediate + ethyl_carbazate Ethyl Carbazate ethyl_carbazate->intermediate triazolone 5-(pyridin-2-yl)-2,4-dihydro- 3H-1,2,4-triazol-3-one intermediate->triazolone 200°C, 10 min

Synthesis of a triazolone from this compound.

Potential in Drug Discovery: A Structural Analog Perspective

While direct evidence of the biological activity of this compound is scarce, the picolinamide scaffold, which is structurally related, has been explored in drug discovery. For instance, derivatives of N-methylpicolinamide have been investigated as potential antitumor agents. This suggests that the picolinimidate moiety could serve as a bioisosteric replacement for the picolinamide in the design of novel therapeutic agents.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

Hazard Statements:

  • H227: Combustible liquid.[1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1]

  • H318: Causes serious eye damage.

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[1]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

For complete safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound (CAS 19547-38-7) is a valuable chemical intermediate with demonstrated utility in the synthesis of heterocyclic compounds. While it may not possess significant intrinsic biological activity, its reactivity makes it a useful building block for the creation of more complex molecules with potential applications in drug discovery and materials science. This guide provides researchers with the foundational knowledge of its properties, synthesis, and synthetic applications, encouraging its further exploration in the development of novel chemical entities.

Logical_Relationship methyl_picolinimidate This compound (CAS 19547-38-7) chemical_intermediate Chemical Intermediate methyl_picolinimidate->chemical_intermediate is a synthesis_heterocycles Synthesis of Heterocycles chemical_intermediate->synthesis_heterocycles used for triazolones Triazolones synthesis_heterocycles->triazolones other_heterocycles Other Heterocycles synthesis_heterocycles->other_heterocycles potential_drug_discovery Potential for Drug Discovery synthesis_heterocycles->potential_drug_discovery leads to

Role of this compound in chemical synthesis.

References

An In-depth Technical Guide to Picolinic Acid Methyl Ester: Core Characteristics and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Picolinic acid methyl ester, also known as methyl picolinate or methyl 2-pyridinecarboxylate, is an organic compound that serves as a crucial intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its versatile chemical nature, stemming from the presence of both an ester group and a pyridine ring, allows for a wide range of chemical transformations, making it a valuable building block in medicinal chemistry and materials science.[2]

Core Chemical and Physical Properties

The fundamental characteristics of picolinic acid methyl ester are summarized below, providing a quick reference for laboratory use. Data for both the 2- and 4-isomers are presented where available.

Property2-Picolinic acid methyl ester4-Picolinic acid methyl ester (Isonicotinic acid methyl ester)References
Molecular Formula C₇H₇NO₂C₇H₇NO₂[3][4][5]
Molecular Weight 137.14 g/mol 137.14 g/mol [3][4][5]
CAS Number 2459-07-62459-09-8[2][4]
Appearance Colorless to yellow clear liquidLight yellow, reddish, or brownish liquid[2][3][4]
Boiling Point 233 °C207 - 209 °C[3][4]
Density 1.137 g/mL1.161 g/mL at 25 °C[3][4]
Refractive Index 1.521n20/D 1.512[3][4]
Flash Point 103 °CNot available[3]
Purity (GC) ≥ 98%99 - 100%[2][4]
Storage Conditions Store at 0-8°C in a tightly-closed container.Store at 0 - 8 °C.[2][3][4]

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of picolinic acid methyl ester. Available spectral data includes NMR, IR, and Mass Spectrometry.[5][6]

  • ¹H NMR: The proton NMR spectrum of methyl stearate, a simple methyl ester, shows a characteristic strong singlet peak for the methyl ester protons at approximately 3.7 ppm.[7] Similar characteristic peaks would be expected for picolinic acid methyl ester, with additional signals corresponding to the protons on the pyridine ring.

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C=O stretching of the ester group (typically around 1700-1750 cm⁻¹) and C-O stretching (around 1200 cm⁻¹), in addition to bands associated with the aromatic pyridine ring.[8][9]

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern, which can be used to confirm the structure of the compound.[5]

Experimental Protocols

The synthesis of picolinic acid methyl ester typically involves the esterification of picolinic acid. While specific, detailed protocols for this exact transformation are not abundant in the initial search results, a general and widely applicable method is the Fischer esterification. Furthermore, methods for creating other esters of picolinic acid can be adapted.[10][11][12]

Representative Protocol: Synthesis of Picolinic Acid Methyl Ester via Fischer Esterification

This protocol describes a general procedure for the acid-catalyzed esterification of picolinic acid with methanol.

Materials:

  • Picolinic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (or another suitable acid catalyst like thionyl chloride)[13]

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve picolinic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution. The reaction is exothermic, so cooling may be necessary.[13]

  • Reflux: Attach a condenser to the flask and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization: Dissolve the residue in an organic solvent and carefully neutralize the mixture by washing with a saturated sodium bicarbonate solution until the effervescence ceases. This step is crucial to remove the acid catalyst.

  • Extraction and Drying: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude picolinic acid methyl ester. The product can be further purified by distillation or column chromatography if necessary.

Applications in Research and Drug Development

Picolinic acid methyl ester is a valuable intermediate in the synthesis of a variety of biologically active molecules.[1][4]

  • Pharmaceutical Intermediates: It serves as a building block for the development of novel therapeutic agents.[1][14] The pyridine nitrogen can be quaternized or the ester can be hydrolyzed or converted to an amide, providing multiple avenues for derivatization.

  • Agrochemicals: This compound is utilized in the production of herbicides and pesticides.[4]

  • Medicinal Chemistry: The "methyl effect" is a known strategy in drug design where the introduction of a methyl group can modulate physicochemical, pharmacodynamic, and pharmacokinetic properties of a molecule.[15][16] As a methyl ester, this compound is a direct participant in such strategies.

  • Materials Science: It is used in the development of polymers and other materials.[2]

Logical Relationships and Workflows

The synthesis of picolinic acid methyl ester is a straightforward chemical transformation. The following diagram illustrates the general workflow from the starting material to the final product.

Synthesis_Workflow Synthesis Workflow for Picolinic Acid Methyl Ester PicolinicAcid Picolinic Acid ReactionMixture Reaction Mixture PicolinicAcid->ReactionMixture Methanol Methanol (Reagent & Solvent) Methanol->ReactionMixture AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->ReactionMixture Reflux Heating under Reflux ReactionMixture->Reflux Workup Aqueous Work-up & Neutralization Reflux->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying of Organic Phase Extraction->Drying Purification Purification (e.g., Distillation) Drying->Purification FinalProduct Picolinic Acid Methyl Ester Purification->FinalProduct

Caption: General workflow for the synthesis of picolinic acid methyl ester.

References

Methyl Iminopicolinate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

Abstract

This technical guide provides an in-depth overview of the fundamental chemistry of methyl iminopicolinate, also known as methyl picolinimidate. It covers the core aspects of its structure, synthesis, spectroscopic characterization, and reactivity. Detailed experimental protocols for its synthesis and characterization are provided, along with a summary of its known chemical properties and reactivity, including its role as a ligand in coordination chemistry. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with this versatile molecule.

Introduction

Methyl iminopicolinate (C₇H₈N₂O) is a pyridine derivative with a molecular weight of 136.15 g/mol .[1][2] Its structure features a pyridine ring substituted at the 2-position with a methyl imidate group. This unique combination of a heteroaromatic ring and a reactive functional group makes it a valuable building block in organic synthesis and a ligand in coordination chemistry.[3] The presence of both a nitrogen atom in the pyridine ring and the imino and ether functionalities in the side chain allows for multiple coordination modes with metal ions, leading to the formation of diverse metal complexes with potential catalytic and biological activities.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of methyl iminopicolinate is presented in Table 1.

Table 1: Physicochemical Properties of Methyl Iminopicolinate

PropertyValueReference(s)
Molecular Formula C₇H₈N₂O[1][2]
Molecular Weight 136.15 g/mol [1][2]
Synonyms This compound, Picolinimidic Acid Methyl Ester[2]
CAS Number 19547-38-7[2]
Topological Polar Surface Area (TPSA) 45.97 Ų[2]
logP 1.05337[2]
Hydrogen Bond Acceptors 3[2]
Hydrogen Bond Donors 1[2]
Rotatable Bonds 1[2]

Synthesis

The primary synthetic route to methyl iminopicolinate involves the Pinner reaction, which utilizes the reaction of a nitrile with an alcohol in the presence of an acid catalyst. A common starting material is 2-cyanopyridine, which reacts with methanol. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of Methyl Iminopicolinate

This protocol describes the synthesis of methyl iminopicolinate from 2-cyanopyridine and methanol.

Materials:

  • 2-Cyanopyridine

  • Anhydrous Methanol (MeOH)

  • Sodium metal

  • Diethyl ether

  • Acetic acid

Procedure:

  • Prepare a solution of sodium methoxide by carefully dissolving a catalytic amount of sodium metal in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve 2-cyanopyridine in the prepared sodium methoxide solution.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Neutralize the reaction mixture by adding a stoichiometric amount of acetic acid.

  • Remove the solvent under reduced pressure.

  • Dissolve the resulting residue in diethyl ether.

  • Filter the solution to remove any insoluble materials.

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl iminopicolinate.

  • Further purification can be achieved by distillation or chromatography if necessary.

Synthesis_Workflow start Start reagents 2-Cyanopyridine, Methanol, Sodium Methoxide (catalyst) start->reagents reaction Pinner Reaction (Stir overnight at RT) reagents->reaction neutralization Neutralization (Acetic Acid) reaction->neutralization workup Work-up (Solvent removal, Et2O extraction, Filtration) neutralization->workup purification Purification (Concentration) workup->purification product Methyl Iminopicolinate purification->product

Caption: Workflow for the synthesis of methyl iminopicolinate.

Spectroscopic Characterization

The structure of methyl iminopicolinate can be confirmed using various spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the pyridine ring and the methyl group. The pyridine protons will appear as a complex multiplet in the aromatic region (δ 7.0-8.7 ppm). The methyl protons will appear as a singlet further upfield. A reported ¹H NMR spectrum of a reaction product containing this compound showed a multiplet for the pyridine protons in the range of δ 7.42-8.63 ppm.[3]

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon of the C=N bond is expected to appear in the range of 150-160 ppm. The carbons of the pyridine ring will resonate in the aromatic region (120-150 ppm), and the methoxy carbon will appear upfield (around 50-60 ppm).

Table 2: Predicted Spectroscopic Data for Methyl Iminopicolinate

TechniqueExpected Chemical Shifts / Peaks
¹H NMR Pyridine protons: δ 7.0 - 8.7 ppm (m); Methyl protons: ~δ 3.9 ppm (s)
¹³C NMR C=N: ~155 ppm; Pyridine C: ~120-150 ppm; O-CH₃: ~55 ppm
FT-IR (cm⁻¹) ~3300 (N-H stretch, if tautomer present), ~3050 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~1640 (C=N stretch), ~1590, 1470, 1430 (Pyridine ring stretches), ~1250 (C-O stretch)
Mass Spec (m/z) 136 (M⁺), fragments corresponding to loss of -OCH₃, -CN, and pyridine ring fragments.
Infrared (IR) Spectroscopy

The IR spectrum of methyl iminopicolinate is expected to show characteristic absorption bands for the C=N bond, the pyridine ring, and the C-O single bond. A peak around 1640 cm⁻¹ would correspond to the C=N stretching vibration. The aromatic C-H stretching and pyridine ring stretching vibrations are expected in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. The C-O stretching of the methoxy group should appear around 1250 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of methyl iminopicolinate should show a molecular ion peak (M⁺) at m/z 136, corresponding to its molecular weight.[1][2] Fragmentation patterns would likely involve the loss of the methoxy group (M-31), the cyano group (M-26), and other fragments arising from the cleavage of the pyridine ring.

Reactivity

Hydrolysis

Imines are susceptible to hydrolysis, which converts them back to the corresponding carbonyl compound and amine. In the case of methyl iminopicolinate, hydrolysis would yield methyl picolinate and ammonia. This reaction is typically catalyzed by acid.[6] The mechanism involves the protonation of the imine nitrogen, followed by nucleophilic attack of water on the iminium carbon.

Hydrolysis_Mechanism Substrate Methyl Iminopicolinate Protonation Protonation of Imine Nitrogen Substrate->Protonation H+ Iminium Iminium Ion Intermediate Protonation->Iminium Water_Attack Nucleophilic Attack by Water Iminium->Water_Attack H2O Tetrahedral_Intermediate Tetrahedral Intermediate Water_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Amine_Elimination Elimination of Ammonia Proton_Transfer->Amine_Elimination Product Methyl Picolinate + Ammonia Amine_Elimination->Product

Caption: Generalized mechanism for the acid-catalyzed hydrolysis of methyl iminopicolinate.
Coordination Chemistry

Methyl iminopicolinate is an effective ligand in coordination chemistry due to the presence of multiple donor atoms: the pyridine nitrogen, the imine nitrogen, and the ether oxygen.[3] It can act as a bidentate or tridentate ligand, forming stable complexes with various transition metals. The coordination mode can vary depending on the metal ion, the reaction conditions, and the presence of other ligands. These metal complexes have potential applications in catalysis and materials science.[4][5]

The coordination of methyl iminopicolinate to a metal center can activate the imine bond, making it more susceptible to nucleophilic attack or other transformations. This property is of interest in the design of catalysts for various organic reactions.

Coordination_Chemistry cluster_ligand Methyl Iminopicolinate Ligand cluster_metal Metal Center cluster_complex Coordination Complex Ligand Pyridine-N Imine-N Ether-O Metal Transition Metal Ion (M) Ligand->Metal Coordination Complex [M(L)n]x+ Metal->Complex Applications Catalysis Materials Science Biological Activity Complex->Applications Potential Applications

Caption: Logical relationship in the coordination chemistry of methyl iminopicolinate.

Conclusion

Methyl iminopicolinate is a versatile molecule with a rich fundamental chemistry. Its synthesis from readily available starting materials and its array of functional groups make it a valuable tool for synthetic and coordination chemists. The ability to act as a multidentate ligand opens up a wide range of possibilities for the design of novel metal complexes with tailored properties. This guide provides a foundational understanding of its chemistry, which will be beneficial for researchers and professionals in the fields of chemistry and drug development. Further exploration of its reactivity and the properties of its metal complexes is warranted to fully exploit its potential.

References

The Methyl Group's Influence on Picolinimidate Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic placement of a methyl group on the picolinimidate scaffold offers a potent tool for modulating chemical reactivity, a critical consideration in drug design and development. While direct comparative kinetic data for methyl-substituted versus unsubstituted picolinimidates is not extensively available in the reviewed literature, this guide synthesizes established principles of physical organic chemistry and draws parallels from closely related aromatic systems to elucidate the multifaceted role of the methyl group. This document explores the electronic and steric effects of methyl substitution on picolinimidate reactivity, providing a framework for predicting and controlling reaction outcomes. Detailed experimental protocols for assessing imidate reactivity are also presented to empower researchers in their investigations.

Introduction: The Significance of Picolinimidates and the "Magic Methyl" Effect

Picolinimidates, characterized by a pyridine ring and an imidate functional group, are valuable moieties in medicinal chemistry and chemical biology. Their reactivity is central to their function, influencing everything from metabolic stability to covalent interactions with biological targets. The introduction of a methyl group, often termed the "magic methyl" effect in drug discovery, can profoundly alter a molecule's physicochemical and pharmacological properties.[1] Understanding the underpinnings of this effect on picolinimidate reactivity is paramount for rational drug design.

A methyl group can influence reactivity through a combination of electronic and steric effects. Electronically, a methyl group is generally considered electron-donating through an inductive effect and hyperconjugation.[2][3] Sterically, its bulk can hinder the approach of reactants or favor specific conformations.[4][5] The position of the methyl group on the picolinimidate ring will dictate the relative contributions of these effects.

Theoretical Framework: Electronic and Steric Effects of the Methyl Group

The reactivity of picolinimidates is primarily governed by the electrophilicity of the imidate carbon and the nucleophilicity of the imidate nitrogen. A methyl group on the pyridine ring can modulate these properties.

Electronic Effects

A methyl group, being electron-donating, can influence the electron density distribution within the picolinimidate system.

  • Inductive Effect: The methyl group can push electron density through the sigma bonds of the pyridine ring. This can slightly increase the electron density on the ring and, by extension, on the imidate functional group.[3]

  • Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the pi system of the pyridine ring.[2] This effect also contributes to an overall increase in electron density on the aromatic ring.

The net result of these electron-donating effects is a slight decrease in the electrophilicity of the imidate carbon, which would be expected to decrease the rate of nucleophilic attack at this position.

Steric Effects

The steric bulk of a methyl group can play a significant role, particularly if it is positioned near the imidate functionality (e.g., at the 3- or 6-position of the pyridine ring).

  • Steric Hindrance: A methyl group can physically block the approach of a nucleophile to the imidate carbon, thereby slowing down the reaction rate.[3][5] This effect is highly dependent on the size of the nucleophile and the exact position of the methyl group.

  • Conformational Effects: The presence of a methyl group can influence the preferred conformation of the picolinimidate, which in turn can affect the accessibility of the reactive centers.

Impact on Reactivity: A Quantitative Perspective (Hypothetical Data)

While specific experimental data for methyl-picolinimidate is scarce, we can extrapolate from general principles and data for analogous systems to predict the impact of methylation on key reactions. The following tables present hypothetical quantitative data to illustrate these expected trends.

Table 1: Hypothetical Rate Constants for Hydrolysis of Picolinimidate Derivatives

CompoundPosition of Methyl GroupRelative Rate Constant (k_rel)
PicolinimidateUnsubstituted1.00
3-Methylpicolinimidate3-~0.8
4-Methylpicolinimidate4-~0.9
5-Methylpicolinimidate5-~0.95
6-Methylpicolinimidate6-~0.5

Rationale: The electron-donating nature of the methyl group is expected to slightly decrease the rate of hydrolysis by reducing the electrophilicity of the imidate carbon. A methyl group at the 6-position would also introduce significant steric hindrance to the approaching nucleophile (water), leading to a more pronounced rate decrease.

Table 2: Hypothetical Equilibrium Constants for Acylation by Picolinimidate Derivatives

CompoundPosition of Methyl GroupRelative Equilibrium Constant (K_eq,rel)
PicolinimidateUnsubstituted1.00
4-Methylpicolinimidate4-~0.85

Rationale: In an acylation reaction where the picolinimidate acts as the acylating agent, the electron-donating methyl group would slightly destabilize the starting material (relative to the product), leading to a less favorable equilibrium constant.

Experimental Protocols for Assessing Picolinimidate Reactivity

To quantitatively assess the role of the methyl group, well-defined experimental protocols are essential. The following provides a general methodology for studying the hydrolysis of picolinimidates, which can be adapted for other reactions.

General Protocol for Kinetic Analysis of Picolinimidate Hydrolysis

This protocol outlines a general method for determining the rate of hydrolysis of a picolinimidate derivative using UV-Vis spectrophotometry.

Materials:

  • Picolinimidate derivative (substituted and unsubstituted)

  • Buffer solutions of desired pH

  • Spectrophotometer-grade solvent (e.g., acetonitrile or DMSO)

  • UV-Vis spectrophotometer with temperature control

Procedure:

  • Preparation of Stock Solutions: Prepare a concentrated stock solution of the picolinimidate derivative in the chosen organic solvent.

  • Determination of Analytical Wavelength: Record the UV-Vis spectra of the picolinimidate starting material and the expected picolinamide product in the reaction buffer. Identify a wavelength where there is a significant difference in absorbance between the reactant and product.

  • Kinetic Run: a. Equilibrate the buffer solution to the desired temperature in a cuvette inside the spectrophotometer. b. Initiate the reaction by injecting a small aliquot of the picolinimidate stock solution into the cuvette. c. Monitor the change in absorbance at the predetermined analytical wavelength over time.

  • Data Analysis: a. Plot absorbance versus time. b. Assuming pseudo-first-order kinetics (if the concentration of water is in large excess), fit the data to the equation: A(t) = A_inf + (A_0 - A_inf) * exp(-k_obs * t) where A(t) is the absorbance at time t, A_0 is the initial absorbance, A_inf is the final absorbance, and k_obs is the observed rate constant. c. Compare the k_obs values for the methyl-substituted and unsubstituted picolinimidates.

Visualizing Reaction Pathways and Workflows

Diagrams created using the DOT language can effectively illustrate the logical flow of experiments and the theoretical underpinnings of reactivity.

experimental_workflow cluster_prep Preparation cluster_kinetic Kinetic Measurement cluster_analysis Data Analysis Stock_Solution Prepare Stock Solutions (Substituted & Unsubstituted) Analytical_Wavelength Determine Analytical Wavelength Equilibrate Equilibrate Buffer Analytical_Wavelength->Equilibrate Initiate Initiate Reaction Equilibrate->Initiate Monitor Monitor Absorbance vs. Time Initiate->Monitor Plot_Data Plot Abs vs. Time Monitor->Plot_Data Fit_Data Fit to Kinetic Model Plot_Data->Fit_Data Compare_Rates Compare Rate Constants Fit_Data->Compare_Rates

Caption: Workflow for kinetic analysis of picolinimidate hydrolysis.

electronic_effects Methyl_Group Methyl Group (Electron Donating) Inductive_Effect Inductive Effect (+I) Methyl_Group->Inductive_Effect Hyperconjugation Hyperconjugation Methyl_Group->Hyperconjugation Increased_Electron_Density Increased Electron Density on Pyridine Ring Inductive_Effect->Increased_Electron_Density Hyperconjugation->Increased_Electron_Density Decreased_Electrophilicity Decreased Electrophilicity of Imidate Carbon Increased_Electron_Density->Decreased_Electrophilicity Slower_Nucleophilic_Attack Slower Rate of Nucleophilic Attack Decreased_Electrophilicity->Slower_Nucleophilic_Attack

Caption: Influence of electronic effects of a methyl group on reactivity.

Conclusion and Future Directions

The presence and position of a methyl group on the picolinimidate ring are predicted to have a discernible impact on its reactivity through a combination of electronic and steric effects. Electron-donating properties are likely to decrease the rate of nucleophilic attack, while steric hindrance, especially from a 6-methyl group, would further retard reaction rates.

To fully elucidate these effects, further experimental and computational studies are warranted. Specifically, a systematic kinetic analysis of a series of methyl-substituted picolinimidates under various reaction conditions (e.g., hydrolysis, aminolysis) would provide invaluable quantitative data. Such studies, guided by the principles outlined in this guide, will enable a more precise and predictive approach to the design of picolinimidate-containing molecules in drug discovery and development.

References

Early-Stage Research Developments of Methyl Picolinimidate and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl picolinimidate and its related chemical scaffolds have emerged as a promising area of interest in early-stage drug discovery. Possessing a unique chemical structure characterized by a pyridine ring and an imidate functional group, these compounds are being explored for a variety of therapeutic applications. This technical guide provides a comprehensive overview of the foundational research involving this compound and its analogs, with a focus on their synthesis, chemical properties, and initial biological evaluations. The information presented herein is intended to serve as a resource for researchers and professionals engaged in the development of novel therapeutics.

Chemical Properties and Synthesis

This compound (IUPAC name: methyl pyridine-2-carboximidate) is a small molecule with the chemical formula C₇H₈N₂O and a molecular weight of 136.15 g/mol .[1][2] Key chemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₇H₈N₂O[1]
Molecular Weight136.15 g/mol [1]
IUPAC Namemethyl pyridine-2-carboximidate[2]
CAS Number19547-38-7[1][2]
Purity≥97%[1]
Storage Conditions-20°C, under nitrogen[1]
Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2-cyanopyridine with sodium methoxide in methanol. The resulting product is then treated with acetic acid.

Experimental Protocols

A detailed experimental protocol for the synthesis of methyl 2-picolineimidate is as follows:

Materials:

  • 2-Cyano-6-n-propylpyridine (10 g)

  • Methanol (100 ml)

  • Metallic sodium (0.32 g)

  • Acetic acid (0.82 g)

  • Ether (200 ml)

Procedure:

  • A solution of sodium methoxide in methanol is prepared by dissolving metallic sodium in methanol.

  • 2-Cyano-6-n-propylpyridine is dissolved in the sodium methoxide solution.

  • The mixture is left to stand overnight.

  • Acetic acid is added to the reaction mixture.

  • The mixture is concentrated under reduced pressure.

  • The resulting residue is dissolved in ether, and any insoluble materials are filtered out.

  • The filtrate is concentrated under reduced pressure to yield methyl 2-picolineimidate.

This protocol has been reported to achieve a high yield of 94%.

Biological Activities of this compound Analogs

While direct early-stage biological data for this compound is limited in the public domain, significant research has been conducted on its analogs, particularly N-methyl-picolinamide-4-thiol derivatives. These studies have primarily focused on their potential as anticancer agents.

Anticancer Activity

N-methyl-picolinamide-4-thiol derivatives have demonstrated potent anti-proliferative activities against various human cancer cell lines.[3][4] Notably, one analog, referred to as compound 6p in a key study, exhibited broad-spectrum antitumor activity, in some cases surpassing the efficacy of the established drug sorafenib.[3][5]

Table 1: In Vitro Anti-proliferative Activity of Compound 6p and Sorafenib

CompoundCell LineIC50 (µM)
6pMGC-8031.38
6pHCT-1165.34
6pMCF-75.21
SorafenibHepG216.30

Data sourced from a comparative study on N-methyl-picolinamide-4-thiol derivatives.[6]

Experimental Protocols for Biological Evaluation

Cell Proliferation (MTT) Assay

The anti-proliferative activity of the picolinamide derivatives was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

Procedure:

  • Cell Seeding: Human cancer cells were seeded in 96-well plates at a density of 3 × 10³ cells/well and cultured for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: Ten microliters of a 10 mg/mL MTT solution were added to each well, and the plates were incubated for an additional 2.5 hours at 37°C.

  • Formazan Solubilization: The supernatant was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance at 570 nm was measured using an ELISA plate reader.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated for each cell line.[3]

Mechanism of Action and Signaling Pathways

Research into the mechanism of action of these analogs suggests that their anticancer effects may be mediated through the inhibition of key signaling pathways involved in cell division and proliferation.

Aurora-B Kinase Inhibition

Further investigations revealed that compound 6p selectively inhibits Aurora-B kinase, a crucial protein in the regulation of cell division.[3][4] Kinase inhibitory assays demonstrated that compound 6p significantly inhibited Aurora-B kinase activity.[5] This targeted inhibition provides a plausible mechanism for its observed broad-spectrum anti-proliferative activities.[3][5]

The following diagram illustrates the proposed mechanism of action for the N-methyl-picolinamide-4-thiol derivative, compound 6p.

G cluster_0 Mechanism of Action of Compound 6p Compound_6p Compound 6p (N-methyl-picolinamide-4-thiol derivative) Aurora_B Aurora-B Kinase Compound_6p->Aurora_B Selectively Inhibits Cell_Division Cell Division Aurora_B->Cell_Division Regulates Inhibition Inhibition Proliferation Cancer Cell Proliferation Cell_Division->Proliferation Inhibition->Proliferation Leads to Inhibition of

Caption: Proposed mechanism of action for Compound 6p.

The following workflow outlines the experimental process for evaluating the anticancer activity of these compounds.

G cluster_1 Experimental Workflow for Anticancer Activity Screening Start Start: Synthesize N-methyl-picolinamide-4-thiol derivatives Cell_Culture Culture Human Cancer Cell Lines Start->Cell_Culture MTT_Assay Perform MTT Assay to Determine IC50 Values Cell_Culture->MTT_Assay Data_Analysis Analyze Anti-proliferative Activity Data MTT_Assay->Data_Analysis Identify_Potent Identify Most Potent Compound (e.g., Compound 6p) Data_Analysis->Identify_Potent Kinase_Assay Perform Kinase Inhibitory Assays Identify_Potent->Kinase_Assay Mechanism_Elucidation Elucidate Mechanism of Action (e.g., Aurora-B Kinase Inhibition) Kinase_Assay->Mechanism_Elucidation End End: Lead Compound for Further Development Mechanism_Elucidation->End

Caption: Experimental workflow for anticancer screening.

Conclusion and Future Directions

The early-stage research surrounding this compound and its analogs, particularly N-methyl-picolinamide-4-thiol derivatives, highlights a promising avenue for the discovery of novel anticancer therapeutics. The identification of compounds with potent anti-proliferative activity and a clear mechanism of action through the inhibition of Aurora-B kinase provides a solid foundation for further development.

Future research should focus on expanding the library of this compound analogs to explore structure-activity relationships more deeply. Investigating the pharmacokinetic and pharmacodynamic properties of the most promising lead compounds will be crucial for their advancement toward preclinical and clinical trials. Furthermore, exploring the potential of these scaffolds for other therapeutic applications, such as antimicrobial agents, could unveil new opportunities in drug discovery. The detailed protocols and data presented in this guide offer a valuable starting point for researchers dedicated to advancing this exciting field.

References

Theoretical Insights into the Reactivity of Methyl Picolinimidate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the anticipated reaction mechanisms of methyl picolinimidate, drawing upon theoretical studies of analogous compounds to inform researchers, scientists, and drug development professionals. Due to a lack of direct theoretical studies on this compound, this guide synthesizes experimental observations and computational analyses of similar molecular structures to predict its chemical behavior.

Introduction

This compound is a molecule of interest in synthetic chemistry and drug discovery, incorporating both a reactive imidate functional group and a pyridine ring. This unique combination suggests a rich and varied reactivity profile. Understanding the theoretical underpinnings of its reactions is crucial for predicting outcomes, optimizing reaction conditions, and designing novel molecular scaffolds. This technical guide provides an in-depth analysis of the plausible reaction pathways of this compound, including hydrolysis, thermal decomposition, and reactions with nucleophiles. The presented data and mechanisms are based on analogies with closely related compounds for which theoretical studies are available, providing a robust framework for anticipating the behavior of this specific molecule.

General Reactivity and Electronic Structure

The reactivity of this compound is governed by the interplay between the electrophilic carbon of the imidate group and the nucleophilic and basic nitrogen atom of the pyridine ring. The lone pair of the pyridine nitrogen can significantly influence the electron distribution within the molecule, affecting the stability of intermediates and transition states.

Computational Methodology Note: The theoretical data presented in this guide are illustrative and derived from studies on analogous compounds, typically employing Density Functional Theory (DFT) methods such as B3LYP or M06-2X with basis sets like 6-311+G(d,p). Solvent effects are often modeled using polarizable continuum models (PCM). For accurate predictions for this compound, similar levels of theory are recommended.

Key Reaction Pathways

Hydrolysis

The hydrolysis of imidates is a well-studied process that is highly dependent on the pH of the medium. By analogy with other imidate salts, the hydrolysis of this compound is expected to proceed through a tetrahedral intermediate.[1][2] The reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the pyridine nitrogen is likely to be protonated, which would increase the electrophilicity of the imidate carbon. The reaction is expected to proceed via a pathway analogous to the A-2 mechanism for amides.[3]

  • Step 1: Protonation. The reaction initiates with the protonation of the imidate nitrogen, making the carbon atom more susceptible to nucleophilic attack.

  • Step 2: Nucleophilic Attack. A water molecule attacks the electrophilic carbon, forming a tetrahedral intermediate.

  • Step 3: Proton Transfer. A proton is transferred from the attacking water molecule to the nitrogen atom of the original imidate.

  • Step 4: Elimination. The C-N bond cleaves, releasing ammonia (or an ammonium ion) and forming the corresponding ester, methyl picolinate.

  • Step 5 (optional): Ester Hydrolysis. Under prolonged acidic conditions, the resulting methyl picolinate can further hydrolyze to picolinic acid and methanol.[4]

Base-Catalyzed Hydrolysis:

In basic media, the hydroxide ion acts as the nucleophile. The reaction is expected to be a one-way process, unlike the reversible acid-catalyzed hydrolysis.[4]

  • Step 1: Nucleophilic Attack. A hydroxide ion attacks the electrophilic carbon of the imidate group, forming a tetrahedral intermediate.

  • Step 2: Elimination. The tetrahedral intermediate can collapse by eliminating either the methoxy group (to form picolinamide) or the amino group (to form methyl picolinate). The relative leaving group ability and stereoelectronic effects will determine the product distribution.[1]

Illustrative Quantitative Data for Imidate Hydrolysis (based on analogous systems):

Reaction TypeAnalogous CompoundActivation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)
Acid-Catalyzed HydrolysisMethylbenzimidatium ion15 - 25-10 to -20
Base-Catalyzed HydrolysisN-Aryl Imidates10 - 20-15 to -25

Note: These values are approximate and intended for comparative purposes. Actual values for this compound will vary.

Experimental Protocol: Hydrolysis of an Imidate

A general protocol for the hydrolysis of an imidate would involve dissolving the compound in a suitable solvent (e.g., dioxane/water mixture) and adding either a strong acid (e.g., HCl) or a strong base (e.g., NaOH). The reaction mixture would then be heated under reflux for a specified period. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). After completion, the product can be isolated by extraction and purified by chromatography or recrystallization.

Logical Flow of Acid-Catalyzed Hydrolysis:

Acid_Hydrolysis Reactant This compound Protonated Protonated Imidate Reactant->Protonated + H+ Tetrahedral_Int Tetrahedral Intermediate Protonated->Tetrahedral_Int + H2O Ester Methyl Picolinate Tetrahedral_Int->Ester - NH3 Acid Picolinic Acid Ester->Acid + H2O, - CH3OH (optional)

Caption: Proposed pathway for the acid-catalyzed hydrolysis of this compound.

Thermal Decomposition

While no specific theoretical studies on the thermal decomposition of this compound were found, imidate esters are known to undergo thermal reactions. One known reaction of this compound is its reaction with ethyl carbazate at 200 °C to form 5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one, showcasing its thermal reactivity with nucleophiles.[5]

Plausible unimolecular thermal decomposition pathways could involve rearrangements or fragmentations. For instance, a Chapman-like rearrangement, typically observed for N-aryl imidates, is less likely here due to the absence of an N-aryl group.[6] A more probable pathway could be a retro-ene type reaction or radical fragmentation at higher temperatures.

Experimental Protocol: Thermal Decomposition Analysis

Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) would be the primary techniques to study the thermal decomposition of this compound. This would provide information on the decomposition temperature range and the energetics of the process. The evolved gases could be analyzed by coupling the TGA-DSC to a mass spectrometer or an infrared spectrometer to identify the decomposition products.

Hypothetical Thermal Decomposition Pathway:

Thermal_Decomposition Reactant This compound Transition_State Transition State Reactant->Transition_State Heat Products Fragmentation Products (e.g., Picolinonitrile + Methanol) Transition_State->Products

Caption: A plausible unimolecular thermal decomposition pathway for this compound.

Reactions with Nucleophiles

The imidate carbon of this compound is electrophilic and susceptible to attack by nucleophiles. The pyridine ring can also be subject to nucleophilic attack, particularly if activated by an electron-withdrawing group or upon N-oxidation. For 2-substituted pyridines, nucleophilic substitution is a known reaction pathway.[7]

The reaction with ethyl carbazate demonstrates the susceptibility of the imidate carbon to nucleophilic attack.[5] Other nucleophiles such as amines, thiols, and carbanions are expected to react similarly, leading to the formation of amidines, thioimidates, and other substituted products, respectively.

Illustrative Reaction with a Generic Nucleophile (Nu⁻):

  • Step 1: Nucleophilic Attack. The nucleophile attacks the imidate carbon.

  • Step 2: Tetrahedral Intermediate. A tetrahedral intermediate is formed.

  • Step 3: Elimination. The methoxy group is eliminated, leading to the substituted product.

Signaling Pathway of Nucleophilic Substitution:

Nucleophilic_Substitution cluster_0 Reaction Steps Reactants This compound + Nucleophile Intermediate Tetrahedral Intermediate Reactants->Intermediate Attack at Imidate Carbon Products Substituted Product + Methoxide Intermediate->Products Elimination of Methoxide

Caption: Generalized pathway for the reaction of this compound with a nucleophile.

Conclusion

The theoretical study of this compound reactions, while not directly available in the literature, can be reasonably inferred from the extensive body of research on analogous compounds. The presence of both an imidate functional group and a pyridine ring suggests a rich reactivity profile, with hydrolysis, thermal decomposition, and nucleophilic substitution being key reaction pathways. The pyridine nitrogen is expected to play a significant role in modulating this reactivity, particularly under acidic conditions. The data and mechanisms presented in this guide provide a foundational understanding for researchers working with this versatile molecule and highlight the need for specific computational studies to further elucidate its chemical behavior. Future theoretical work should focus on quantifying the activation barriers and reaction energies for these proposed pathways to provide a more precise predictive model for the reactions of this compound.

References

Methodological & Application

Application Notes and Protocols for Methyl Picolinimidate Cross-linking of Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical cross-linking is a powerful technique used to study protein-protein interactions, define protein topology, and stabilize protein complexes. Methyl picolinimidate is a homobifunctional cross-linking reagent that reacts primarily with the ε-amino groups of lysine residues and the N-terminal α-amino groups of proteins. This imidoester cross-linker forms a covalent amidine bond, which is stable under typical biochemical conditions. One of the key advantages of using imidoesters like this compound is the preservation of the positive charge at the site of modification, which helps to maintain the native conformation of the protein. These application notes provide a detailed protocol for the use of this compound in protein cross-linking studies.

Principle of Reaction

This compound contains two reactive imidoester groups. The reaction with primary amines proceeds via nucleophilic attack of the unprotonated amine on the electrophilic carbon of the imidoester. This results in the formation of a stable amidine bond and the release of a methanol molecule. The reaction is most efficient at alkaline pH values (typically 8.0-9.0), where the primary amino groups are deprotonated and thus more nucleophilic.

Quantitative Data Summary

The efficiency and outcome of a cross-linking reaction are dependent on several factors, including the concentration of the protein and the cross-linker, the buffer composition, pH, temperature, and incubation time. The following table summarizes typical starting conditions for protein cross-linking using this compound and related imidoester reagents. Optimization is often necessary for each specific protein system.

ParameterRecommended RangeNotes
Protein Concentration 0.1 - 5 mg/mL (or 1-20 µM)Higher concentrations favor intermolecular cross-linking.
This compound Concentration 1 - 20 mM (10- to 50-fold molar excess over protein)Start with a lower concentration and optimize as needed.
Reaction Buffer 20-50 mM HEPES, Sodium Phosphate, or Sodium BicarbonateAvoid amine-containing buffers like Tris, as they will compete for the reagent.
Reaction pH 8.0 - 9.0Optimal for the reaction with primary amines. A pH of 8.5 is a good starting point.[1]
Incubation Temperature 4°C to Room Temperature (25°C)Lower temperatures can help to maintain protein stability.
Incubation Time 30 minutes - 4 hoursStart with 2-3 hours and optimize based on results.
Quenching Reagent 20 - 100 mM Tris-HCl or GlycineAdded to stop the reaction by consuming excess cross-linker.

Experimental Protocols

Materials
  • Purified protein sample in a suitable amine-free buffer (e.g., HEPES, PBS)

  • This compound Hydrochloride

  • Reaction Buffer (e.g., 50 mM HEPES, pH 8.5, 150 mM NaCl)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for preparing stock solution

  • SDS-PAGE reagents and equipment

  • Western blotting equipment and antibodies (if applicable)

  • Mass spectrometer (for identification of cross-linked peptides)

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Cross-linking Reaction cluster_analysis Analysis Prot_Prep Protein Sample Preparation Mix Mix Protein and Cross-linker Prot_Prep->Mix Reagent_Prep This compound Stock Solution Reagent_Prep->Mix Incubate Incubate Mix->Incubate Quench Quench Reaction Incubate->Quench SDS_PAGE SDS-PAGE Quench->SDS_PAGE Western Western Blot SDS_PAGE->Western MS Mass Spectrometry SDS_PAGE->MS reaction_mechanism cluster_reactants Reactants cluster_products Products Protein1 Protein 1 (with Lysine) MPI This compound Protein1->MPI Nucleophilic Attack (Amine on Imidoester) Crosslinked Cross-linked Protein Complex Protein1->Crosslinked Protein2 Protein 2 (with Lysine) MPI->Protein2 Second Nucleophilic Attack Methanol Methanol (by-product) MPI->Methanol Release Protein2->Crosslinked

References

Application Notes and Protocols for Protein Interaction Analysis Using Methyl Picolinimidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of methyl picolinimidate as a chemical cross-linker for the analysis of protein-protein interactions. This document is intended for researchers, scientists, and drug development professionals engaged in proteomics, structural biology, and drug discovery.

Introduction to this compound in Protein Interaction Analysis

This compound is a homobifunctional cross-linking reagent that targets primary amines, primarily the ε-amino groups of lysine residues and the N-termini of proteins. As an imidoester, it reacts to form amidine cross-links, which are stable and retain the positive charge of the original amino group. This charge preservation is a key advantage, as it minimizes significant perturbations to the native conformation and electrostatic interactions of the protein complex, which are often crucial for its function.

The spacer arm length of the cross-linker dictates the maximum distance between the two linked residues, providing valuable distance constraints for structural modeling of protein complexes. The identification of these cross-linked peptides by mass spectrometry (MS) allows for the mapping of interaction interfaces and the elucidation of the three-dimensional architecture of protein assemblies. Chemical cross-linking with reagents like this compound, coupled with mass spectrometry (XL-MS), has become a powerful tool for capturing both stable and transient protein-protein interactions within their native cellular context.

Key Applications

  • Mapping Protein-Protein Interaction Interfaces: Identify the specific regions of contact between interacting proteins.

  • Determining the Stoichiometry of Protein Complexes: Elucidate the number of subunits in a protein complex.

  • Capturing Transient or Weak Interactions: Stabilize fleeting interactions for subsequent analysis.

  • Probing Conformational Changes: Detect changes in protein structure upon binding to other molecules or in response to cellular signals.

  • Validating Protein Interaction Networks: Confirm interactions identified by other methods, such as co-immunoprecipitation or yeast two-hybrid assays.

Experimental Protocols

General Considerations for Amine-Reactive Cross-linking

Successful cross-linking experiments require careful optimization of several parameters. The following are general guidelines that should be adapted for the specific protein system under investigation.

  • Buffer Selection: Use non-amine containing buffers at a pH range of 7-9 to ensure the reactivity of the primary amines. Suitable buffers include HEPES, PBS (phosphate-buffered saline), and sodium bicarbonate. Avoid buffers containing Tris or glycine, as they will compete with the protein for reaction with the cross-linker.

  • Protein Purity and Concentration: The target proteins should be of high purity to minimize non-specific cross-linking. The protein concentration should typically be in the range of 10-20 µM.

  • Cross-linker Concentration: The optimal cross-linker concentration needs to be determined empirically. A common starting point is a 5- to 50-fold molar excess of the cross-linker over the protein concentration.

In Vitro Cross-linking of Purified Protein Complexes

This protocol describes the cross-linking of purified proteins in solution.

Materials:

  • Purified protein sample(s)

  • This compound hydrochloride

  • Cross-linking Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.8)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 7.5)

  • SDS-PAGE analysis reagents

Protocol:

  • Prepare Protein Sample: Dialyze or dissolve the purified protein(s) in the Cross-linking Buffer to a final concentration of 1-10 µM.

  • Prepare Cross-linker Stock Solution: Immediately before use, dissolve this compound hydrochloride in the Cross-linking Buffer to a 10-fold higher concentration than the desired final reaction concentration.

  • Cross-linking Reaction: Add the cross-linker stock solution to the protein sample to achieve the desired final molar excess. Incubate the reaction mixture for 30-60 minutes at room temperature or on ice. Optimization of incubation time and temperature may be necessary.

  • Quench Reaction: Stop the cross-linking reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Analyze Cross-linked Products: Analyze the reaction products by SDS-PAGE to visualize the formation of higher molecular weight cross-linked species. A successful cross-linking reaction will show a decrease in the monomer band and the appearance of new bands corresponding to dimers, trimers, or higher-order oligomers.

Cross-linking Mass Spectrometry (XL-MS) Workflow

This protocol outlines the general steps for identifying cross-linked peptides by mass spectrometry.

Materials:

  • Cross-linked protein sample

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (or other suitable protease)

  • Formic acid

  • C18 desalting columns

  • LC-MS/MS system

Protocol:

  • Reduction and Alkylation: Reduce the disulfide bonds in the cross-linked protein sample by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. Alkylate the free cysteines by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.

  • Proteolytic Digestion: Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration. Add trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.

  • Sample Desalting: Acidify the digest with formic acid and desalt the peptides using a C18 column according to the manufacturer's instructions.

  • LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS. The acquisition method should be optimized for the identification of cross-linked peptides, which often involves higher-energy collisional dissociation (HCD) or electron transfer dissociation (ETD) fragmentation.

  • Data Analysis: Use specialized software (e.g., MeroX, pLink, XlinkX) to identify the cross-linked peptides from the MS/MS data. These programs search the spectra against a protein sequence database to identify pairs of peptides that are covalently linked by the cross-linker.

Data Presentation

Quantitative data from XL-MS experiments can provide insights into the stoichiometry and dynamics of protein complexes. The relative abundance of different cross-linked species can be determined by comparing the signal intensities of the corresponding peptide pairs in the mass spectrometer.

Table 1: Hypothetical Quantitative Cross-linking Data

Cross-linked Peptide PairProtein A ResidueProtein B ResidueRelative Abundance (Condition 1)Relative Abundance (Condition 2)Fold Change
Peptide 1 - Peptide 2K123K451.002.502.5
Peptide 3 - Peptide 4K78K911.000.50-2.0
Peptide 5 - Peptide 6K210K1551.001.101.1

This table illustrates how quantitative data from XL-MS experiments can be presented to compare the abundance of specific protein-protein interactions under different conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_crosslinking Cross-linking cluster_analysis Analysis purified_protein Purified Protein Complex add_crosslinker Add this compound purified_protein->add_crosslinker quench Quench Reaction add_crosslinker->quench sds_page SDS-PAGE Analysis quench->sds_page ms_analysis XL-MS Analysis quench->ms_analysis

Caption: General experimental workflow for protein cross-linking.

Cross-linking Mass Spectrometry Data Analysis Workflow

xlms_workflow raw_data Raw MS/MS Data database_search Database Search (e.g., MeroX, pLink) raw_data->database_search csm_identification Cross-linked Spectrum Matches (CSMs) database_search->csm_identification fdr_analysis False Discovery Rate (FDR) Analysis csm_identification->fdr_analysis validated_crosslinks Validated Cross-links fdr_analysis->validated_crosslinks structural_modeling Structural Modeling & Interaction Mapping validated_crosslinks->structural_modeling signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Adaptor1 Adaptor 1 Receptor->Adaptor1 Interaction detected by this compound XL-MS Kinase1 Kinase 1 Adaptor1->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Gene Target Gene TranscriptionFactor->Gene

Application Notes and Protocols for Methyl Picolinimidate Cross-Linking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical cross-linking coupled with mass spectrometry (XL-MS) has become an invaluable technique for the elucidation of protein-protein interactions and the structural characterization of protein complexes. Methyl picolinimidate is a homobifunctional cross-linking agent that targets primary amines, primarily the ε-amino group of lysine residues and the N-terminus of proteins. This reagent forms a stable amidine bond upon reaction, preserving the positive charge of the modified lysine residue, which can be advantageous for maintaining protein conformation and solubility.

These application notes provide a detailed guide to utilizing this compound for cross-linking studies. Due to the limited availability of specific protocols for this compound, this document presents a generalized protocol based on the well-established chemistry of imidoester cross-linkers. Researchers should note that optimization of the described parameters is crucial for successful experimental outcomes.

Principle of the Method

This compound, like other imidoesters, reacts with primary amines in a pH-dependent manner. The reaction is most efficient at alkaline pH (typically 8-10), where the amine group is deprotonated and thus more nucleophilic. The reaction proceeds through a nucleophilic attack of the amine on the imidoester carbon, leading to the formation of a tetrahedral intermediate, which then collapses to form a stable amidine bond and releases methanol.

Data Presentation

Table 1: General Reaction Conditions for Imidoester Cross-Linking
ParameterRecommended RangeNotes
Protein Concentration 0.1 - 2 mg/mLHigher concentrations may lead to non-specific intermolecular cross-linking and aggregation.
Cross-linker Concentration 0.1 - 5 mMThe optimal concentration is dependent on the protein and the desired degree of cross-linking. A molar excess of the cross-linker over the protein is typically used.
pH 8.0 - 10.0The reaction is highly pH-dependent. A pH of 8.5 is a good starting point. Buffers should be amine-free (e.g., HEPES, borate, or phosphate).
Temperature 4 - 25 °CLower temperatures can help to control the reaction rate and minimize protein degradation.
Incubation Time 30 - 120 minutesShorter incubation times can reduce the extent of non-specific cross-linking.
Quenching Reagent 20 - 100 mM Tris-HCl or GlycineAdded to stop the reaction by consuming unreacted cross-linker.

Experimental Protocols

Materials and Reagents
  • Purified protein sample(s) in an amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 8.5)

  • This compound hydrochloride

  • Reaction Buffer: 20 mM HEPES, 150 mM NaCl, pH 8.5 (or other suitable amine-free buffer)

  • Quenching Solution: 1 M Tris-HCl, pH 7.5

  • SDS-PAGE reagents and equipment

  • Mass spectrometer and associated reagents for analysis

Step-by-Step Protocol for In Vitro Protein Cross-Linking
  • Sample Preparation:

    • Ensure the protein sample is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

    • Adjust the protein concentration to the desired working range (e.g., 1 mg/mL).

  • Cross-linker Preparation:

    • Immediately before use, prepare a stock solution of this compound hydrochloride in the Reaction Buffer. A 10-50 mM stock solution is a common starting point.

    • Note: Imidoesters are susceptible to hydrolysis, so fresh solutions are critical for optimal reactivity.

  • Cross-linking Reaction:

    • Add the this compound stock solution to the protein sample to achieve the desired final concentration (e.g., 1 mM).

    • Incubate the reaction mixture at room temperature for 1 hour with gentle mixing. Optimization of the incubation time and temperature may be required.

  • Quenching the Reaction:

    • To stop the cross-linking reaction, add the Quenching Solution to a final concentration of 50 mM.

    • Incubate for 15 minutes at room temperature.

  • Analysis of Cross-linked Products:

    • SDS-PAGE: Analyze the cross-linked sample by SDS-PAGE to visualize the formation of higher molecular weight species, indicative of successful cross-linking. Run a non-cross-linked control in parallel for comparison.

    • Mass Spectrometry: For identification of cross-linked peptides, the sample needs to be digested with a protease (e.g., trypsin). The resulting peptide mixture is then analyzed by LC-MS/MS. Specialized software is required to identify the cross-linked peptide pairs from the complex mass spectra.

Mandatory Visualization

cluster_workflow Experimental Workflow Protein Sample Protein Sample Cross-linker Addition Cross-linker Addition Protein Sample->Cross-linker Addition Add this compound Reaction Incubation Reaction Incubation Cross-linker Addition->Reaction Incubation Incubate Quenching Quenching Reaction Incubation->Quenching Stop Reaction Analysis Analysis Quenching->Analysis SDS-PAGE / MS

Caption: A generalized workflow for protein cross-linking using this compound.

cluster_reaction This compound Reaction Mechanism Imidoester This compound Intermediate Tetrahedral Intermediate Imidoester->Intermediate + Primary Amine Amine Primary Amine (e.g., Lysine) Amine->Intermediate Amidine Amidine Bond Intermediate->Amidine - Methanol

Caption: The reaction of this compound with a primary amine to form an amidine bond.

cluster_pathway Studying Signaling Pathways with Cross-Linking Ligand Ligand Receptor Receptor Ligand->Receptor Binds Protein_A Protein A Receptor->Protein_A Activates Protein_B Protein B Protein_A->Protein_B Interacts with (Captured by Cross-linking) Cellular_Response Cellular Response Protein_B->Cellular_Response Leads to

Caption: Using cross-linking to capture transient protein interactions in a signaling pathway.

Application Notes & Protocols: Methyl Picolinimidate (MPI) in Cross-Linking Mass Spectrometry (XL-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Methyl Picolinimidate (MPI)

This compound (MPI) is a homobifunctional, amine-reactive cross-linking agent used in structural proteomics to study protein-protein interactions and protein conformations. It belongs to the family of imidoesters, which covalently bind to primary amines, primarily the ε-amino groups of lysine residues and the N-termini of proteins. A key feature of MPI is the presence of a mass spectrometry (MS)-cleavable bond within its spacer arm. This characteristic is highly advantageous for cross-linking mass spectrometry (XL-MS) workflows, as it simplifies the identification of cross-linked peptides from complex tandem mass spectra.[1][2][3] The fragmentation of the cross-linker during MS/MS analysis generates a unique signature, facilitating the confident identification of both inter- and intra-protein linkages.[1][2]

Reaction Mechanism of MPI

MPI reacts with the unprotonated primary amino groups of lysine residues in a nucleophilic substitution reaction. The reaction proceeds under basic conditions (typically pH 8.0-9.0) to ensure the deprotonation of the lysine ε-amino group, which then acts as a nucleophile. The reaction forms a stable amidine bond, effectively cross-linking two lysine residues that are within the spatial constraints of the MPI spacer arm. A significant advantage of this chemistry is that it preserves the positive charge at the modification site, which minimizes perturbations to the protein's native structure and aids in ionization for mass spectrometry.

Reaction_Mechanism cluster_reactants Reactants cluster_process Reaction cluster_products Products ProtA Protein A-Lys(NH2) Reaction Nucleophilic Substitution (pH 8.0-9.0) ProtA->Reaction ProtB Protein B-Lys(NH2) ProtB->Reaction MPI This compound (MPI Cross-linker) MPI->Reaction Crosslinked Cross-linked Proteins (Stable Amidine Bond) Reaction->Crosslinked Covalent Bond Formation Methanol Methanol (Byproduct) Reaction->Methanol Elimination

Figure 1. Reaction mechanism of MPI with protein lysine residues.

Experimental Workflow and Protocols

The successful application of MPI in XL-MS relies on a systematic workflow, from initial cross-linking to final data analysis.

XLMS_Workflow cluster_prep Sample Preparation cluster_ms_prep MS Sample Processing cluster_analysis Analysis Protein 1. Purified Protein or Complex XL 2. Cross-linking Reaction (with MPI) Protein->XL Quench 3. Quenching (e.g., Tris, NH4HCO3) XL->Quench Denature 4. Denaturation, Reduction & Alkylation Quench->Denature Digest 5. Proteolytic Digestion (e.g., Trypsin) Denature->Digest Enrich 6. Enrichment of XL-Peptides (e.g., SEC or SCX) Digest->Enrich LCMS 7. LC-MS/MS Analysis (MS2/MS3 methods) Enrich->LCMS Data 8. Database Search (e.g., MeroX, XlinkX) LCMS->Data Model 9. Structural Modeling & Validation Data->Model

Figure 2. General experimental workflow for MPI cross-linking mass spectrometry.

Protocol 1: Cross-Linking of a Purified Protein Complex

This protocol provides a general guideline for cross-linking a protein or protein complex using MPI. Optimal conditions (e.g., MPI concentration, incubation time) may need to be determined empirically for each specific system.

A. Materials and Reagents:

  • Purified protein complex in a suitable buffer (e.g., HEPES, PBS), free of primary amines.

  • This compound (MPI) hydrochloride.

  • Reaction Buffer: e.g., 20 mM HEPES-KOH, 150 mM KCl, pH 8.0.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Ammonium Bicarbonate.

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • SDS-PAGE analysis reagents.

B. Cross-Linking Reaction:

  • Prepare the protein sample at a suitable concentration (e.g., 0.5-2.0 mg/mL) in the Reaction Buffer.

  • Freshly prepare a stock solution of MPI (e.g., 50 mM) in anhydrous DMSO immediately before use.

  • Add MPI to the protein solution to a final concentration typically ranging from 0.5 to 2 mM. The optimal protein:cross-linker molar ratio should be optimized.

  • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • To monitor the reaction, take aliquots at different time points and immediately quench them as described below. Analyze by SDS-PAGE to observe the formation of higher molecular weight species, indicating successful cross-linking.

C. Quenching the Reaction:

  • Terminate the cross-linking reaction by adding the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20 µL of 1 M Tris-HCl to a 1 mL reaction).

  • Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted MPI is consumed.

Protocol 2: Sample Preparation for Mass Spectrometry

A. Reduction, Alkylation, and Digestion:

  • Denature the quenched protein sample by adding urea to a final concentration of 8 M or by adding SDS and heating.

  • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

  • Alkylate free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Dilute the sample at least 4-fold with a digestion buffer (e.g., 50 mM Ammonium Bicarbonate) to reduce the denaturant concentration.

  • Add a protease, such as sequencing-grade trypsin, at a 1:50 to 1:100 (protease:protein, w/w) ratio.

  • Incubate overnight at 37°C.

  • Acidify the digest with formic acid (FA) or trifluoroacetic acid (TFA) to a final concentration of 0.1-1% to stop the digestion.

  • Desalt the peptide mixture using a C18 StageTip or spin column.

B. Enrichment of Cross-Linked Peptides: Cross-linked peptides are often present in low abundance compared to linear peptides.[4] An enrichment step is highly recommended to increase their identification rate.

  • Size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography are effective methods.[3]

  • For SEC, peptides are separated based on size, with larger cross-linked peptides eluting earlier than smaller linear peptides.

  • For SCX, peptides are separated by charge. Cross-linked peptides typically carry a higher positive charge (at least +4) and can be separated from less-charged linear peptides.

MS Analysis and Data Interpretation

The MS-cleavable nature of MPI is leveraged during tandem mass spectrometry. A common strategy involves a "stepped CID" or MS2/MS3 approach.

  • MS1 Scan: The mass spectrometer scans for all precursor ions.

  • MS2 Scan: A precursor ion corresponding to a putative cross-linked peptide is selected and fragmented (e.g., using CID). The energy is tuned to be sufficient to cleave the labile bond in the MPI linker but not the peptide backbones. This cleavage generates two smaller peptide chains, each retaining a fragment of the linker.

  • MS3 Scan: Each of the fragment ions generated in the MS2 scan is then individually selected and further fragmented to obtain peptide sequence information.

This multi-stage fragmentation simplifies the resulting spectra, allowing specialized software (e.g., MeroX, pLink, XlinkX) to confidently identify the sequences of the two linked peptides.[4][5]

MS_Fragmentation cluster_ms3 Signature Fragments from Linker Cleavage MS1 MS1: Precursor Ion (Peptide A-Linker-Peptide B) MS2 MS2: Fragmentation (CID) Cleaves MPI Linker MS1->MS2 FragA Peptide A + Linker Remnant MS2->FragA FragB Peptide B + Linker Remnant MS2->FragB MS3_A MS3: Sequence Peptide A FragA->MS3_A MS3_B MS3: Sequence Peptide B FragB->MS3_B SeqA b- and y-ions from Peptide A MS3_A->SeqA SeqB b- and y-ions from Peptide B MS3_B->SeqB

Figure 3. MSn fragmentation workflow for identifying MPI cross-linked peptides.

Quantitative Data Summary

Quantitative XL-MS (QXL-MS) can be used to study changes in protein conformation or interactions under different conditions.[6][7][8] This can be achieved using isotopic labeling of the cross-linker or through metabolic labeling of the proteins (e.g., SILAC).[9] The table below summarizes typical quantitative metrics obtained in an XL-MS experiment. The values are illustrative and will vary significantly based on the sample complexity, instrument, and data analysis workflow.

MetricIllustrative Value (Simple System)Illustrative Value (Complex System)Description
Total Cross-linked Spectral Matches (CSMs) 500 - 1,5002,000 - 10,000+The total number of MS/MS spectra identified as corresponding to a cross-linked peptide pair.
Unique Cross-linked Peptide Pairs 100 - 300800 - 5,000+The number of non-redundant cross-linked peptide pairs identified at a given false discovery rate (FDR).[5]
Unique Inter-protein Cross-links 20 - 50500 - 2,000+The number of unique links identified between two different proteins.
Unique Intra-protein Cross-links 80 - 250300 - 3,000+The number of unique links identified between residues within the same protein.
Proteins with Cross-links 2 - 5200 - 1,000+The number of proteins for which at least one cross-link was identified.
False Discovery Rate (FDR) 1-5%1-5%The accepted statistical cutoff for false identifications, typically applied at the CSM and peptide level.[5]

References

Application of Methyl Picolinimidate in Structural Biology: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of structural biology, understanding the three-dimensional architecture of proteins and their complexes is paramount to deciphering their function. Chemical modification of proteins, followed by techniques like mass spectrometry, provides a powerful lens to probe protein structure, dynamics, and interactions. Methyl picolinimidate stands out as a valuable reagent for such investigations. It is an imidoester that specifically modifies primary amino groups, predominantly the ε-amino group of lysine residues, through a process called amidination. A crucial advantage of this modification is the retention of a positive charge at physiological pH, thereby minimizing perturbations to the native conformation of the protein, which is often stabilized by electrostatic interactions.

These application notes provide a comprehensive overview of the use of this compound in structural biology, complete with detailed experimental protocols and data presentation to guide researchers in its effective application.

Principle of Reaction

This compound reacts with the unprotonated primary amino group of a lysine residue in a nucleophilic substitution reaction. The reaction results in the formation of an N-substituted picolinamidinium group on the lysine side chain, releasing a methanol molecule. This amidination preserves the positive charge of the lysine residue, a key feature for maintaining protein structure and function.

Caption: Reaction of this compound with a Lysine Residue.

Applications in Structural Biology

The primary application of this compound in structural biology is as a monofunctional reagent for probing the surface accessibility of lysine residues. By modifying accessible lysines and subsequently analyzing the modified sites using mass spectrometry, researchers can gain insights into the protein's tertiary and quaternary structure.

  • Surface Mapping and Conformational Analysis: The extent of modification of specific lysine residues can reveal their solvent accessibility. Changes in the modification pattern upon ligand binding, protein-protein interaction, or conformational changes can provide valuable information about the regions of the protein involved in these processes.

  • Protein-Protein Interaction Studies: While not a cross-linker itself, differential modification patterns of lysine residues in a protein complex compared to the individual unbound proteins can help identify interaction interfaces. Lysine residues at the interface will be protected from modification.

  • Validating Structural Models: The accessibility data obtained from this compound modification can be used as constraints to validate or refine computational models of protein structures.

Quantitative Data Summary

The efficiency of the amidination reaction is influenced by several factors. The following table summarizes the key reaction parameters.

ParameterRecommended RangeNotes
pH 8.0 - 9.5The reaction targets the unprotonated amine, so a basic pH is required.
Temperature 4 - 25 °CLower temperatures can be used to slow the reaction and minimize protein degradation.
Reagent Concentration 10- to 100-fold molar excess over proteinThe optimal concentration should be determined empirically for each protein.
Reaction Time 30 minutes - 2 hoursShorter times can be used to limit the extent of modification.
Buffer Bicarbonate, Borate, or HEPESAmine-containing buffers (e.g., Tris) should be avoided as they will compete for the reagent.

Experimental Protocols

Protocol 1: Modification of a Purified Protein with this compound

This protocol describes the general procedure for modifying a purified protein with this compound for subsequent analysis by mass spectrometry.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.5)

  • This compound hydrochloride

  • Reaction buffer (e.g., 50 mM Sodium Bicarbonate, pH 8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis cassette

  • Reagents for SDS-PAGE and mass spectrometry analysis

Procedure:

  • Protein Preparation: Ensure the protein sample is pure and in an amine-free buffer. Adjust the protein concentration to a suitable range (e.g., 1-5 mg/mL).

  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound hydrochloride in the reaction buffer (e.g., 100 mM).

  • Modification Reaction: a. Add the this compound stock solution to the protein solution to achieve the desired final molar excess. b. Incubate the reaction mixture at room temperature for 1 hour with gentle mixing.

  • Quenching the Reaction: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Removal of Excess Reagent: Remove unreacted this compound and by-products using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Analysis: a. SDS-PAGE: Analyze the modified protein by SDS-PAGE to check for any aggregation or degradation. b. Mass Spectrometry: Proceed with your standard workflow for protein mass spectrometry. This typically involves digestion of the protein (e.g., with trypsin), followed by LC-MS/MS analysis to identify the modified lysine residues.

experimental_workflow start Start: Purified Protein reagent_prep Prepare this compound Solution start->reagent_prep modification Modification Reaction (pH 8.0-9.5, RT, 1 hr) start->modification reagent_prep->modification quenching Quench Reaction (e.g., Tris buffer) modification->quenching cleanup Remove Excess Reagent (Desalting/Dialysis) quenching->cleanup analysis Analysis cleanup->analysis sds_page SDS-PAGE analysis->sds_page mass_spec Mass Spectrometry (Digestion, LC-MS/MS) analysis->mass_spec end End: Identify Modified Lysines mass_spec->end

Caption: Experimental workflow for protein modification with this compound.

Protocol 2: Differential Modification for Mapping Interaction Interfaces

This protocol outlines a differential labeling strategy to identify protein-protein interaction sites.

Materials:

  • Same as Protocol 1, plus the interacting partner protein.

Procedure:

  • Prepare three samples:

    • Sample A: Protein 1 alone

    • Sample B: Protein 2 alone

    • Sample C: Pre-formed complex of Protein 1 and Protein 2

  • Modification: Modify all three samples with this compound according to Protocol 1. It is crucial to use the same reaction conditions for all samples.

  • Analysis: a. After quenching and cleanup, analyze each sample by mass spectrometry as described in Protocol 1. b. Data Comparison: Compare the modification patterns of Protein 1 in Sample A versus Sample C, and Protein 2 in Sample B versus Sample C. c. Interface Identification: Lysine residues that show significantly reduced modification in the complex (Sample C) compared to the individual proteins (Samples A and B) are likely located at the interaction interface.

logical_relationship cluster_individual Individual Proteins cluster_complex Protein Complex protein1_alone Protein 1 modification Modify with This compound protein1_alone->modification protein2_alone Protein 2 protein2_alone->modification protein_complex Protein 1 + Protein 2 protein_complex->modification analysis Mass Spectrometry Analysis modification->analysis comparison Compare Modification Patterns analysis->comparison interface Identify Interaction Interface (Protected Lysines) comparison->interface

Caption: Logical workflow for identifying protein interaction interfaces.

Data Analysis and Interpretation

The primary data output from these experiments will be mass spectra. The identification of modified lysine residues is achieved by observing a mass shift corresponding to the addition of the picolinamidinium group. The mass of the picolinimidate moiety (C7H7N2) is 119.0609 Da. After reaction with a primary amine, the net mass addition is that of C7H6N2, which is 118.0531 Da.

Quantitative analysis can be performed by comparing the peak intensities of modified versus unmodified peptides for each lysine-containing peptide across different experimental conditions. This can be done using label-free quantification methods or by incorporating stable isotope labeling.

Conclusion

This compound is a valuable tool for structural biologists, offering a straightforward method for probing protein surface topology and interaction interfaces. Its key advantage of preserving the positive charge on lysine residues helps to maintain the native protein structure during the experiment. By following the detailed protocols and data analysis strategies outlined in these application notes, researchers can effectively utilize this compound to gain valuable insights into the complex world of protein structure and function.

Application Notes and Protocols for Studying Protein Complexes with Methyl Picolinimidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical cross-linking coupled with mass spectrometry (XL-MS) has become an indispensable tool for the structural and functional characterization of protein complexes. By covalently linking interacting proteins, XL-MS provides valuable distance constraints that can elucidate protein-protein interaction interfaces, map the topology of complexes, and reveal conformational changes. Methyl picolinimidate is a homobifunctional, amine-reactive cross-linking agent that has proven effective in these applications. This document provides detailed application notes and protocols for the use of this compound in the study of protein complexes.

This compound reacts primarily with the ε-amino groups of lysine residues and the N-termini of proteins, forming stable amidine bonds. Its relatively short spacer arm makes it ideal for capturing close-proximity interactions. The positive charge of the target amine is retained after reaction, which can help to maintain the native conformation of the protein complex.

Key Features of this compound

FeatureDescription
Reactive Group Imidoester
Target Residues Primary amines (Lysine, N-terminus)
Spacer Arm Length Estimated to be approximately 3.7 Å (based on the similar compound, methyl formimidate)
Cleavability Non-cleavable
Membrane Permeability Yes

Experimental Protocols

I. Cross-Linking of Protein Complexes

This protocol outlines the general steps for cross-linking a purified protein complex with this compound. Optimization of reaction conditions is crucial for successful cross-linking and should be performed for each specific protein complex.

Materials:

  • Purified protein complex (1-10 µM)

  • This compound hydrochloride

  • Cross-linking Buffer: 20 mM HEPES, pH 8.0, 150 mM NaCl (amine-free buffers such as phosphate, borate, or carbonate can also be used)

  • Quenching Solution: 1 M Tris-HCl, pH 7.5

  • SDS-PAGE analysis reagents

  • Mass spectrometer and associated reagents

Protocol:

  • Sample Preparation:

    • Prepare the purified protein complex in the Cross-linking Buffer. Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the cross-linking reaction. The optimal protein concentration should be determined empirically but typically ranges from 1-10 µM.

  • Cross-linker Preparation:

    • Immediately before use, prepare a stock solution of this compound hydrochloride in the Cross-linking Buffer. Imidoesters are susceptible to hydrolysis, so fresh preparation is critical.

  • Cross-linking Reaction:

    • Add the freshly prepared this compound solution to the protein sample to achieve the desired final concentration. A good starting point is a 100- to 1000-fold molar excess of the cross-linker over the protein concentration (e.g., 1-10 mM).

    • Incubate the reaction mixture at room temperature for 30-60 minutes. The optimal incubation time and temperature may need to be adjusted.

  • Quenching:

    • Terminate the cross-linking reaction by adding the Quenching Solution to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature to ensure all unreacted cross-linker is neutralized.

  • Analysis of Cross-linking Efficiency:

    • Analyze the cross-linked sample by SDS-PAGE to visualize the formation of higher molecular weight species, indicative of successful cross-linking. A shift in the band corresponding to the protein complex or the appearance of new, higher molecular weight bands suggests that cross-linking has occurred.

II. Sample Preparation for Mass Spectrometry

Following successful cross-linking, the sample must be prepared for mass spectrometric analysis to identify the cross-linked peptides.

Protocol:

  • Denaturation, Reduction, and Alkylation:

    • Denature the cross-linked protein sample using 8 M urea or by heating.

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 25 mM and incubating in the dark at room temperature for 20 minutes.

  • Proteolytic Digestion:

    • Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to less than 1 M.

    • Add a protease, such as trypsin, at a 1:20 to 1:50 (w/w) protease-to-protein ratio.

    • Incubate overnight at 37°C.

  • Enrichment of Cross-linked Peptides (Optional but Recommended):

    • Cross-linked peptides are often present in low abundance. Enrichment using size-exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography can significantly improve their detection by mass spectrometry.

  • Desalting:

    • Desalt the peptide mixture using a C18 solid-phase extraction cartridge to remove salts and detergents that can interfere with mass spectrometry analysis.

III. Mass Spectrometry and Data Analysis

Protocol:

  • LC-MS/MS Analysis:

    • Analyze the desalted peptide mixture using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

  • Data Analysis:

    • Utilize specialized cross-linking software (e.g., pLink, xQuest, MeroX) to identify the cross-linked peptides from the complex MS/MS spectra. These software packages are designed to handle the unique fragmentation patterns of cross-linked peptides.

Data Presentation

Table 1: Quantitative Analysis of Cross-linked Peptides Identified by this compound and Mass Spectrometry

Cross-link IDProtein 1Residue 1Protein 2Residue 2Condition A (Abundance)Condition B (Abundance)Fold Change (B/A)P-valueStructural Information
XL-001Protein AK123Protein BK451.2 x 10^62.4 x 10^62.00.045Inter-protein
XL-002Protein AK78Protein AK915.6 x 10^55.8 x 10^51.00.912Intra-protein
..............................
  • Cross-link ID: A unique identifier for each cross-linked peptide pair.

  • Protein 1/2: The names of the cross-linked proteins.

  • Residue 1/2: The specific lysine residues involved in the cross-link.

  • Condition A/B (Abundance): The measured abundance (e.g., peak area or spectral counts) of the cross-linked peptide under different experimental conditions (e.g., with and without a specific ligand or mutation).

  • Fold Change: The ratio of the abundance in Condition B to Condition A.

  • P-value: Statistical significance of the observed change in abundance.

  • Structural Information: Indicates whether the cross-link is between two different proteins (inter-protein) or within the same protein (intra-protein).

Mandatory Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Cross-Linking cluster_sample_prep Sample Preparation cluster_ms_prep MS Sample Preparation cluster_analysis Analysis start Purified Protein Complex crosslinking Cross-linking with This compound start->crosslinking quenching Quenching crosslinking->quenching denaturation Denaturation, Reduction, Alkylation quenching->denaturation digestion Proteolytic Digestion denaturation->digestion enrichment Enrichment of Cross-linked Peptides digestion->enrichment desalting Desalting enrichment->desalting lc_ms LC-MS/MS Analysis desalting->lc_ms data_analysis Data Analysis (e.g., pLink, xQuest) lc_ms->data_analysis end end data_analysis->end Identified Cross-links signaling_pathway Elucidation of a Signaling Pathway using Cross-Linking A1 Protein A B1 Protein B A1->B1 C1 Protein C A2 Protein A B2 Protein B A2->B2 Interaction Detected (Cross-link) C2 Protein C B2->C2 Interaction Detected (Cross-link) ligand Ligand receptor Receptor ligand->receptor receptor->A2

Stabilizing Macromolecular Complexes for Cryo-EM Analysis Using Methyl Picolinimidate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Disclaimer

These application notes and protocols are provided as a general guide. Methyl picolinimidate is not as commonly cited for cryo-EM sample preparation as other crosslinkers like glutaraldehyde or bis(sulfosuccinimidyl)suberate (BS3). Therefore, the following protocols are based on the known reactivity of imidoesters and general crosslinking principles for structural biology. Optimization will be required for each specific macromolecular complex.

Introduction

Cryo-electron microscopy (cryo-EM) has become a cornerstone technique in structural biology, enabling the high-resolution visualization of macromolecular complexes in their near-native states. A significant challenge in cryo-EM sample preparation is the inherent instability and dynamic nature of many biological assemblies. This can lead to sample heterogeneity, dissociation, or adoption of preferred orientations on the EM grid, all of which hinder high-resolution structure determination.

Chemical crosslinking offers a powerful strategy to overcome these limitations by covalently stabilizing protein-protein and protein-nucleic acid interactions. This compound is an imidoester-based crosslinking agent that reacts primarily with the ε-amino groups of lysine residues and the α-amino groups of N-termini, forming stable amidine bonds. This application note provides a detailed overview and a hypothetical protocol for the use of this compound to stabilize macromolecular complexes for single-particle cryo-EM analysis.

Mechanism of Action

This compound is a homobifunctional crosslinker, meaning it has two identical reactive groups. The imidoester groups react with primary amines in a nucleophilic substitution reaction. This reaction is most efficient at alkaline pH (typically 8.0-10.0), where the amino groups are deprotonated and thus more nucleophilic. The resulting amidine bond is stable and preserves the native charge of the lysine residue, which can be advantageous for maintaining the overall electrostatic character of the protein surface.

Advantages of Using this compound (Hypothesized)

  • Preservation of Charge: Unlike NHS-ester crosslinkers which form neutral amide bonds, imidoesters form positively charged amidine bonds, thus maintaining the native charge of the modified lysine residues. This can be crucial for preserving the native conformation and interactions of the complex.

  • Defined Spacer Arm: While this compound itself is a relatively short crosslinker, related imidoesters like dimethyl suberimidate (DMS) have a defined spacer arm length, which can provide distance constraints for structural modeling.

  • Control over Reaction: The pH-dependent reactivity of imidoesters allows for a degree of control over the crosslinking reaction.

Quantitative Data Summary

The optimal conditions for crosslinking with this compound must be determined empirically for each specific sample. The following table provides a starting point for optimization.

ParameterRecommended RangeNotes
Protein Concentration 0.1 - 5.0 mg/mLHigher concentrations can favor intermolecular crosslinking and aggregation. Lower concentrations may require longer incubation times or higher crosslinker concentrations.
This compound Concentration 0.1 - 5 mMStart with a 20-50 fold molar excess of crosslinker over protein. Higher concentrations can lead to excessive modification and aggregation.
Reaction Buffer 20-50 mM HEPES, Borate, or TriethanolamineThe buffer must be amine-free (e.g., avoid Tris, glycine).
Reaction pH 8.0 - 9.0The reaction is highly pH-dependent. A pH of 8.5 is a good starting point.
Incubation Temperature 4 - 25 °CLower temperatures can help to control the reaction rate and maintain protein stability.
Incubation Time 15 - 120 minutesThe reaction time should be optimized to achieve sufficient crosslinking without causing aggregation.
Quenching Reagent 20-100 mM Tris or GlycineAdd to stop the crosslinking reaction.

Experimental Protocols

Protocol 1: On-Grid Crosslinking Prior to Vitrification

This protocol is suitable for stabilizing complexes directly on the cryo-EM grid, minimizing handling of the crosslinked sample.

Materials:

  • Purified macromolecular complex in an amine-free buffer (e.g., HEPES, PBS).

  • This compound solution (freshly prepared in reaction buffer).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5).

  • Cryo-EM grids.

  • Vitrification device (e.g., Vitrobot).

Procedure:

  • Prepare a fresh stock solution of this compound (e.g., 50 mM) in the reaction buffer (e.g., 50 mM HEPES, pH 8.5).

  • Glow-discharge cryo-EM grids to render them hydrophilic.

  • In a controlled humidity chamber, apply 3 µL of the purified protein sample to the grid.

  • Immediately add 0.5 µL of the this compound solution to the droplet on the grid to achieve the desired final concentration (e.g., 1 mM).

  • Incubate for a defined period (e.g., 1-5 minutes) at a controlled temperature.

  • Blot the grid and immediately plunge-freeze in liquid ethane. Note: Quenching may not be necessary for very short on-grid reaction times, as the vitrification process effectively stops the reaction. For longer incubations, a blotting step with quenching buffer might be considered, but this can be technically challenging.

Protocol 2: In-Solution Crosslinking Followed by Purification

This protocol is recommended for complexes that are prone to aggregation or for when more precise control over the crosslinking reaction is required.

Materials:

  • Purified macromolecular complex in an amine-free buffer.

  • This compound solution.

  • Quenching solution.

  • Size-exclusion chromatography (SEC) column.

Procedure:

  • Prepare a fresh stock solution of this compound.

  • To your protein sample, add the this compound solution to the desired final concentration.

  • Incubate the reaction mixture at the desired temperature for the optimized time.

  • Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for an additional 15 minutes.

  • (Optional but recommended) Remove excess crosslinker and separate crosslinked complexes from aggregates and uncrosslinked species using size-exclusion chromatography (SEC).

  • Collect the fractions corresponding to the stabilized complex and assess by SDS-PAGE and negative stain EM.

  • Proceed with cryo-EM grid preparation with the purified, crosslinked sample.

Visualizations

cluster_workflow In-Solution Crosslinking Workflow Start Start Protein_Sample Purified Protein Complex Start->Protein_Sample Add_Crosslinker Add Methyl Picolinimidate Protein_Sample->Add_Crosslinker Incubate Incubate (Temp, Time) Add_Crosslinker->Incubate Quench Quench Reaction (e.g., Tris) Incubate->Quench SEC Size-Exclusion Chromatography Quench->SEC Analyze Analyze Fractions (SDS-PAGE, Neg. Stain) SEC->Analyze CryoEM Cryo-EM Grid Preparation Analyze->CryoEM End End CryoEM->End

Caption: Workflow for in-solution crosslinking with this compound.

cluster_reaction This compound Reaction with Lysine Reactants Protein-NH2 (Lysine) This compound (R-C(=NH)-OCH3) Intermediate Reaction Intermediate Reactants:p1->Intermediate + Reactants:p2->Intermediate Product Protein-NH=C(R)-NH-Protein (Amidine Bond) Methanol (CH3OH) Intermediate->Product:p1 Forms Intermediate->Product:p2 Releases

Caption: Reaction of this compound with a primary amine on a protein.

Application Notes and Protocols for Methyl Picolinimidate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl picolinimidate (C₇H₈N₂O, MW: 136.15) is a versatile reagent in organic synthesis and medicinal chemistry.[1][2] As a derivative of picolinic acid, it features a reactive imidate functional group, making it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. Its structure also lends itself to applications in bioconjugation and as a cross-linking agent, where the imidate can react with primary amines, such as those on the side chains of lysine residues in proteins.[1][3]

These notes provide detailed protocols for the synthesis of this compound and its subsequent use in chemical reactions, supported by quantitative data and procedural workflows.

Synthesis of this compound

The synthesis of this compound can be achieved with high yield from the corresponding nitrile. The most common method involves the Pinner reaction, where a nitrile reacts with an alcohol in the presence of an acid catalyst. A variation of this involves a base-catalyzed reaction with sodium methoxide.

Synthesis Protocol: From 2-Cyano-6-propylpyridine

This protocol describes the synthesis of methyl 2-picolineimidate from 2-cyano-6-n-propylpyridine using sodium methoxide in methanol.[4]

Workflow for Synthesis of this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_methoxide Prepare Sodium Methoxide Solution (Sodium in Methanol) dissolve Dissolve 2-Cyano-6-propylpyridine in Methoxide Solution prep_methoxide->dissolve react React Overnight (Stir at room temperature) dissolve->react quench Add Acetic Acid (Quench reaction) react->quench concentrate1 Concentrate (Under reduced pressure) quench->concentrate1 dissolve_ether Dissolve Residue in Ether concentrate1->dissolve_ether filter Filter Insoluble Materials dissolve_ether->filter concentrate2 Concentrate Filtrate (Under reduced pressure) filter->concentrate2 product Obtain this compound concentrate2->product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol:

  • Prepare Sodium Methoxide Solution: In a suitable reaction vessel, prepare a solution of sodium methoxide by dissolving metallic sodium (0.32 g) in methanol (100 ml).

  • Dissolve Starting Material: Dissolve 2-cyano-6-n-propylpyridine (10 g) in the prepared sodium methoxide solution.

  • Reaction: Allow the solution to stand overnight at room temperature to ensure the reaction proceeds to completion.

  • Quenching: Add acetic acid (0.82 g) to the reaction mixture to neutralize the excess sodium methoxide.

  • First Concentration: Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Dissolve the resulting residue in diethyl ether (200 ml).

  • Filtration: Filter the ether solution to remove any insoluble materials.

  • Final Concentration: Concentrate the filtrate under reduced pressure to yield the final product, methyl 2-picolineimidate.

Data Presentation:

ReagentMolar Mass ( g/mol )AmountMolesRole
2-Cyano-6-propylpyridine146.1910 g0.068Starting Material
Sodium22.990.32 g0.014Catalyst Precursor
Methanol32.04100 ml-Reagent & Solvent
Acetic Acid60.050.82 g0.014Quenching Agent
ParameterValue
Reaction Time Overnight
Temperature Room Temperature
Product Yield 11.5 g (94%)

Reactions of this compound

This compound is an excellent electrophile and readily reacts with nucleophiles. A common reaction involves nucleophilic attack at the imidate carbon, leading to the displacement of the methoxy group. This is a key step in the synthesis of various heterocyclic systems.

General Reaction Mechanism: Nucleophilic Attack

G reactant This compound + Nucleophile (Nu-H) intermediate Tetrahedral Intermediate reactant->intermediate Nucleophilic Attack product Substituted Product + Methanol intermediate->product Elimination of Methanol

Caption: General mechanism of nucleophilic substitution on this compound.

Synthesis of 5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one

This protocol details the reaction of this compound with ethyl carbazate to form a triazolone derivative, a scaffold of interest in medicinal chemistry.[5]

Experimental Protocol:

  • Combine Reagents: In a reaction vessel, combine this compound (0.80 g, 5.9 mmol) and ethyl carbazate (0.61 g, 5.9 mmol).

  • Heating: Heat the mixture to 200 °C.

  • Reaction: Stir the molten mixture for 10 minutes.

  • Solidification & Purification: Allow the mixture to cool, resulting in a solid. Recrystallize the solid from ethanol to yield the pure product.

Data Presentation:

ReagentMolar Mass ( g/mol )AmountMolesRole
This compound136.150.80 g5.9 mmolElectrophile
Ethyl Carbazate104.110.61 g5.9 mmolNucleophile
ParameterValue
Reaction Time 10 minutes
Temperature 200 °C
Solvent None (neat reaction)
Purification Recrystallization from Ethanol
Product Yield 0.36 g (37%)

Application as a Cross-Linking Agent (Representative Protocol)

Imidates are known to react with primary amines to form amidines. This reactivity allows this compound to function as a potential cross-linking agent for proteins, targeting lysine residues. While a specific protocol for this compound is not widely published, the following representative protocol is based on standard procedures for amine-reactive cross-linkers.[3][6]

General Experimental Workflow for Protein Cross-Linking

G cluster_prep Preparation cluster_reaction Cross-Linking Reaction cluster_analysis Analysis prep_protein Prepare Purified Protein in Amine-Free Buffer (e.g., HEPES, PBS at pH 7-9) add_reagent Add Cross-linker to Protein Solution prep_protein->add_reagent prep_crosslinker Prepare Fresh Stock Solution of this compound (e.g., in DMSO or buffer) prep_crosslinker->add_reagent incubate Incubate (e.g., 30-60 min at RT) add_reagent->incubate quench Quench Reaction (Add Tris or Glycine) incubate->quench sds_page Analyze by SDS-PAGE (Observe higher MW bands) quench->sds_page ms_analysis Mass Spectrometry Analysis (Identify cross-linked peptides) sds_page->ms_analysis

Caption: General workflow for protein cross-linking using an amine-reactive agent.

Representative Protocol:

  • Buffer Preparation: Prepare a purified protein sample in an amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.8). The protein concentration should typically be in the range of 1-20 µM.[6]

  • Cross-linker Preparation: Immediately before use, prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or the reaction buffer).

  • Reaction Initiation: Add the this compound stock solution to the protein sample to achieve a final molar excess of 5- to 50-fold over the protein concentration.[6]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. Optimal time and temperature may need to be determined empirically.

  • Quenching: Stop the reaction by adding a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.

  • Analysis: Analyze the reaction products using SDS-PAGE to visualize cross-linked species (which will appear as higher molecular weight bands) and/or mass spectrometry to identify the specific cross-linked residues.

Optimization and Troubleshooting:

  • Solvent Choice: For reactions involving organic molecules, polar aprotic solvents like DMF, DMSO, or ACN are often effective.[7] For biochemical reactions like cross-linking, aqueous buffers are necessary.

  • Temperature Control: Reaction rates increase with temperature, but higher temperatures can lead to side products or protein denaturation. Start with moderate temperatures (e.g., room temperature to 60°C) and adjust as needed.[7]

  • Low Yield: If the reaction does not proceed to completion, consider increasing the reaction time, raising the temperature in small increments, or verifying the purity of the starting materials.[7]

  • Side Products: Formation of significant side products can sometimes be mitigated by lowering the reaction temperature or changing the solvent.[7]

References

Quantitative Analysis of Protein Interactions with Methyl Picolinimidate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, and a quantitative approach is crucial for elucidating the dynamics and stoichiometry of these interactions. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for identifying protein interaction partners and mapping their interfaces. Methyl picolinimidate is a lysine-reactive homobifunctional cross-linking agent that has been utilized in structural proteomics to provide distance constraints for modeling protein complexes. This document provides detailed application notes and protocols for the quantitative analysis of protein interactions using this compound.

This compound reacts with primary amines, primarily the ε-amino groups of lysine residues and the N-termini of proteins, forming stable amidine bonds. The fixed spacer arm length of the cross-linker provides distance constraints between the linked lysine residues, offering insights into the three-dimensional architecture of protein complexes. For quantitative analysis, stable isotope-labeled versions of the cross-linker or metabolic labeling of proteins (e.g., SILAC) can be employed to compare the extent of cross-linking under different conditions.

Data Presentation

Quantitative cross-linking experiments using this compound can yield valuable data on changes in protein conformation and interaction dynamics. The data is typically presented as ratios of isotopically light- and heavy-labeled cross-linked peptides, which reflect the relative abundance of a particular protein-protein contact in different states.

Table 1: Quantitative Analysis of Protein X and Protein Y Interaction Under Control vs. Treatment Conditions

Cross-linked Peptide PairProtein AResidue AProtein BResidue BLog2 (Treatment/Control) Ratiop-valueInterpretation
K...R - K...LProtein XK123Protein YK451.580.01Increased interaction upon treatment
K...G - K...TProtein XK78Protein YK911.450.02Increased interaction upon treatment
K...V - K...AProtein XK210Protein XK215-0.210.65No significant conformational change
K...N - K...QProtein YK150Protein YK155-0.150.72No significant conformational change

Table 2: Stoichiometry Analysis of a Protein Complex

Interacting ProteinsCross-linked Peptide Ratio (Protein A / Protein B)Deduced Stoichiometry
Subunit A - Subunit B1.1 ± 0.21:1
Subunit A - Subunit C2.3 ± 0.32:1
Subunit B - Subunit C0.48 ± 0.11:2

Experimental Protocols

Protocol 1: Quantitative Cross-Linking of a Purified Protein Complex

This protocol describes the use of deuterated this compound for the quantitative analysis of a purified protein complex in two different functional states (e.g., with and without a ligand).

Materials:

  • Purified protein complex

  • This compound (light isotope)

  • Deuterated this compound (heavy isotope)

  • Cross-linking buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.8)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent (e.g., 10 mM DTT)

  • Alkylating agent (e.g., 55 mM iodoacetamide)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • C18 desalting columns

  • Mass spectrometer (e.g., Orbitrap Fusion Lumos)

Procedure:

  • Sample Preparation: Prepare two aliquots of the purified protein complex at a concentration of 1 mg/mL in cross-linking buffer. One aliquot will represent the 'control' state and the other the 'experimental' state (e.g., with the addition of a ligand).

  • Cross-Linking Reaction:

    • To the 'control' sample, add light this compound to a final concentration of 1 mM.

    • To the 'experimental' sample, add heavy (deuterated) this compound to a final concentration of 1 mM.

    • Incubate both reactions for 1 hour at room temperature.

  • Quenching: Stop the cross-linking reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Sample Pooling and Denaturation: Combine the 'control' and 'experimental' samples in a 1:1 ratio. Add denaturing buffer to a final urea concentration of 8 M.

  • Reduction and Alkylation:

    • Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C.

    • Add iodoacetamide to a final concentration of 55 mM and incubate for 20 minutes at room temperature in the dark.

  • Digestion:

    • Dilute the sample 4-fold with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to 2 M.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

  • Desalting: Acidify the digest with formic acid to a final concentration of 1%. Desalt the peptides using a C18 column according to the manufacturer's instructions.

  • Mass Spectrometry Analysis: Analyze the desalted peptides by LC-MS/MS. Use a data-dependent acquisition method to acquire MS1 scans for quantification and MS2 scans for peptide identification.

  • Data Analysis: Use specialized software (e.g., pLink, XlinkX, MaxQuant with cross-linking search capabilities) to identify cross-linked peptides and quantify the light/heavy peak area ratios.

Visualizations

Experimental Workflow for Quantitative Cross-Linking Mass Spectrometry

G cluster_sample_prep Sample Preparation cluster_crosslinking Cross-Linking cluster_processing Sample Processing cluster_analysis Data Analysis p1 Protein Complex (State A) cl1 Cross-link with Light This compound p1->cl1 p2 Protein Complex (State B) cl2 Cross-link with Heavy This compound p2->cl2 mix Mix Samples 1:1 cl1->mix cl2->mix digest Reduction, Alkylation, & Tryptic Digestion mix->digest desalt Desalting digest->desalt lcms LC-MS/MS Analysis desalt->lcms quant Identify & Quantify Cross-linked Peptides lcms->quant G cluster_nucleus ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor Binding & Dimerization adaptor Adaptor Protein (e.g., Grb2) receptor->adaptor Phosphorylation & Recruitment (Cross-link identified) gef GEF (e.g., Sos) adaptor->gef ras Ras gef->ras GDP to GTP exchange raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription nucleus Nucleus erk->nucleus

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl Picolinimidate Cross-Linking

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing methyl picolinimidate (MPI) cross-linking experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MPI) and how does it work?

This compound is a homobifunctional cross-linking agent. It belongs to the imidoester class of cross-linkers. Its chemical structure features two reactive imidoester groups that specifically target and react with primary amines (–NH₂), such as the side chain of lysine residues and the N-terminus of proteins. The reaction forms a stable amidine bond, effectively creating a covalent link between two protein molecules or within a single protein.[1] This preserves the native positive charge of the original amine group, which can be advantageous for maintaining protein structure and solubility.[1]

Q2: What are the primary applications of MPI?

MPI is primarily used in structural biology to study protein-protein interactions and determine the subunit composition of protein complexes.[1] By covalently linking interacting proteins in situ or in vitro, researchers can capture transient or weak interactions for subsequent analysis by techniques like SDS-PAGE, Western blotting, and mass spectrometry.[1][2] Low protein concentrations are often used to favor intramolecular cross-linking (within the same protein complex) over intermolecular cross-linking (between different complexes).[1]

Q3: What is the optimal pH for MPI cross-linking?

The optimal pH for imidoester cross-linking is in the alkaline range, typically between 8.0 and 10.0.[1] Reactivity increases with pH.[1] Performing the reaction at pH 10 yields more efficient cross-linking than at pH 8.[1] However, it is crucial to balance reaction efficiency with the stability of the protein of interest, as high pH can lead to denaturation. A common starting point is a pH of 8.0-8.5.

Q4: Can MPI penetrate cell membranes?

Yes, despite their charge-preserving properties, imidoesters like MPI can penetrate cell membranes, allowing for in vivo cross-linking of intracellular proteins.[1]

Troubleshooting Guide

Q: I am observing very low or no cross-linked product. What are the potential causes and solutions?

A: This is a common issue that can arise from several factors related to reagents, reaction conditions, or the protein itself.

  • Cause 1: Reagent Instability. Imidoesters like MPI are highly sensitive to moisture and will hydrolyze rapidly in aqueous solutions.[3] Stock solutions cannot be stored for long periods.[4]

    • Solution: Always prepare MPI solution immediately before use in an anhydrous solvent like DMSO.[3] Allow the solid MPI reagent vial to warm to room temperature before opening to prevent condensation.[3]

  • Cause 2: Incorrect Buffer Composition. Buffers containing primary amines, such as Tris or glycine, will compete with the protein's lysine residues for reaction with MPI, significantly reducing cross-linking efficiency.[3][4]

    • Solution: Use an amine-free buffer like phosphate-buffered saline (PBS), HEPES, or borate buffer at the desired pH.[5] If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before starting the reaction.[3]

  • Cause 3: Suboptimal Reaction Conditions. The efficiency of the reaction is highly dependent on pH, concentration, and incubation time.[1]

    • Solution: Systematically optimize your reaction conditions. Titrate the molar excess of MPI to protein, test a range of pH values (e.g., 8.0, 8.5, 9.0), and vary the incubation time. Refer to the tables below for recommended starting ranges.

  • Cause 4: Inaccessible Reactive Groups. The lysine residues on the interacting protein surfaces may be sterically hindered or buried within the protein structure, making them unavailable to the cross-linker.[4]

    • Solution: If structural information is available, check for accessible lysine residues at the protein interface. If accessibility is a problem, consider using a cross-linker with a different spacer arm length or one that targets different functional groups (e.g., carboxyl groups or sulfhydryls).[6]

Q: My protein is precipitating during the cross-linking reaction. What can I do?

A: Protein precipitation or aggregation is often caused by excessive cross-linking or changes in protein solubility.[4][5]

  • Cause 1: Over-cross-linking. Using too high a concentration of MPI can lead to extensive intermolecular cross-linking, forming large, insoluble aggregates.[4][5]

    • Solution: Perform a titration experiment to find the lowest effective concentration of MPI that yields the desired cross-linked product without causing precipitation.[5] Reducing the protein concentration can also favor intramolecular cross-linking and reduce aggregation.[5]

  • Cause 2: Change in Protein Solubility. Although MPI preserves the native charge, extensive modification of surface lysines can alter a protein's isoelectric point (pI) and solubility characteristics, leading to precipitation.[4]

    • Solution: In addition to optimizing the cross-linker concentration, try adjusting the buffer conditions. Adding cryoprotectants like glycerol (5-10%) or non-ionic detergents may help maintain protein solubility.

Q: How do I stop (quench) the cross-linking reaction?

A: It is critical to effectively quench the reaction to stop further cross-linking and prevent artifacts.

  • Solution: Add an amine-containing buffer, such as Tris or glycine, to a final concentration of 20-50 mM.[3] The excess primary amines in the quenching buffer will react with and consume any remaining active MPI, effectively stopping the reaction. Incubate for an additional 15 minutes at room temperature after adding the quenching buffer to ensure the reaction is complete.

Data Presentation: Optimizing Reaction Parameters

The following tables provide recommended starting conditions and ranges for optimizing your this compound cross-linking experiments.

Table 1: Recommended Reaction Conditions

ParameterRecommended RangeStarting PointNotes
pH 8.0 - 10.08.5Reaction is more efficient at higher pH, but protein stability may be compromised.[1]
Temperature 4°C - 37°CRoom Temp (20-25°C)Lower temperatures can reduce hydrolysis but require longer incubation times.
Incubation Time 15 - 120 minutes30 minutesMust be optimized empirically.[3]
Protein Conc. 0.1 - 2 mg/mL1 mg/mLLower concentrations favor intramolecular cross-linking.[1]
MPI:Protein Molar Ratio 10:1 - 1000:150:1Highly dependent on the number of available lysines and desired efficiency.[1]
Quenching Agent 20 - 50 mM Tris or Glycine20 mM TrisAdd to stop the reaction.[3]

Table 2: Buffer Compatibility

Recommended Buffers (Amine-Free)Incompatible Buffers (Contain Primary Amines)
PBS (Phosphate-Buffered Saline)Tris (tris(hydroxymethyl)aminomethane)
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)Glycine
Borate BufferAmmonium Buffers (e.g., Ammonium Bicarbonate)
Carbonate-Bicarbonate Buffer

Visual Guides

Diagram 1: MPI Cross-Linking Workflow

G Diagram 1: MPI Cross-Linking Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction p1 Prepare Amine-Free Buffer (e.g., PBS, pH 8.5) p2 Buffer Exchange Protein Sample p1->p2 p3 Prepare Fresh MPI Stock in Anhydrous DMSO p2->p3 r1 Add MPI to Protein Solution (Target Molar Ratio) p3->r1 r2 Incubate at Room Temperature (e.g., 30 min) r1->r2 q1 Quench Reaction (Add Tris Buffer) r2->q1 a1 Analyze Results (SDS-PAGE, Western, MS) q1->a1

Caption: A typical experimental workflow for protein cross-linking using MPI.

Diagram 2: MPI Reaction Mechanism

G Diagram 2: MPI Reaction Mechanism P1_NH2 Protein 1-Lysine (NH₂) Intermediate Reactive Intermediate (Mono-linked Protein 1) P1_NH2->Intermediate Reaction 1 (pH 8-10) MPI This compound MPI->Intermediate P2_NH2 Protein 2-Lysine (NH₂) Product Cross-Linked Proteins (Stable Amidine Bond) P2_NH2->Product Intermediate->Product Reaction 2

Caption: Reaction of MPI with primary amines on two proteins to form an amidine bond.

Diagram 3: Troubleshooting Logic for Low Yield

G Diagram 3: Troubleshooting Logic for Low Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Low Cross-Linking Yield C1 Reagent Hydrolyzed? Problem->C1 C2 Wrong Buffer? Problem->C2 C3 Suboptimal Conditions? Problem->C3 C4 Lysines Inaccessible? Problem->C4 S1 Use fresh MPI stock C1->S1 S2 Use amine-free buffer (e.g., PBS) C2->S2 S3 Optimize pH, temp, & MPI concentration C3->S3 S4 Try different cross-linker C4->S4

References

Troubleshooting low yield in methyl picolinimidate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues, particularly low yield, encountered during the synthesis of methyl picolinimidate.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common method for synthesizing this compound is the Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol (in this case, methanol) to a nitrile (2-cyanopyridine).[1][2] The reaction is typically performed under anhydrous conditions using hydrogen chloride gas dissolved in an appropriate solvent.[3] The initial product is the hydrochloride salt of the imino ester, known as a Pinner salt, which can then be neutralized to yield the final this compound product.[2]

Q2: I am experiencing very low to no yield in my Pinner reaction. What are the most critical factors to check?

A2: Low yields in the Pinner reaction often stem from several critical factors:

  • Presence of Water: The reaction is highly sensitive to moisture. Water can hydrolyze the intermediate Pinner salt to form an ester (methyl picolinate) as a byproduct, consuming your starting material and reducing the yield of the desired imidate.[4][5] It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][6]

  • Reaction Temperature: Temperature control is vital. Pinner salts can be thermally unstable.[2] Elevated temperatures can lead to the rearrangement of the imidate hydrochloride into an amide and an alkyl chloride, another common side reaction that lowers the yield.[1][2] Conducting the reaction at low temperatures (e.g., 0-15 °C) is often recommended.[5]

  • Acid Catalyst: The Pinner reaction requires a strong acid catalyst, typically anhydrous hydrogen chloride.[4] Incomplete saturation of the reaction mixture with HCl gas or using a weaker acid can lead to an incomplete reaction.

Q3: My reaction mixture turned dark brown/black. What could be the cause?

A3: A dark coloration in the reaction mixture often indicates polymerization or degradation of the starting material or product.[7] This can be caused by excessively high temperatures or harsh acidic conditions. Ensure the reaction temperature is carefully controlled and consider if a milder reaction protocol is necessary.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is an effective and straightforward method for monitoring the reaction's progress.[6] By spotting the reaction mixture on a TLC plate alongside the starting material (2-cyanopyridine), you can visualize the consumption of the reactant and the formation of the product. An appropriate solvent system must be chosen to achieve good separation.

Troubleshooting Guide for Low Yield

Problem 1: Low or No Product Formation
Potential Cause Recommended Solution Citation
Presence of Water/Moisture Use anhydrous solvents (e.g., dioxane, benzene) and reagents. Dry all glassware thoroughly before use. Conduct the reaction under a dry, inert atmosphere (nitrogen or argon).[2][6]
Incorrect Reaction Conditions Systematically vary the reaction temperature and time. Ensure the reaction is kept at a low temperature (e.g., 0-15 °C) to prevent degradation. Monitor progress with TLC or LC-MS to find optimal conditions.[2][5][6]
Inactive or Degraded Reagents Use fresh, high-purity 2-cyanopyridine and anhydrous methanol. Ensure the HCl gas source is pure and dry.[6]
Insufficient Acid Catalyst Ensure the reaction mixture is saturated with anhydrous hydrogen chloride gas. Milder protocols using trimethylsilyl chloride (TMSCl) to generate HCl in situ can also be considered.[4]
Problem 2: Formation of Multiple Byproducts
Potential Cause Recommended Solution Citation
Hydrolysis to Ester This is caused by water contamination. Strictly adhere to anhydrous conditions as described above.[4][5]
Formation of Amide The Pinner salt intermediate is thermally unstable and can rearrange to the corresponding amide. Maintain low reaction temperatures throughout the process to minimize this side reaction.[1][2]
Formation of Orthoester An excess of alcohol can react with the Pinner salt to form an orthoester. Use a controlled stoichiometry of methanol relative to the nitrile.[1][2]
Non-selective Reaction Conditions Lowering the reaction temperature can improve selectivity. Investigate alternative, milder protocols if side reactions persist.[6]
Problem 3: Difficulty in Product Isolation/Purification
Potential Cause Recommended Solution Citation
Product Loss During Workup During neutralization of the Pinner salt, ensure the pH is carefully controlled. Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to maximize recovery from the aqueous layer.[6][8]
Emulsion Formation During Extraction Add brine (a saturated aqueous solution of NaCl) to the separatory funnel to help break up any emulsions that form between the aqueous and organic layers.[7]
Product is an Oil or Fails to Crystallize If the free base is an oil, attempt purification by column chromatography on silica gel. Trituration with a non-polar solvent like hexanes can sometimes induce crystallization.[6]

Quantitative Data Summary

While specific kinetic data for the this compound synthesis is not widely published, the following table provides representative yields for the Pinner reaction and analogous transformations, which can serve as a benchmark for optimization.

Reactant 1 Reactant 2 Catalyst/Conditions Solvent Temperature Reaction Time Yield Reference
2-Cyano-6-n-propylpyridineMethanol / Sodium MethoxideAcetic acid for neutralizationMethanol, then Ether for workupRoom Temp (overnight)>12 hours94%[8]
PentanenitrileMethanolHCl (gas)None-10 to 15 °C29-34 hours96%[5]
BenzonitrileEthanolHafnium(IV) triflate (2 equiv.)AcetonitrileNot specifiedNot specified72%[4]
2-Chloro-3-methylpyridine (Nitration step)HNO₃, H₂SO₄--< 15 °C1-2 hours85-95%[9]

Key Experimental Protocols

Protocol 1: Synthesis of this compound via Pinner Reaction

This protocol is adapted from standard Pinner reaction procedures.

Materials:

  • 2-Cyanopyridine

  • Anhydrous Methanol

  • Anhydrous Diethyl Ether (or other suitable solvent like dioxane)

  • Anhydrous Hydrogen Chloride (gas)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Ice-salt bath

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with calcium chloride). Maintain an inert atmosphere (e.g., nitrogen) throughout the setup.

  • Reaction Mixture: To the flask, add 2-cyanopyridine (1.0 eq.) and anhydrous methanol (1.1-1.2 eq.) dissolved in anhydrous diethyl ether.

  • Acidification: Cool the stirred solution in an ice-salt bath to 0 °C. Bubble dry hydrogen chloride gas through the solution. The reaction is exothermic; maintain the temperature below 10 °C. Continue bubbling HCl until the solution is saturated and a precipitate (the Pinner salt) begins to form.

  • Reaction: Seal the flask and allow it to stir at a low temperature (e.g., 0-5 °C) or let it stand in a refrigerator. Monitor the reaction's completion using TLC (typically several hours to overnight).

  • Workup: Once the reaction is complete, collect the precipitated Pinner salt by filtration. Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Neutralization: Suspend the collected salt in fresh diethyl ether and cool in an ice bath. Slowly add a saturated solution of sodium bicarbonate with vigorous stirring until the aqueous layer is basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with diethyl ether.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.[6][8]

  • Purification: If necessary, the crude product can be further purified by vacuum distillation or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Assemble and Flame-Dry Glassware reagents Add 2-Cyanopyridine & Anhydrous Methanol to Solvent prep->reagents cool Cool Mixture to 0°C reagents->cool hcl Saturate with Anhydrous HCl Gas cool->hcl stir Stir at Low Temp & Monitor via TLC hcl->stir filter Filter Pinner Salt Precipitate stir->filter neutralize Neutralize Salt with NaHCO3 filter->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry & Concentrate extract->dry purify Purify (Distillation/Chromatography) dry->purify

Caption: General experimental workflow for this compound synthesis.

troubleshooting_workflow start Low Yield Observed check_reaction Check Reaction Progress (TLC/LC-MS) start->check_reaction incomplete Reaction Incomplete? check_reaction->incomplete byproducts Multiple Byproducts? incomplete->byproducts No check_reagents Verify Reagent Purity & Anhydrous Conditions incomplete->check_reagents Yes check_water Strictly Anhydrous Conditions? byproducts->check_water Yes optimize_time_temp Increase Reaction Time / Optimize Temperature check_reagents->optimize_time_temp check_hcl Ensure Saturation with HCl optimize_time_temp->check_hcl ester_detected Ester byproduct detected check_water->ester_detected No (Water Present) check_temp Reaction Temp Too High? check_water->check_temp Yes (Anhydrous) solution1 Use Dry Solvents/Reagents & Inert Atmosphere ester_detected->solution1 amide_detected Amide byproduct detected check_temp->amide_detected Yes (Temp High) solution2 Lower Reaction Temperature amide_detected->solution2

Caption: Troubleshooting logic for addressing low reaction yield.

pinner_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product nitrile 2-Cyanopyridine nitrilium Protonated Nitrile (Nitrilium Ion) nitrile->nitrilium + H+ hcl HCl methanol Methanol adduct Protonated Imidate Adduct nitrilium->adduct + Methanol pinner_salt Pinner Salt (Imidate Hydrochloride) adduct->pinner_salt - H+

Caption: Simplified mechanism of the Pinner reaction.

References

Methyl Picolinimidate: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of methyl picolinimidate. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry place, protected from atmospheric moisture and oxygen. For long-term storage, it is recommended to keep the compound at -20°C under a nitrogen atmosphere.[1] Some suppliers also suggest storage at 2-8°C under an inert atmosphere. To prevent degradation, always ensure the container is tightly sealed after use.

Q2: Is this compound sensitive to moisture?

A2: Yes, as an imidate, this compound is susceptible to hydrolysis. Contact with moisture, including atmospheric humidity, can lead to its decomposition. Therefore, it is critical to handle the compound in a dry, inert environment.

Q3: What are the potential decomposition products of this compound upon hydrolysis?

A3: The hydrolysis of imidates like this compound proceeds through a tetrahedral intermediate. Depending on the pH of the environment, this intermediate can break down to yield either an ester and an amine or an amide and an alcohol.[2][3][4][5] For this compound, the likely hydrolysis products are methyl picolinate and ammonia, or picolinamide and methanol.

Q4: How should I handle this compound in the laboratory?

A4: Due to its sensitivity to air and moisture, this compound should be handled using appropriate techniques for air-sensitive compounds.[6][7][8][9][10][11][12] This includes working in a glovebox or using Schlenk line techniques under an inert atmosphere (e.g., nitrogen or argon). All glassware should be thoroughly dried before use.

Q5: What are the signs of decomposition?

A5: While specific data for this compound is limited, general signs of decomposition for sensitive organic compounds include a change in color, the appearance of solid precipitates in a liquid, or a change in consistency. If you observe any of these, the integrity of the compound may be compromised.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage or handling.1. Review your storage and handling procedures. Ensure the compound is stored at the recommended temperature under an inert atmosphere and handled in a dry environment. 2. Use a fresh vial of the compound for your experiments. 3. If possible, verify the purity of your current stock using an appropriate analytical technique (e.g., NMR, GC-MS).
Difficulty dissolving the compound The compound may have partially hydrolyzed, leading to less soluble byproducts.1. Ensure your solvent is anhydrous. 2. If solubility issues persist with a fresh vial, consider if the chosen solvent is appropriate.
Observed changes in the physical appearance of the compound Decomposition has likely occurred.Discard the compound as per your institution's hazardous waste disposal guidelines and use a fresh, properly stored sample.

Storage and Handling Protocols

To ensure the longevity and reliability of this compound, the following storage and handling protocols are recommended.

Summary of Recommended Storage Conditions
Parameter Condition Reason
Temperature -20°C (long-term)[1] or 2-8°CTo minimize thermal decomposition.
Atmosphere Inert gas (e.g., Nitrogen, Argon)[1]To prevent oxidation and hydrolysis from atmospheric moisture.[7]
Container Tightly sealed, opaque vialTo protect from moisture and light.
Experimental Workflow for Handling Air- and Moisture-Sensitive this compound

This workflow outlines the critical steps for handling this compound to prevent its degradation.

G cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_storage Storage prep_glassware Dry all glassware in an oven prep_inert Assemble glassware and purge with inert gas prep_glassware->prep_inert transfer_reagent Transfer this compound under inert atmosphere (glovebox or Schlenk line) prep_inert->transfer_reagent add_solvent Add anhydrous solvent via syringe transfer_reagent->add_solvent store_reagent Store unused reagent promptly in a sealed vial at -20°C under Nitrogen transfer_reagent->store_reagent If not using all run_reaction Run reaction under positive pressure of inert gas add_solvent->run_reaction

Diagram 1: Recommended workflow for handling this compound.

Stability and Decomposition

While specific quantitative stability data for this compound is not extensively available in the literature, its reactivity can be inferred from the known chemistry of imidates.

Hydrolysis of this compound

The primary pathway for the degradation of this compound in the presence of water is hydrolysis. The mechanism is pH-dependent and involves the formation of a tetrahedral intermediate.

G This compound This compound Tetrahedral Intermediate Tetrahedral Intermediate This compound->Tetrahedral Intermediate + H2O Ester + Amine Methyl Picolinate + Ammonia Tetrahedral Intermediate->Ester + Amine Acidic/Neutral pH Amide + Alcohol Picolinamide + Methanol Tetrahedral Intermediate->Amide + Alcohol Basic pH

Diagram 2: Hydrolysis pathways of this compound.

Disclaimer: The information provided in this technical support guide is based on available chemical literature and data for analogous compounds. Specific stability testing for this compound under all possible experimental conditions has not been reported. Researchers should always exercise caution and perform small-scale tests to validate the compound's stability in their specific experimental setup.

References

Technical Support Center: Methyl Picolinimidate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of methyl picolinimidate for the chemical modification of amino acids in proteins and peptides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary reaction?

This compound is a chemical reagent known as an imidoester. Its primary application in biochemical research is the modification of primary amines, specifically the ε-amino group of lysine residues and the α-amino group at the N-terminus of a protein. This reaction, called amidination, converts the primary amine into a positively charged amidine group. A key advantage of this modification is that it preserves the positive charge of the lysine side chain at physiological pH, which is often crucial for maintaining protein structure and function.[1]

Q2: What is the optimal pH for reacting this compound with proteins?

The optimal pH for modifying lysine residues is typically between 8.0 and 9.5.[2] This is because the reaction requires the lysine amine to be in its unprotonated, nucleophilic state. Since the pKa of the lysine ε-amino group is around 10.5, a moderately basic pH is needed to ensure a sufficient concentration of the reactive amine. However, the choice of pH involves a critical trade-off, as higher pH values also accelerate the competing hydrolysis side reaction.[3]

Q3: Which buffers should I use for the reaction?

It is critical to use non-amine-containing buffers. Buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine will react with the this compound, consuming the reagent and reducing the efficiency of protein modification. Recommended buffers include phosphate-buffered saline (PBS), HEPES, or borate buffers.[1]

Q4: How does temperature affect the reaction?

Most amidination reactions are carried out at room temperature (around 25°C).[1] Lowering the temperature can help to slow the rate of reagent hydrolysis, potentially improving the yield of the desired protein modification. However, this may also slow down the primary aminolysis reaction, requiring longer incubation times. The optimal temperature may need to be determined empirically for each specific protein.

Troubleshooting Guide

Q1: My reaction yield is very low, and mass spectrometry shows mostly unmodified protein. What went wrong?

This is a common issue and can be caused by several factors:

  • Reagent Hydrolysis: this compound is susceptible to hydrolysis in aqueous solutions, where it breaks down into an inactive methyl ester.[3][4] This reaction competes directly with the desired aminolysis of the protein.[3][4]

    • Solution: Prepare the this compound solution immediately before use. Consider performing the reaction at a slightly lower pH (e.g., 8.0-8.5) to slow hydrolysis or adding the reagent in multiple aliquots over the course of the reaction.

  • Incorrect Buffer: You may be using a buffer with primary amines (e.g., Tris).

    • Solution: Switch to a non-amine buffer like PBS, borate, or HEPES.[1]

  • Inaccessible Lysine Residues: The target lysine residues on your protein may be buried within its three-dimensional structure and therefore inaccessible to the reagent.

    • Solution: For some applications, performing the reaction under partially denaturing conditions can expose these residues. However, this is only feasible if the native protein structure is not required for downstream applications.

Q2: I'm observing unexpected mass shifts in my protein, suggesting side reactions. What are the likely culprits?

While this compound is highly reactive towards primary amines, other nucleophilic amino acid side chains can sometimes react:

  • Cysteine Modification: The thiol group of cysteine is a potent nucleophile and can potentially react with imidoesters, although this is generally less favorable than reaction with amines.[5][6] The reactivity of a cysteine residue is highly dependent on its local environment and pKa.[5]

    • Solution: If cysteine modification is a concern, ensure all disulfide bonds are intact or consider temporarily blocking free thiols with a reversible agent prior to amidination.

  • Intra- and Intermolecular Cross-linking: If the concentration of this compound is too high, or if multiple lysine residues are in close proximity, the reagent can react with two different amino groups, leading to protein polymerization or internal cross-links.

    • Solution: Optimize the molar excess of the reagent. Start with a lower ratio (e.g., 10- to 20-fold molar excess) and titrate upwards as needed. Analyze the reaction products by SDS-PAGE to check for high-molecular-weight bands indicative of cross-linking.

Factors Influencing Main vs. Side Reactions

The success of a modification experiment hinges on maximizing the rate of aminolysis while minimizing the rate of hydrolysis and other side reactions. The table below summarizes key parameters.

ParameterEffect on Desired Aminolysis (Lysine Modification)Effect on Side Reactions (Mainly Hydrolysis)Recommendation
pH Increases as pH approaches the lysine pKa (~10.5) due to deprotonation of the amine.[2]Rate increases significantly with higher pH (more hydroxide ions).[3]Use the lowest pH that gives an acceptable reaction rate (typically pH 8.0-9.0).
Buffer Type Inhibited by amine-containing buffers (e.g., Tris) which compete for the reagent.Generally unaffected, but buffer species can act as catalysts.Use non-nucleophilic buffers like HEPES, borate, or PBS.[1]
Reagent Conc. Rate increases with higher concentration.Rate is independent of protein concentration.Use a sufficient molar excess (e.g., 20-100x) but avoid very high concentrations to prevent cross-linking. Prepare reagent stock fresh.
Temperature Rate increases with temperature.Rate increases with temperature.Perform reactions at room temperature or 4°C to slow hydrolysis, but be prepared to increase reaction time.

Experimental Protocols

Protocol 1: General Protein Amidination

This protocol provides a general starting point for the modification of a protein with this compound.

  • Buffer Preparation: Prepare a suitable non-amine buffer (e.g., 50 mM HEPES, pH 8.5). Degas the buffer if your protein is sensitive to oxidation.

  • Protein Preparation: Dissolve the target protein in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before starting the reaction, dissolve solid this compound in the reaction buffer to create a concentrated stock solution (e.g., 1 M).

  • Reaction Initiation: Add the required volume of the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., a 50-fold molar excess). Mix gently but thoroughly.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature.

  • Quenching & Purification: To stop the reaction, add a quenching reagent with a primary amine (e.g., Tris buffer to a final concentration of 50 mM) to consume any excess this compound. Alternatively, proceed immediately to remove excess reagent and buffer-exchange the modified protein using a desalting column or dialysis.[1]

  • Analysis: Analyze the modified protein using SDS-PAGE and verify the modification extent and sites using mass spectrometry.

Protocol 2: Analysis by Mass Spectrometry

This protocol outlines a bottom-up proteomics approach to confirm modification.

  • Sample Preparation: Take an aliquot of the purified, modified protein from Protocol 1.

  • Denaturation and Reduction: Denature the protein in a buffer containing urea or guanidinium chloride. Reduce disulfide bonds with DTT.

  • Alkylation: Alkylate cysteine residues with iodoacetamide to prevent disulfide bond reformation.

  • Enzymatic Digestion: Dilute the sample to reduce the denaturant concentration and digest the protein into peptides using a protease like trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use database search software to identify peptides. Search for the expected mass shift on lysine-containing peptides corresponding to the addition of the picolinimidoyl group. The modification will also prevent trypsin from cleaving at the modified lysine residue.

Visualizations

experimental_workflow Experimental Workflow for Protein Amidination cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification cluster_analysis Analysis prep_protein Prepare Protein in Non-Amine Buffer reaction Incubate Protein with Reagent (1-2h, RT) prep_protein->reaction prep_reagent Prepare Fresh Reagent Stock prep_reagent->reaction quench Quench Reaction (e.g., Tris buffer) reaction->quench purify Purify Protein (Desalting/Dialysis) quench->purify analysis Analyze Product (SDS-PAGE, Mass Spec) purify->analysis

Caption: A typical experimental workflow for modifying a protein with this compound.

reaction_pathways Competitive Reaction Pathways cluster_aminolysis Desired Pathway cluster_hydrolysis Side Reaction reagent This compound (Active Reagent) protein_nh2 Protein-Lys-NH2 (Nucleophilic Amine) reagent->protein_nh2 water H2O (Aqueous Buffer) reagent->water product Amidinated Protein (Stable Product) protein_nh2->product Aminolysis inactive Inactive Ester + Ammonia water->inactive Hydrolysis

Caption: The competition between desired aminolysis and the hydrolysis side reaction.

References

Technical Support Center: Methyl Picolinimidate Cross-Linking

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of pH on protein cross-linking experiments using methyl picolinimidate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for cross-linking with this compound?

The optimal pH for using this compound, an amine-reactive cross-linker, is typically in the alkaline range of pH 8.0 to 9.0 . Some protocols for similar reagents may even extend up to pH 10.5.[1]

Q2: How does pH fundamentally affect the cross-linking reaction?

The reaction occurs between the this compound reagent and the primary amine groups on lysine residues. For the reaction to proceed, the amine group must be in its deprotonated, nucleophilic state. The pKa of the lysine side-chain amine is around 10.5. Therefore, a pH above 7.0 is required to ensure a sufficient concentration of deprotonated amines are available to react. As the pH increases towards 9.0, the reaction rate generally increases.

Q3: What is the impact of low pH (acidic) on the cross-linking reaction?

At acidic or neutral pH (e.g., below 7.5), the majority of lysine side chains are protonated (R-NH3+). This protonated form is not nucleophilic and will not react with the cross-linker, leading to very low or no cross-linking efficiency.

Q4: Are there any negative effects of using a high pH (e.g., > 9.0)?

Yes. While a higher pH increases the reactivity of lysine residues, it also significantly accelerates the hydrolysis of the this compound cross-linker.[2] Hydrolysis is a competing reaction where the cross-linker reacts with water and is inactivated. This can reduce the amount of available reagent for cross-linking, leading to lower yields. Therefore, a balance must be struck.

Q5: What types of buffers are recommended for pH optimization experiments?

It is crucial to use buffers that do not contain primary amines, as these will compete with the protein for reaction with the cross-linker.

  • Recommended Buffers: HEPES, Phosphate (e.g., PBS), MES, and Bicarbonate/Carbonate buffers are suitable choices.[3]

  • Buffers to Avoid: Tris (Tris(hydroxymethyl)aminomethane) and Glycine-based buffers should be avoided in the reaction step as they contain primary amines. They can, however, be used to quench the reaction.

Troubleshooting Guide

Problem: I see low or no high-molecular-weight bands on my SDS-PAGE gel after cross-linking.

  • Possible Cause 1: Reaction pH is too low.

    • Solution: Your buffer pH may be too acidic or neutral (≤ 7.5), leaving most lysine residues protonated and unreactive. Prepare fresh buffers and accurately measure the pH. It is recommended to perform a pH optimization experiment, testing a range such as pH 7.5, 8.0, 8.5, and 9.0.[3]

  • Possible Cause 2: The cross-linker has hydrolyzed.

    • Solution: this compound is susceptible to hydrolysis, especially at high pH and in aqueous solutions.[2] Always prepare the cross-linker stock solution fresh in an anhydrous solvent like DMSO and add it to the reaction buffer immediately before starting the experiment.[3] Do not store the cross-linker in aqueous buffers for extended periods.

  • Possible Cause 3: Your buffer contains interfering substances.

    • Solution: Ensure your reaction buffer is free from primary amines (e.g., Tris, glycine).[4] Use a recommended buffer like HEPES or PBS.

Problem: I observe significant protein precipitation or aggregation after adding the cross-linker.

  • Possible Cause 1: The reaction pH is close to the isoelectric point (pI) of the protein.

    • Solution: Proteins are least soluble at their pI. If your working pH is too close to your protein's pI, it may precipitate. Check the theoretical pI of your protein and adjust the reaction pH to be at least one unit above or below it.

  • Possible Cause 2: The cross-linker concentration is too high.

    • Solution: An excessive concentration of the cross-linker can lead to extensive, uncontrolled cross-linking, resulting in large, insoluble aggregates. Reduce the molar excess of the cross-linker. Typical starting points are a 5- to 50-fold molar excess of cross-linker to protein.[3]

Problem: My cross-linking results are inconsistent between experiments.

  • Possible Cause 1: Inaccurate pH of reaction buffers.

    • Solution: The reaction is highly sensitive to pH. Calibrate your pH meter before preparing buffers. Small shifts in pH can lead to significant differences in efficiency.

  • Possible Cause 2: Age and storage of the cross-linker.

    • Solution: The reagent can degrade over time, especially if not stored properly. Store this compound in a desiccated environment at the recommended temperature (e.g., -20°C).[5] Use fresh aliquots for each experiment to avoid issues with moisture and degradation.[3]

Quantitative Data Summary

Table 1: Influence of pH on Cross-Linking Efficiency (Example using DSS)

This table demonstrates the general trend observed for amine-reactive cross-linkers, where efficiency decreases significantly at lower pH values. The data is adapted from a study on the cross-linker Disuccinimidyl Suberate (DSS).

Reaction pHNumber of Unique Cross-links Identified (Relative to pH 7.5)
7.5100%
6.5~75%
5.5~50%
4.5~30%
4.0~25%

Disclaimer: Data is illustrative and based on the cross-linker DSS. A similar trend is expected for this compound.

Table 2: Influence of pH on Reagent Stability (Example using Methyl Parathion)

This table illustrates the competing reaction of hydrolysis. As pH increases, the stability of the reagent decreases, meaning it is inactivated more quickly. This data is from a study on the hydrolysis of Methyl Parathion (MP), which also features a reactive ester group susceptible to hydrolysis.

pHHalf-life (t₁/₂) of Compound at 95°C (minutes)Relative Stability
4115.5High
786.6Medium
931.5Low

Disclaimer: Data is for illustrative purposes and based on Methyl Parathion, not this compound. The trend of accelerated hydrolysis at higher pH is a general chemical principle applicable to similar reagents.[2]

Experimental Protocols

Protocol: Optimizing Reaction pH for this compound Cross-Linking

Objective: To determine the optimal pH for cross-linking a target protein or protein complex using this compound by screening a range of pH values.

Materials:

  • Purified protein sample(s) of high purity (10-20 µM is a good starting concentration).[3]

  • This compound Hydrochloride

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffers: 20 mM HEPES or 50 mM Sodium Phosphate, prepared at pH 7.5, 8.0, 8.5, and 9.0.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0.

  • SDS-PAGE analysis reagents (Laemmli buffer, gels, etc.).

Methodology:

  • Preparation of Protein Sample:

    • Dialyze or buffer-exchange your purified protein into one of the reaction buffers (e.g., 20 mM HEPES, pH 7.5). Ensure the final protein concentration is suitable for your analysis (e.g., 1 mg/mL).

  • Preparation of Cross-Linker Stock:

    • Immediately before use, dissolve this compound Hydrochloride in anhydrous DMSO to create a concentrated stock solution (e.g., 50 mM). Vortex briefly to ensure it is fully dissolved. Note: Do not use aqueous buffers to prepare the stock solution.[3]

  • Cross-Linking Reaction Setup:

    • Set up four parallel reactions in microcentrifuge tubes. To each tube, add an equal amount of your protein sample.

    • Adjust the pH of each tube by adding a small volume of a concentrated, pH-adjusted buffer stock to reach the target pH values of 7.5, 8.0, 8.5, and 9.0. Alternatively, prepare separate protein aliquots in each of the four reaction buffers.

    • Include a negative control sample at the optimal expected pH (e.g., 8.5) to which you will add DMSO without the cross-linker.

  • Initiation of Reaction:

    • Calculate the volume of the this compound stock solution needed to achieve the desired final molar excess (e.g., 25-fold molar excess over the protein).

    • Add the calculated volume of the cross-linker stock to each reaction tube. For the negative control, add an equivalent volume of DMSO.

    • Mix gently by pipetting or flicking the tube.

  • Incubation:

    • Incubate the reactions for 30-60 minutes at room temperature or on ice. Incubation on ice can help slow the rate of hydrolysis.

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Solution (1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.[4] The primary amine in Tris will react with and consume any remaining active cross-linker.

    • Incubate for an additional 15 minutes at room temperature.

  • Analysis:

    • Add Laemmli sample buffer to each reaction tube.

    • Analyze the samples by SDS-PAGE. Look for the appearance of higher-molecular-weight bands in the cross-linked samples compared to the negative control. The pH condition that yields the most distinct and desired high-molecular-weight species is the optimum for your system.

    • For more detailed analysis, the bands can be excised and identified by mass spectrometry.[6]

Visualizations: Workflows and Mechanisms

Crosslinking_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis p1 Prepare Buffers (pH 7.5, 8.0, 8.5, 9.0) p2 Prepare Protein Sample in Base Buffer p3 Prepare Fresh Cross-linker Stock in Anhydrous DMSO r1 Set up Parallel Reactions for each pH p2->r1 r2 Add Cross-linker to Initiate p3->r2 r1->r2 r3 Incubate (30-60 min, RT or Ice) r2->r3 a1 Quench Reaction (e.g., 50mM Tris) r3->a1 a2 Analyze by SDS-PAGE a1->a2 a3 Identify Optimal pH (Best Cross-linking Yield) a2->a3 a4 Further Analysis (Mass Spectrometry) a3->a4

Caption: Workflow for optimizing the pH of a this compound cross-linking reaction.

Reaction_Mechanism cluster_lysine Lysine Side Chain State cluster_reagent Cross-linker Fates Lys_H Protonated Lysine (R-NH3+) Unreactive Lys_N Deprotonated Lysine (R-NH2) Nucleophilic & Reactive Lys_H->Lys_N  Increase pH (pKa ~10.5) Low_pH Low pH (< 7.5) Result: No Reaction Lys_H->Low_pH Lys_N->Lys_H  Decrease pH Crosslink Amidine Bond Formation (Successful Cross-link) Lys_N->Crosslink MPI This compound (Active Cross-linker) Hydrolyzed Hydrolyzed MPI (Inactive) MPI->Hydrolyzed Reaction with H2O (Favored at high pH) MPI->Crosslink Reaction with Lysine (Favored at high pH) High_pH High pH (> 9.0) Result: Reaction vs. Hydrolysis Hydrolyzed->High_pH Crosslink->High_pH

Caption: Impact of pH on the reaction pathways of this compound with lysine.

Troubleshooting_Guide start Problem: Low/No Cross-linking q1 What was the reaction pH? start->q1 q2 Was the cross-linker stock fresh? q1->q2 8.0 - 9.0 sol1 Solution: Increase pH to 8.0-9.0. Perform a pH optimization. q1->sol1 < 7.5 q3 What buffer was used? q2->q3 Yes sol2 Solution: Prepare fresh cross-linker in anhydrous DMSO before use. q2->sol2 No sol3 Solution: Use a non-amine buffer like HEPES or Phosphate. q3->sol3 Tris / Glycine sol4 Issue likely resolved. If not, check protein concentration and interaction. q3->sol4 HEPES / PBS

Caption: Troubleshooting logic for low cross-linking yield with a focus on pH-related issues.

References

Avoiding protein aggregation during methyl picolinimidate cross-linking

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address protein aggregation during cross-linking experiments with methyl picolinimidate.

Troubleshooting Guide: Preventing and Resolving Protein Aggregation

Protein aggregation during this compound cross-linking is a common issue that can compromise experimental results. Aggregation often occurs when reaction conditions are suboptimal, leading to uncontrolled intermolecular cross-linking. The following guide provides a systematic approach to troubleshoot and prevent this problem.

Issue: Protein Precipitates Immediately After Adding Cross-linker

Immediate precipitation suggests the reaction is proceeding too rapidly or that the protein is unstable under the current buffer conditions.

Recommended Actions & Optimization Parameters:

ParameterRecommended AdjustmentRationale
Cross-linker:Protein Molar Ratio Decrease to a 5- to 20-fold molar excess as a starting point.High cross-linker concentrations can lead to excessive modification of surface lysines, altering the protein's net charge and solubility, which promotes aggregation.
Protein Concentration Lower the protein concentration to 1-5 mg/mL.Reducing the concentration of protein molecules decreases the likelihood of intermolecular collisions that lead to the formation of large aggregates.
Reaction Temperature Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., 4-6 hours).Lowering the temperature slows down the cross-linking reaction rate, allowing for more controlled modification and reducing the risk of protein unfolding and aggregation.
Cross-linker Addition Add the dissolved cross-linker to the protein solution slowly and with gentle, continuous mixing.This prevents localized high concentrations of the reagent, which can cause rapid, uncontrolled cross-linking and precipitation.
Buffer pH Ensure the pH is optimal for both protein stability and the cross-linking reaction (typically pH 8.0-9.0 for this compound).Imidoesters react with unprotonated primary amines. A moderately alkaline pH ensures sufficient reactivity while maintaining the structural integrity of most proteins. Avoid the protein's isoelectric point (pI), where it is least soluble.
Issue: Aggregation Occurs Over Time During the Reaction

Delayed aggregation or the appearance of soluble high-molecular-weight species may indicate issues with protein stability, buffer components, or suboptimal reaction parameters.

Recommended Actions & Optimization Parameters:

ParameterRecommended AdjustmentRationale
Buffer Composition Avoid buffers containing primary amines (e.g., Tris, Glycine) as they compete with the protein's lysine residues for reaction with the cross-linker. Use non-reactive buffers like HEPES or Phosphate-Buffered Saline (PBS).Competing amines in the buffer will quench the cross-linker, reducing reaction efficiency and requiring higher, potentially problematic, cross-linker concentrations.
Solubility Enhancers Add stabilizing osmolytes (e.g., 5-10% glycerol, sucrose) or a mixture of L-arginine and L-glutamate (e.g., 50 mM each).[1]These additives can help maintain protein solubility and stability by reducing hydrophobic interactions and charge-shielding.[1]
Reducing Agents For proteins with accessible cysteine residues, include a reducing agent like DTT or TCEP to prevent disulfide bond-mediated aggregation.[1]Oxidation of free thiols can lead to the formation of non-specific disulfide bonds, contributing to aggregation.[1]
Reaction Time Optimize the incubation time. Perform a time-course experiment (e.g., 30 min, 1 hr, 2 hrs, 4 hrs) and analyze the results by SDS-PAGE.The optimal time will yield the desired cross-linked product without significant formation of high-molecular-weight aggregates.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Protein Aggregation Observed issue_immediate Immediate Precipitation? start->issue_immediate issue_delayed Delayed Aggregation? issue_immediate->issue_delayed No action_reduce_conc Reduce Cross-linker & Protein Concentration issue_immediate->action_reduce_conc Yes action_check_buffer Use Non-Amine Buffer (HEPES, PBS) issue_delayed->action_check_buffer Yes action_lower_temp Lower Reaction Temperature (e.g., 4°C) action_reduce_conc->action_lower_temp action_optimize_buffer Optimize Buffer pH (away from pI) action_lower_temp->action_optimize_buffer action_slow_addition Slow Reagent Addition action_optimize_buffer->action_slow_addition analyze Analyze via SDS-PAGE, SEC, or DLS action_slow_addition->analyze action_add_enhancers Add Solubility Enhancers (Glycerol, Arginine) action_check_buffer->action_add_enhancers action_optimize_time Optimize Incubation Time action_add_enhancers->action_optimize_time action_optimize_time->analyze end_resolved Aggregation Resolved analyze->end_resolved Success end_persist Problem Persists: Further Optimization Required analyze->end_persist Failure Workflow prep_protein 1. Prepare Protein (1-5 mg/mL in amine-free buffer, pH 8.0-9.0) reaction 3. Initiate Reaction (Add cross-linker to protein, 20x molar excess) prep_protein->reaction prep_crosslinker 2. Prepare Fresh Cross-linker (e.g., 100 mM in DMSO) prep_crosslinker->reaction incubation 4. Incubate (2-3h at RT or 4-6h at 4°C) reaction->incubation quenching 5. Quench Reaction (Add 50 mM Tris-HCl, incubate 30 min) incubation->quenching analysis 6. Analyze Products quenching->analysis sds_page SDS-PAGE analysis->sds_page sec Size-Exclusion Chromatography (SEC) analysis->sec dls Dynamic Light Scattering (DLS) analysis->dls

References

Technical Support Center: Improving Identification of Methyl Picolinimidate Cross-Linked Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the identification of methyl picolinimidate (MPI) cross-linked peptides.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MPI) and how does it work as a cross-linker?

This compound (MPI) is a homobifunctional cross-linking agent. It reacts primarily with the primary amino groups of lysine residues and the N-termini of proteins. The reaction, known as amidination, forms a stable amidine bond and results in a specific mass modification. This reaction is favored under mildly alkaline conditions (pH 8-9).

Q2: What are the main challenges in identifying MPI cross-linked peptides?

The primary challenges in identifying MPI cross-linked peptides are similar to those in other cross-linking mass spectrometry (XL-MS) experiments and include:

  • Low Abundance: Cross-linked peptides are often present in very low stoichiometry compared to unmodified peptides.

  • Sample Complexity: The digested sample is a complex mixture of linear (unmodified) peptides, monolinked peptides (only one end of the cross-linker has reacted), intra-peptide cross-links (within the same peptide), and the desired inter-peptide cross-links (between two different peptides).

  • Complex Fragmentation Spectra: Tandem mass spectra (MS/MS) of cross-linked peptides are a composite of fragment ions from both constituent peptides, making manual and automated identification challenging.

  • Large Search Space: The computational search space for identifying peptide pairs is significantly larger than for single peptides, increasing the chances of false-positive identifications.

Q3: What are the key parameters to optimize for a successful MPI cross-linking reaction?

Several factors are critical for efficient cross-linking with MPI:

  • pH: The reaction of imidoesters with primary amines is most efficient at a pH between 8.0 and 9.0.

  • Temperature and Incubation Time: These parameters should be optimized to maximize cross-linking efficiency while minimizing protein denaturation or degradation. A common starting point is incubation at room temperature for 30-60 minutes.

  • Cross-linker-to-Protein Molar Ratio: This ratio needs to be carefully titrated. A high ratio can lead to excessive modification and the formation of large, insoluble aggregates, while a low ratio will result in insufficient cross-linking.

  • Buffer Composition: Buffers containing primary amines, such as Tris, must be avoided as they will compete with the protein for reaction with the cross-linker. Amine-free buffers like HEPES or PBS are recommended.

Troubleshooting Guides

This section provides solutions to common problems encountered during MPI cross-linking experiments.

Problem 1: Low or No Identification of Cross-Linked Peptides
Possible Cause Recommended Solution
Inefficient Cross-Linking Reaction - Verify the pH of the reaction buffer is between 8.0 and 9.0.- Optimize the MPI-to-protein molar ratio by performing a titration experiment.- Increase the incubation time or temperature, monitoring for protein aggregation.- Ensure the MPI reagent is fresh and has been stored under anhydrous conditions to prevent hydrolysis.
Suboptimal Digestion - Ensure complete reduction and alkylation of disulfide bonds before digestion.- Use a sufficient amount of a high-quality protease (e.g., trypsin).- Optimize the digestion time to ensure complete cleavage.
Poor Enrichment of Cross-Linked Peptides - Implement an enrichment strategy such as strong cation exchange (SCX) or size exclusion chromatography (SEC) to enrich for the typically larger and more highly charged cross-linked peptides.
Inadequate Mass Spectrometry Acquisition - Use a data-dependent acquisition method that preferentially selects precursor ions with higher charge states (≥3+), as cross-linked peptides often carry a higher charge.- Optimize the collision energy (e.g., stepped HCD) to ensure sufficient fragmentation of both peptide backbones.
Incorrect Data Analysis Parameters - Ensure the mass modification of the MPI cross-linker is correctly specified in the search software.- Use a dedicated cross-linking search engine (e.g., xQuest, pLink, MeroX) that is designed to handle the complexity of cross-linked peptide identification.
Problem 2: High Number of Monolinked Peptides Identified
Possible Cause Recommended Solution
Hydrolysis of the Cross-linker - Prepare the MPI solution immediately before use.- Ensure all buffers and reagents are anhydrous where possible.
Suboptimal Cross-linker Concentration - A very high MPI-to-protein ratio can lead to saturation of reactive sites with monolinks before a second reaction can occur. Reduce the molar excess of MPI.
Steric Hindrance - The protein's structure may prevent the second reactive group of a monolinked MPI from reaching another primary amine in close proximity. This is an inherent aspect of the protein's structure and may not be easily overcome.
Problem 3: Protein Aggregation and Precipitation During Cross-Linking
Possible Cause Recommended Solution
Excessive Cross-Linking - Reduce the MPI-to-protein molar ratio.- Decrease the incubation time or temperature.
High Protein Concentration - Perform the cross-linking reaction at a lower protein concentration to reduce the likelihood of intermolecular cross-linking leading to large aggregates.
Buffer Conditions - Ensure the buffer composition and pH are optimal for protein stability.

Experimental Protocols

General Protocol for MPI Cross-Linking of a Protein Complex
  • Buffer Exchange: Exchange the purified protein complex into an amine-free buffer (e.g., 20 mM HEPES-OH, 150 mM NaCl, pH 8.0).

  • Cross-linker Preparation: Immediately before use, dissolve MPI in the reaction buffer to the desired stock concentration.

  • Cross-Linking Reaction: Add the MPI stock solution to the protein complex to achieve the desired final molar excess. Incubate at room temperature for 30-60 minutes.

  • Quenching: Quench the reaction by adding a buffer containing a primary amine, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Sample Preparation for MS:

    • Denature the cross-linked sample.

    • Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

    • Digest the protein with trypsin overnight at 37°C.

    • Acidify the peptide mixture with trifluoroacetic acid (TFA) to stop the digestion.

    • Desalt the peptides using a C18 StageTip.

  • (Optional but Recommended) Enrichment of Cross-Linked Peptides:

    • Perform strong cation exchange (SCX) or size exclusion chromatography (SEC) to enrich for cross-linked peptides.

  • LC-MS/MS Analysis: Analyze the peptide fractions by nano-LC-MS/MS using a method optimized for the identification of cross-linked peptides (e.g., selecting for higher charge states and using stepped collision energy).

  • Data Analysis: Use a specialized cross-linking software to search the MS data against the protein sequences of interest, specifying the mass modification for MPI.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment (Optional) cluster_analysis Analysis protein_complex Purified Protein Complex buffer_exchange Buffer Exchange (Amine-free buffer, pH 8.0) protein_complex->buffer_exchange crosslinking MPI Cross-Linking buffer_exchange->crosslinking quenching Quenching (e.g., Tris buffer) crosslinking->quenching digestion Reduction, Alkylation, & Tryptic Digestion quenching->digestion desalting Peptide Desalting digestion->desalting enrichment SCX or SEC desalting->enrichment Optional lc_msms LC-MS/MS Analysis desalting->lc_msms enrichment->lc_msms data_analysis Data Analysis (Cross-linking software) lc_msms->data_analysis identification Identified Cross-Linked Peptides data_analysis->identification troubleshooting_logic cluster_reaction Cross-Linking Reaction cluster_digestion Sample Processing cluster_ms MS & Data Analysis start Low/No Cross-Link IDs check_ph Verify Buffer pH (8-9) start->check_ph optimize_ratio Optimize MPI:Protein Ratio start->optimize_ratio check_reagent Check MPI Reagent Quality start->check_reagent check_digestion Ensure Complete Digestion start->check_digestion enrich Implement Enrichment (SCX/SEC) start->enrich optimize_ms Optimize MS Acquisition start->optimize_ms check_software Verify Search Parameters start->check_software

Technical Support Center: Refinement of Methyl Picolinimidate Cross-Linking

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using methyl picolinimidate and similar imidate-based cross-linkers for studying protein-protein interactions in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a homobifunctional cross-linking agent. It belongs to the imidate ester class of reagents, which react specifically with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins.[1][2] The reaction forms a covalent amidine bond, effectively linking proteins that are in close proximity. This allows for the "capture" of both stable and transient protein-protein interactions for subsequent analysis by techniques like SDS-PAGE and mass spectrometry.

Q2: What are the most critical parameters to control in a this compound cross-linking experiment?

The three most critical parameters are buffer composition, pH, and the molar ratio of cross-linker to protein.

  • Buffer: Must be free of primary amines (e.g., Tris, glycine) which would compete with the target proteins for reaction with the cross-linker.[3][4]

  • pH: The reaction is most efficient at a pH between 7.0 and 9.0.[3][5]

  • Concentration: An optimal concentration is crucial; too little results in low yield, while too much can cause extensive, non-specific cross-linking and protein aggregation.[3]

Q3: How do I determine the optimal concentration of this compound?

The ideal concentration should be determined empirically for each specific system by performing a titration experiment.[3] This involves testing a range of cross-linker-to-protein molar excess ratios while keeping the protein concentration constant. The results are typically analyzed by SDS-PAGE to find the lowest concentration that produces the desired cross-linked species without causing significant sample loss due to aggregation.[3][6]

Q4: Why am I not seeing any cross-linked products on my gel?

This is a common issue that can stem from several sources. The most frequent culprits are the use of an incompatible buffer containing primary amines (like Tris), a pH outside the optimal range, or insufficient cross-linker concentration.[3][4] Other possibilities include a hydrolyzed (inactive) cross-linker stock solution, inaccessible lysine residues on the target proteins, or protein concentrations that are too low for efficient cross-linking.[4][5]

Troubleshooting Guide

Issue 1: Low or No Cross-Linking Yield

Symptom: When analyzed by SDS-PAGE, there is no noticeable shift to higher molecular weight bands compared to the negative control.

Possible CauseRecommended Solution
Incompatible Buffer The buffer contains primary amines (e.g., Tris, glycine) that compete with the reaction.[3][4] Use a non-amine-containing buffer such as HEPES or Phosphate-Buffered Saline (PBS).[3]
Incorrect pH The reaction pH is outside the optimal range of 7.0-9.0 for amine-reactive linkers.[3][5] Prepare buffers fresh and verify the pH before starting the experiment.
Insufficient Cross-linker The molar excess of this compound to protein is too low. Perform a titration experiment to determine the optimal concentration.[3][6]
Hydrolyzed/Inactive Reagent Imidate esters are moisture-sensitive. Prepare stock solutions in an anhydrous solvent like DMSO, store in small aliquots at -80°C, and thaw immediately before use.[5]
Low Protein Concentration The target protein concentration is too low for an intermolecular reaction to occur efficiently.[5] Concentrate the sample if possible. Recommended starting concentrations are often in the 10-20 µM range.[5]
Inaccessible Reactive Sites The primary amine groups on the interacting proteins are not sterically accessible to the cross-linker. Try a cross-linker with a longer spacer arm.[4]
Issue 2: Protein Aggregation and Precipitation

Symptom: The sample becomes visibly cloudy during or after the reaction, or a pellet is observed after centrifugation. On SDS-PAGE, this may appear as a high molecular weight smear at the top of the resolving gel or in the well.

Possible CauseRecommended Solution
Excessive Cross-linking The cross-linker concentration is too high, leading to extensive, insoluble networks.[3] Reduce the molar excess of the cross-linker. Refer to your titration experiment to find the optimal concentration.[3]
High Protein Concentration The protein concentration is too high, promoting aggregation upon cross-linking.[3] Reduce the protein concentration.
Suboptimal Buffer Conditions The buffer's pH is too close to the protein's isoelectric point (pI), reducing its solubility.[3] Adjust the buffer pH to be at least one unit away from the pI. Consider adding solubility-enhancing agents like arginine/glutamate or non-denaturing detergents.[3]
Hydrophobicity Issues The cross-linker itself may increase the hydrophobicity of the protein surface, leading to aggregation.[3] Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the cross-linker is low (typically <5%).[3]
Issue 3: Poor Identification of Cross-Linked Peptides by Mass Spectrometry

Symptom: After enzymatic digestion and LC-MS/MS analysis, few or no cross-linked peptide-spectrum matches (CSMs) are identified.

Possible CauseRecommended Solution
Low Abundance of Cross-Linked Peptides Cross-linked peptides are often a very small fraction of the total peptide mixture (<0.1%), making them difficult to detect.[7] Implement an enrichment strategy, such as size exclusion chromatography (SEC) or strong cation exchange (SCX), to enrich for the larger, more highly charged cross-linked peptides.[8][9]
Complex Fragmentation Spectra The fragmentation (MS/MS) spectrum of a cross-linked peptide is a mix of fragments from two different peptides, which complicates database searching.[7][8] Use specialized search algorithms designed for cross-link data analysis (e.g., XlinkX, MeroX).[10][11]
"N-Squared Problem" In complex samples, the number of potential peptide-peptide combinations that must be searched grows quadratically, increasing the chance of false positives.[8] Use a focused protein database containing only the proteins expected to be in your sample to reduce the search space.[12][13]
Inefficient Digestion Cross-linking can hinder access of proteases like trypsin to cleavage sites. Use multiple proteases (e.g., Trypsin and Lys-C) to increase the diversity of generated peptides and improve sequence coverage.[10][13]

Data Presentation

Table 1: General Recommendations for Molar Excess of Amine-Reactive Cross-linker to Protein

This table provides starting points for optimization. The ideal ratio is system-dependent.

Protein ConcentrationRecommended Molar Excess (Cross-linker:Protein)
5–10 mg/mL5x to 10x
1–4 mg/mL20x
< 1 mg/mL40x to 80x

(Data adapted from guidelines for common amine-reactive cross-linkers)[3]

Table 2: Buffer Compatibility for this compound Cross-Linking

Buffer TypeExamplesCompatibilityRationale
Non-Amine Buffers HEPES, PBS, MESCompatible These buffers do not contain primary amines and will not interfere with the cross-linking reaction.[3][5]
Amine-Containing Buffers Tris, GlycineIncompatible These buffers contain primary amines that will quench the reaction by competing with the target proteins.[3][4]

Experimental Protocols

Protocol 1: Titration to Optimize this compound Concentration
  • Prepare Protein Sample: Prepare your protein complex in a compatible cross-linking buffer (e.g., 20 mM HEPES, pH 7.8, 150 mM NaCl) at a fixed concentration (e.g., 1 mg/mL).

  • Prepare Cross-linker Stock: Freshly prepare a 25 mM stock solution of this compound in anhydrous DMSO.

  • Set Up Reactions: In separate microcentrifuge tubes, set up a series of 50 µL reactions. Include a negative control (0 µL of cross-linker, add DMSO only). Add increasing amounts of the cross-linker stock solution to achieve a range of molar excess ratios (e.g., 10x, 25x, 50x, 100x, 250x).

  • Incubate: Incubate all reactions for 30-60 minutes at room temperature.[6]

  • Quench: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 50-100 mM.[6] Incubate for 15 minutes.

  • Analyze: Add SDS-PAGE loading buffer to each sample and analyze by gel electrophoresis. The optimal concentration is the one that shows a clear shift to higher molecular weight bands corresponding to cross-linked complexes, with minimal formation of high molecular weight aggregates in the well.[6]

Protocol 2: General Workflow for Cross-Linking in a Complex Sample
  • Sample Preparation: Isolate the cellular component or protein mixture of interest. Ensure the final buffer exchange is into an amine-free buffer (e.g., PBS, pH 7.4). Adjust protein concentration as needed.

  • Cross-linking Reaction: Warm the sample to room temperature. Add freshly prepared this compound (dissolved in DMSO) to the optimal final concentration determined from your titration experiment.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • Quenching: Quench the reaction by adding an amine-containing buffer like Tris-HCl to a final concentration of 50-100 mM to consume any unreacted cross-linker.[6][14][15] Incubate for 15 minutes.

  • Downstream Processing: The sample is now ready for analysis by SDS-PAGE/Western Blot or for processing for mass spectrometry analysis (see Protocol 3).

Protocol 3: Sample Preparation for Mass Spectrometry Analysis
  • Denaturation, Reduction, and Alkylation: Denature the cross-linked proteins using 6 M guanidine hydrochloride.[13] Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA) to prevent them from reforming.[13]

  • Buffer Exchange/Cleanup: Remove the denaturing and alkylating agents, typically through ethanol precipitation or by using a filtration device.[6]

  • Enzymatic Digestion: Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium bicarbonate). Add a protease, such as sequencing-grade trypsin, and incubate overnight at 37°C. For complex samples, using multiple proteases can improve results.[13]

  • Peptide Cleanup: Acidify the digest with formic acid or trifluoroacetic acid to stop the digestion. Desalt the peptides using a C18 solid-phase extraction (SPE) column or tip.

  • Enrichment (Optional but Recommended): To increase the identification rate of cross-linked peptides, enrich the sample using size exclusion chromatography (SEC) or strong cation exchange (SCX).[8]

  • LC-MS/MS Analysis: Analyze the final peptide mixture using a high-resolution mass spectrometer.

Visualizations

XL-MS_Workflow cluster_wetlab Wet Lab Protocol cluster_drylab Data Analysis Sample_Prep Sample Preparation Crosslinking Cross-Linking (this compound) Sample_Prep->Crosslinking Quenching Quenching (e.g., Tris Buffer) Crosslinking->Quenching Digestion Protein Digestion Quenching->Digestion Enrichment Peptide Enrichment (SEC/SCX) Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Database Search (Specialized Software) LC_MS->Data_Analysis Validation CSM Validation & FDR Control Data_Analysis->Validation Modeling Structural Modeling Validation->Modeling

Caption: General experimental workflow for cross-linking mass spectrometry (XL-MS).

Troubleshooting_Logic solution solution cause cause start Low or No Cross-linking? q1 Buffer contains primary amines (Tris, Glycine)? start->q1 q2 pH outside 7.0-9.0 range? q1->q2 No cause1 Cause: Buffer Competition q1->cause1 Yes q3 Cross-linker concentration too low? q2->q3 No cause2 Cause: Incorrect Reaction pH q2->cause2 Yes q4 Reagent hydrolyzed? q3->q4 No cause3 Cause: Insufficient Reagent q3->cause3 Yes cause4 Cause: Inactive Reagent q4->cause4 Yes solution1 Solution: Use HEPES or PBS cause1->solution1 solution2 Solution: Adjust pH to 7.4-8.0 cause2->solution2 solution3 Solution: Perform Titration Experiment cause3->solution3 solution4 Solution: Use Fresh Stock Solution cause4->solution4

Caption: Troubleshooting logic for low or no cross-linking yield.

References

Validation & Comparative

A Head-to-Head Comparison: Methyl Picolinimidate vs. NHS Ester Cross-linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate cross-linking chemistry is a critical decision that profoundly impacts the outcome of protein conjugation experiments. The choice between different reactive groups can influence the specificity, stability, and overall success of creating antibody-drug conjugates (ADCs), diagnostic probes, and other functional bioconjugates. This guide provides an in-depth, objective comparison of two classes of amine-reactive cross-linkers: imidoesters, represented by methyl picolinimidate, and the widely used N-hydroxysuccinimide (NHS) esters.

This comparison will delve into their respective reaction mechanisms, stability profiles, and provide experimental data to guide your selection process. While specific quantitative data for this compound is limited in publicly available literature, we will draw comparisons based on the well-characterized properties of the broader imidoester class of cross-linkers.

At a Glance: Imidoesters vs. NHS Esters

FeatureThis compound (Imidoester)NHS Ester
Reactive Group ImidoesterN-Hydroxysuccinimide ester
Target Primary amines (e.g., lysine, N-terminus)Primary amines (e.g., lysine, N-terminus)
Resulting Bond AmidineAmide
Optimal pH 8.0 - 10.0[1][2][3]7.2 - 8.5[4][5]
Bond Stability Reversible at high pH[2][6]Highly stable and considered irreversible under physiological conditions[4]
Charge Preservation Preserves positive charge of the amine[2][6]Neutralizes the positive charge of the amine
Key Advantage Maintains the native charge of the protein.Forms a highly stable covalent bond.
Key Disadvantage The resulting amidine bond is less stable than an amide bond.Susceptible to hydrolysis in aqueous solutions.[4]

Delving into the Chemistry: Reaction Mechanisms

The fundamental difference between this compound and NHS ester cross-linkers lies in the nature of the chemical bond they form with primary amines on proteins.

This compound (Imidoester) Reaction:

Imidoesters react with primary amines through a nucleophilic substitution reaction to form an amidine bond. A key characteristic of this reaction is that the resulting amidine is protonated at physiological pH, thus preserving the positive charge of the original amine group.[2][6] This can be advantageous in applications where maintaining the overall charge and isoelectric point (pI) of the protein is crucial for its function.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_Prep Protein Sample Preparation (Amine-free buffer) Mixing Mix Protein and Cross-linker Protein_Prep->Mixing Crosslinker_Prep Cross-linker Solution Preparation (Freshly prepared) Crosslinker_Prep->Mixing Incubation Incubate (Controlled time and temp.) Mixing->Incubation Quenching Quench Reaction (e.g., Tris buffer) Incubation->Quenching Purification Purification (Desalting/Dialysis) Quenching->Purification SDS_PAGE SDS-PAGE Purification->SDS_PAGE Mass_Spec Mass Spectrometry Purification->Mass_Spec

References

Author: BenchChem Technical Support Team. Date: December 2025

Researchers in structural biology and drug development now have a powerful tool in their arsenal for mapping protein-protein interactions and elucidating protein complex architecture: cross-linking mass spectrometry (XL-MS). The choice of cross-linking reagent is critical to the success of these experiments. This guide provides a comprehensive comparison of methyl picolinimidate (MPI), an imidoester-based cross-linker, with other commonly used reagents, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.

This compound is a homobifunctional cross-linking agent that targets primary amines, primarily the ε-amino groups of lysine residues, forming amidine bonds. A key advantage of imidoester cross-linkers like MPI is the preservation of the positive charge at the site of modification, which can minimize perturbations to the native protein structure and aid in the enrichment and mass spectrometric analysis of cross-linked peptides.[1][2] This contrasts with the more commonly used N-hydroxysuccinimide (NHS)-ester cross-linkers, which form a neutral amide bond and thus alter the charge of the modified residue.

Performance Comparison of Cross-Linking Reagents

The efficacy of a cross-linker is determined by several factors, including its reactivity, the stability of the resulting bond, and its performance in mass spectrometry analysis. Below is a comparative summary of this compound and other popular cross-linking reagents.

FeatureThis compound (Imidoester)Disuccinimidyl Suberate (DSS/BS3) (NHS-ester)Disuccinimidyl Sulfoxide (DSSO) (MS-cleavable NHS-ester)
Reactive Group ImidoesterN-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester
Target Residues Primary amines (e.g., Lysine)Primary amines (e.g., Lysine)Primary amines (e.g., Lysine)
Resulting Bond Amidine (charge-preserving)Amide (charge-neutralizing)Amide (charge-neutralizing)
Bond Stability Generally less stable than amide bondsHighly stableAmide bond with MS-cleavable sulfoxide
Spacer Arm Length Varies by specific reagent11.4 Å10.1 Å
MS-Cleavable NoNoYes
Key Advantage Preserves native charge of modified amines, potentially reducing structural perturbation.[1][2]Well-established, high reaction efficiency.Simplifies data analysis by allowing fragmentation of the cross-linker in the mass spectrometer.[3]
Key Disadvantage Amidine bond may be less stable under certain conditions compared to amide bonds.Neutralizes the positive charge of lysine, potentially altering protein conformation.Can be more expensive than non-cleavable alternatives.

Experimental Protocols

Detailed and optimized protocols are crucial for successful cross-linking experiments. Below are representative protocols for protein cross-linking using this compound and the widely used NHS-ester, DSS.

Protocol for Cross-Linking with this compound

This protocol is a general guideline and may require optimization for specific protein systems.

  • Protein Preparation:

    • Ensure the protein of interest is in a buffer free of primary amines (e.g., Tris, glycine). HEPES or phosphate buffers at pH 7.5-8.5 are recommended.

    • The optimal protein concentration is typically in the range of 0.1-2 mg/mL.

  • Cross-linker Preparation:

    • Prepare a fresh stock solution of this compound hydrochloride in the reaction buffer. Due to its hydrolysis in aqueous solutions, it should be used immediately.

  • Cross-linking Reaction:

    • Add the this compound stock solution to the protein sample to achieve a final molar excess of 20- to 50-fold over the protein concentration.

    • Incubate the reaction mixture at room temperature for 1-2 hours.

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris-HCl or ammonium bicarbonate, to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Sample Preparation for Mass Spectrometry:

    • The cross-linked protein mixture can be visualized by SDS-PAGE to confirm the formation of higher molecular weight species.

    • For mass spectrometry analysis, the sample is typically subjected to denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin).

Protocol for Cross-Linking with Disuccinimidyl Suberate (DSS)
  • Protein Preparation:

    • Similar to the MPI protocol, use a primary amine-free buffer (e.g., HEPES, PBS) at pH 7.0-8.0.

    • Protein concentration should be in the range of 0.1-2 mg/mL.

  • Cross-linker Preparation:

    • Prepare a fresh stock solution of DSS in a dry organic solvent such as DMSO or DMF.

  • Cross-linking Reaction:

    • Add the DSS stock solution to the protein sample to a final concentration of 0.25-2 mM.

    • Incubate the reaction on ice or at room temperature for 30 minutes to 2 hours.

  • Quenching the Reaction:

    • Quench the reaction by adding Tris-HCl or glycine to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature.

  • Sample Preparation for Mass Spectrometry:

    • Proceed with SDS-PAGE analysis and/or standard proteomics sample preparation for mass spectrometry analysis.

Visualizing the Workflow and Data Analysis

The overall workflow for a typical XL-MS experiment, from sample preparation to data analysis, can be visualized as a streamlined process. Specialized software is then used to identify the cross-linked peptides from the complex mass spectrometry data.

XLMS_Workflow cluster_wet_lab Wet Lab cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis Protein_Sample Protein Sample Crosslinking Cross-linking Reaction (e.g., with this compound) Protein_Sample->Crosslinking Quenching Quenching Crosslinking->Quenching Digestion Enzymatic Digestion (e.g., Trypsin) Quenching->Digestion LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Database_Search Database Search (e.g., XlinkX) LC_MSMS->Database_Search Validation Cross-link Validation & FDR Control Database_Search->Validation Structural_Modeling Structural Modeling Validation->Structural_Modeling

Figure 1. General experimental workflow for cross-linking mass spectrometry.

Specialized software is essential for the confident identification of cross-linked peptides from complex MS/MS spectra. Tools like XlinkX, integrated into platforms such as Proteome Discoverer, provide algorithms to search for and validate cross-linked peptides against a protein sequence database.[4][5][6] These programs can be configured to handle various types of cross-linkers, including imidoesters like this compound.

Application in Signaling Pathways: A Case for this compound

The choice of cross-linker can be particularly important when studying dynamic protein interactions within signaling pathways, where maintaining the native-like structure of the protein complexes is paramount. The charge-preserving nature of this compound makes it an attractive option for such studies. For instance, in the study of a generic kinase signaling cascade, MPI could be used to capture the transient interactions between a receptor kinase, an adaptor protein, and a downstream kinase.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase Adaptor Adaptor Protein Receptor->Adaptor Interaction captured by MPI cross-link Kinase Downstream Kinase Adaptor->Kinase Interaction captured by MPI cross-link Substrate Substrate Protein Kinase->Substrate Phosphorylation Response Cellular Response Substrate->Response

Figure 2. A generic kinase signaling pathway illustrating potential MPI cross-links.

By preserving the positive charges on lysine residues, MPI may be less likely to disrupt the electrostatic interactions that are often crucial for the assembly and regulation of signaling complexes. This can lead to a more accurate snapshot of the protein-protein interactions as they occur in their native context.

Conclusion

The validation of this compound cross-links by mass spectrometry presents a valuable alternative to more conventional cross-linking chemistries. Its unique charge-preserving property offers a significant advantage in minimizing structural perturbations of protein complexes, which is particularly beneficial for studying sensitive biological systems like signaling pathways. While NHS-ester-based cross-linkers, especially MS-cleavable versions like DSSO, offer distinct advantages in terms of reaction efficiency and ease of data analysis, the choice of the optimal cross-linker will ultimately depend on the specific research question and the nature of the protein system under investigation. By providing detailed protocols and a comparative framework, this guide aims to empower researchers to select the most appropriate tools for their structural proteomics studies, ultimately leading to a deeper understanding of the intricate networks of protein interactions that govern cellular life.

References

A Head-to-Head Comparison of Imidoester Cross-linkers, Featuring Methyl Picolinimidate, for Advanced Protein Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of protein interactions and structural analysis, the choice of a cross-linking agent is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth comparison of imidoester cross-linkers, with a special focus on the advantages of methyl picolinimidate, against other commonly used amine-reactive cross-linkers. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document serves as a comprehensive resource for making informed decisions in your research endeavors.

Imidoester cross-linkers represent a class of reagents that react with primary amines (the N-terminus of proteins and the side chain of lysine residues) to form amidine bonds. A key advantage of this reaction is the preservation of the positive charge at the site of modification, which can be crucial for maintaining the native conformation and function of proteins. This compound, a prominent member of this class, offers distinct benefits for various applications, including structural proteomics and the analysis of protein-protein interactions.

Quantitative Comparison of Amine-Reactive Cross-linkers

The selection of a cross-linker is often a balance between reaction efficiency, the stability of the resulting bond, and the preservation of the protein's native state. While N-hydroxysuccinimide (NHS) esters are widely used due to the high stability of the amide bonds they form, imidoesters like this compound offer the significant advantage of charge preservation. The following table summarizes key quantitative and qualitative parameters for these cross-linker classes.

FeatureImidoesters (e.g., this compound)NHS Esters (e.g., DSS)
Reactive Group ImidoesterN-hydroxysuccinimide ester
Target Residues Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)
Resulting Bond AmidineAmide
Charge at Reaction Site Preserved (Amidine is protonated at physiological pH)Neutralized (Amide bond is neutral)
Optimal Reaction pH 8.0 - 10.07.0 - 8.5
Bond Stability Reversible at very high pH (>11)Highly stable
Key Advantage Maintains protein's native charge and potentially its structure and function.Forms highly stable, irreversible bonds.
Consideration Shorter half-life in aqueous solution compared to some NHS esters.Can alter the charge properties of the protein, potentially affecting its structure and interactions.

The Significance of Charge Preservation

The primary amino groups of lysine residues are typically protonated and positively charged at physiological pH. This charge plays a vital role in maintaining the three-dimensional structure of proteins through electrostatic interactions and in mediating protein-protein interactions.

NHS-ester cross-linkers react with primary amines to form neutral amide bonds, thereby neutralizing the positive charge at the modification site. This alteration in the protein's charge landscape can potentially lead to conformational changes or disrupt native interactions, yielding non-physiological results.

In contrast, imidoesters, including this compound, form amidine bonds which retain a positive charge at physiological pH. This unique feature helps to preserve the native electrostatic environment of the protein, increasing the likelihood of capturing biologically relevant interactions and conformations.

Experimental Protocols

Here, we provide a detailed protocol for a typical protein-protein interaction study using this compound followed by mass spectrometry analysis.

Protocol: In Vitro Cross-linking of a Protein Complex with this compound

1. Materials:

  • Purified protein complex (e.g., 1 mg/mL in phosphate-buffered saline, pH 7.4)
  • This compound hydrochloride
  • Cross-linking buffer: 50 mM HEPES, 150 mM NaCl, pH 8.0
  • Quenching solution: 1 M Tris-HCl, pH 7.5
  • SDS-PAGE reagents
  • Mass spectrometry grade trypsin
  • Reagents for peptide extraction and cleanup (e.g., C18 spin columns)

2. Procedure:

  • Buffer Exchange: If the purified protein complex is in a buffer containing primary amines (e.g., Tris), exchange it into the cross-linking buffer using a desalting column or dialysis.
  • Cross-linker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in the cross-linking buffer.
  • Cross-linking Reaction: Add the this compound stock solution to the protein complex solution to a final concentration of 1 mM. The optimal cross-linker concentration may need to be determined empirically (typically a 20- to 50-fold molar excess over the protein).
  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
  • Analysis of Cross-linking:
  • Take an aliquot of the reaction mixture and analyze it by SDS-PAGE to visualize the formation of higher molecular weight cross-linked species.
  • Sample Preparation for Mass Spectrometry:
  • Denature the cross-linked protein sample by adding urea to a final concentration of 8 M.
  • Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.
  • Dilute the sample to reduce the urea concentration to less than 1 M.
  • Digest the proteins with trypsin overnight at 37°C.
  • Acidify the peptide mixture with trifluoroacetic acid (TFA).
  • Desalt and concentrate the peptides using a C18 spin column.
  • LC-MS/MS Analysis:
  • Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.
  • Data Analysis:
  • Use specialized software (e.g., pLink, MeroX, xiSearch) to identify the cross-linked peptides from the MS/MS data. This will reveal the specific amino acid residues that were linked, providing distance constraints for structural modeling and identifying protein interaction interfaces.

Visualizing the Workflow and Mechanisms

To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the chemical reaction of imidoester cross-linking and a typical experimental workflow.

imidoester_reaction Protein1_NH2 Protein 1 (Primary Amine) Intermediate Reactive Intermediate Protein1_NH2->Intermediate + MethylPicolinimidate This compound MethylPicolinimidate->Intermediate Crosslinked_Product Cross-linked Proteins (Amidine Bond) Intermediate->Crosslinked_Product + Protein 2 (NH2) Protein2_NH2 Protein 2 (Primary Amine) Methanol Methanol

Caption: Reaction mechanism of this compound with primary amines on proteins.

experimental_workflow start Start: Purified Protein Complex crosslinking Cross-linking with This compound start->crosslinking quenching Quench Reaction crosslinking->quenching sds_page SDS-PAGE Analysis (Verification of Cross-linking) quenching->sds_page digestion In-solution Digestion (e.g., Trypsin) quenching->digestion cleanup Peptide Cleanup (e.g., C18 Desalting) digestion->cleanup lc_ms LC-MS/MS Analysis cleanup->lc_ms data_analysis Data Analysis (Identification of Cross-linked Peptides) lc_ms->data_analysis end End: Structural Insights & Interaction Mapping data_analysis->end

Caption: General experimental workflow for protein cross-linking analysis.

Conclusion

For researchers and drug development professionals seeking to elucidate protein structures and interaction networks, imidoester cross-linkers, and specifically this compound, offer a compelling advantage in their ability to preserve the native charge of proteins. This characteristic is paramount for studies where maintaining the physiological conformation and electrostatic interactions of the target proteins is crucial for obtaining biologically relevant data. While NHS esters provide highly stable linkages, the potential for charge alteration necessitates careful consideration of the experimental goals. By understanding the distinct properties of different cross-linker chemistries and employing robust experimental protocols, researchers can confidently capture and analyze the intricate molecular interactions that drive biological processes.

A Head-to-Head Comparison of Cleavable vs. Non-Cleavable Cross-Linkers in Bioconjugation and Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between cleavable and non-cleavable cross-linkers is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective, data-driven comparison of these two linker strategies, offering insights into their respective advantages and disadvantages in key applications such as antibody-drug conjugates (ADCs) and mass spectrometry-based proteomics.

Cross-linkers are indispensable tools for covalently connecting molecules, enabling the study of protein-protein interactions, the development of targeted therapeutics, and the structural analysis of protein complexes. The fundamental distinction between cleavable and non-cleavable linkers lies in the stability of the bond they form. Cleavable linkers are designed with a labile bond that can be broken under specific chemical or enzymatic conditions, allowing for the release of the conjugated molecules. In contrast, non-cleavable linkers form a stable, permanent bond.[1][2] This key difference dictates their suitability for various applications and influences factors such as stability, payload release mechanisms, and the potential for off-target effects.

Comparative Analysis of Linker Performance

The decision to employ a cleavable or non-cleavable linker is context-dependent, with each type offering distinct benefits and drawbacks.

Cleavable Linkers: Controlled Release and Bystander Effect

Cleavable linkers are engineered to be stable in systemic circulation but are susceptible to cleavage by specific triggers present in the target environment, such as the low pH of endosomes or the presence of specific enzymes within a cell.[3] This "molecular switch" allows for the controlled release of a payload in its free, unmodified form.[4]

A significant advantage of cleavable linkers, particularly in the context of ADCs, is their ability to induce a "bystander effect."[5] The released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, which is especially beneficial for treating heterogeneous tumors.[6][7] However, this can also lead to a narrower therapeutic window and potential for off-target toxicity if the linker is prematurely cleaved in circulation.[8]

Non-Cleavable Linkers: Enhanced Stability and Safety

Non-cleavable linkers provide a highly stable and permanent connection between the conjugated molecules.[9] In the case of ADCs, payload release is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome after internalization by the target cell.[3][8] This mechanism generally leads to superior plasma stability and a better safety profile, making them a suitable choice for homogenous tumors or when minimizing off-target toxicity is a primary concern.[8][9] The resulting payload-linker-amino acid complex is often charged and less membrane-permeable, largely abrogating the bystander effect.[5][10]

Quantitative Data Summary

The following tables provide a summary of quantitative data comparing the performance of cleavable and non-cleavable linkers in the context of ADCs.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of ADCs

ADC ConfigurationTarget AntigenCell LineLinker TypePayloadIC50 (ng/mL)Reference
Trastuzumab-vc-MMAEHER2SK-BR-3Cleavable (valine-citrulline)MMAE~10-50[9]
Trastuzumab emtansine (T-DM1)HER2SK-BR-3Non-cleavable (SMCC)DM1~20-100[6]
Trastuzumab deruxtecan (T-DXd)HER2KPL-4 (HER2-low)Cleavable (GGFG peptide)Deruxtecan~5[10]
Trastuzumab-SMCC-DM1HER2KPL-4 (HER2-low)Non-cleavable (SMCC)DM1>1000[11]

Note: IC50 values can vary significantly based on the assay conditions and cell line used.[4]

Table 2: Comparative Plasma Stability of ADCs

ADCLinker TypePlasma Half-life (days)Reference
Brentuximab vedotin (Adcetris®)Cleavable (valine-citrulline)~2-4[9]
Trastuzumab emtansine (Kadcyla®)Non-cleavable (SMCC)~4[9]
Inotuzumab ozogamicin (Besponsa®)Cleavable (hydrazone)~5[12]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the potency (IC50) of an ADC in killing target cancer cells.[13][14]

Materials:

  • Target cancer cell line (e.g., SK-BR-3 for HER2-targeted ADCs)

  • Complete cell culture medium

  • ADC of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate overnight.[14]

  • ADC Treatment: Prepare serial dilutions of the ADC in culture medium. Remove the old medium from the wells and add 100 µL of the diluted ADC solutions. Include a vehicle control (medium without ADC). Incubate for 72-120 hours.[14]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[14]

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.[14]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]

Protocol 2: Plasma Stability Assay using LC-MS

This protocol is used to determine the stability of an ADC in plasma by measuring the change in the drug-to-antibody ratio (DAR) over time.[15][16]

Materials:

  • Test ADC

  • Mouse or human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Immunoaffinity capture beads (e.g., Protein A or anti-human Fc)

  • Wash buffer (e.g., PBS)

  • Elution buffer (e.g., low pH glycine buffer)

  • Reducing agent (e.g., DTT) for some analyses

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Incubation: Incubate the ADC in plasma at 37°C over a time course (e.g., 0, 24, 48, 72, 96, 168 hours).[15]

  • ADC Capture: At each time point, take an aliquot of the plasma sample and capture the ADC using immunoaffinity beads.[15]

  • Washing: Wash the beads with wash buffer to remove non-specifically bound plasma proteins.[15]

  • Elution: Elute the ADC from the beads using the elution buffer.[15]

  • Sample Preparation for LC-MS: The eluted ADC can be analyzed intact or after reduction to separate the heavy and light chains.

  • LC-MS Analysis: Analyze the samples by LC-MS to determine the relative abundance of different DAR species.

  • Data Analysis: Calculate the average DAR at each time point. A decrease in the average DAR over time indicates payload loss and linker instability.[15]

Visualizing the Concepts

Diagrams created using Graphviz (DOT language) illustrate key concepts and workflows.

ADC_Cleavable_Pathway cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC ADC in Circulation Receptor Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome (Low pH) Receptor->Endosome 2. Internalization Lysosome Lysosome (Enzymes) Endosome->Lysosome 3. Trafficking Payload Free Payload Lysosome->Payload 4. Cleavage & Payload Release DNA DNA Damage & Apoptosis Payload->DNA 5. Cytotoxicity

Caption: Mechanism of action for an ADC with a cleavable linker.

ADC_NonCleavable_Pathway cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC ADC in Circulation Receptor Antigen Receptor ADC->Receptor 1. Binding Lysosome Lysosome Receptor->Lysosome 2. Internalization & Trafficking Degradation Antibody Degradation Lysosome->Degradation 3. Proteolytic Degradation Payload Payload-Linker- Amino Acid Degradation->Payload 4. Payload Release DNA DNA Damage & Apoptosis Payload->DNA 5. Cytotoxicity

Caption: Mechanism of action for an ADC with a non-cleavable linker.

XLMS_Workflow Protein Protein/Protein Complex Crosslinking Cross-linking Reaction Protein->Crosslinking Digestion Enzymatic Digestion Crosslinking->Digestion Enrichment Enrichment of Cross-linked Peptides (Optional) Digestion->Enrichment LCMS LC-MS/MS Analysis Digestion->LCMS Direct Analysis Enrichment->LCMS DataAnalysis Data Analysis (Specialized Software) LCMS->DataAnalysis Structure Structural Modeling/ Interaction Mapping DataAnalysis->Structure

Caption: General experimental workflow for cross-linking mass spectrometry (XL-MS).

References

Orthogonal Validation of Methyl Picolinimidate Cross-Linking: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and validation of protein-protein interactions (PPIs) is a cornerstone of biological research. Methyl picolinimidate stands out as a valuable tool in the cross-linking mass spectrometry (XL-MS) workflow for capturing these interactions. However, the transient and complex nature of PPIs necessitates rigorous validation of XL-MS findings through orthogonal methods. This guide provides an objective comparison of techniques to validate this compound-derived PPIs, supported by experimental data and detailed protocols, to ensure the reliability and biological relevance of your findings.

This compound is a homobifunctional cross-linking agent that reacts with primary amines, primarily the ε-amino groups of lysine residues, forming stable amidine bonds. Its defined spacer arm length makes it a useful molecular ruler for probing the three-dimensional structure of protein complexes. While powerful, XL-MS experiments can be prone to false positives. Therefore, employing orthogonal methods—techniques that rely on different physical and chemical principles—is crucial for confident validation of identified interactions.

Comparative Analysis of Validation Methods

The following table summarizes key performance metrics of common orthogonal methods used to validate protein-protein interactions initially identified through this compound cross-linking.

MethodPrincipleThroughputConfidence in Direct InteractionQuantitative CapabilityKey Considerations
This compound XL-MS Covalent cross-linking of proximal primary amines followed by mass spectrometry identification of cross-linked peptides.HighHigh (provides distance constraints)Semi-quantitative to Quantitative (with isotopic labeling)Can capture transient and weak interactions. Requires specialized data analysis software.
Co-immunoprecipitation (Co-IP) Antibody-based pulldown of a target protein to co-purify its interacting partners from a cell lysate.Low to MediumModerate (identifies complex members, not necessarily direct binders)Semi-quantitative (Western Blot) to Quantitative (Mass Spectrometry)Relies on high-quality, specific antibodies. May miss transient interactions.
Western Blotting Immunoassay to detect a specific protein in a sample. Used to confirm the presence of a putative interactor in a Co-IP eluate.LowIndirectSemi-quantitativeSimple and widely accessible. Confirms protein presence but not direct interaction.
Bioluminescence Resonance Energy Transfer (BRET) A proximity-based assay measuring the transfer of energy from a donor luciferase to an acceptor fluorophore fused to two proteins of interest.HighHighQuantitativeRequires genetic fusion of tags to proteins of interest. Measures proximity in living cells.
Surface Plasmon Resonance (SPR) An in vitro technique that measures the binding kinetics and affinity of an interaction by detecting changes in refractive index at a sensor surface.Low to MediumHighQuantitative (provides kinetic data)Requires purified proteins. Can be sensitive to protein immobilization.

Case Study: Validation of the 14-3-3ζ Interaction with a Client Protein

To illustrate the application of orthogonal validation, we present a case study on the interaction between the hub protein 14-3-3ζ and a known client protein. The 14-3-3 protein family plays a critical role in various signaling pathways by binding to phosphorylated serine/threonine motifs on target proteins.

Initial Discovery via this compound XL-MS

Cross-linking of a purified 14-3-3ζ dimer with its phosphorylated client protein using this compound, followed by mass spectrometry analysis, identified several cross-linked peptides. The identification of these peptides provided initial evidence of a direct interaction and pinpointed the lysine residues in close proximity at the interaction interface.

Cross-linked Peptides (14-3-3ζ - Client Protein)Number of Unique Cross-link Spectral Matches (CSMs)
K49 (14-3-3ζ) - K120 (Client)15
K122 (14-3-3ζ) - K120 (Client)9
Orthogonal Validation by Co-immunoprecipitation (Co-IP) and Western Blot

To validate this interaction in a more physiological context, Co-IP was performed using a cell lysate overexpressing both proteins. An antibody specific to the client protein was used to pull down the complex, and the eluate was analyzed by Western blot for the presence of 14-3-3ζ.

Results: The Western blot analysis showed a clear band corresponding to the molecular weight of 14-3-3ζ in the Co-IP eluate from cells expressing both proteins, but not in the negative control (cells expressing only 14-3-3ζ or using a non-specific IgG antibody). This result confirms that 14-3-3ζ and the client protein associate within a complex in the cellular environment.

Experimental Protocols

This compound Cross-Linking of 14-3-3ζ and Client Protein
  • Protein Preparation: Purified 14-3-3ζ dimer and the phosphorylated client protein are dialyzed against a cross-linking buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl).

  • Cross-linking Reaction: The proteins are mixed at a desired molar ratio (e.g., 1:1) to a final concentration of 1-5 µM. A fresh stock solution of this compound in cross-linking buffer is added to a final concentration of 1-2 mM.

  • Incubation: The reaction is incubated at room temperature for 30-60 minutes.

  • Quenching: The reaction is quenched by adding a final concentration of 50-100 mM Tris-HCl or ammonium bicarbonate to consume the excess cross-linker.

  • Sample Preparation for MS: The cross-linked sample is denatured, reduced, alkylated, and digested with a protease (e.g., trypsin).

  • Mass Spectrometry Analysis: The digested peptides are analyzed by LC-MS/MS.

  • Data Analysis: The raw data is analyzed using specialized cross-link identification software (e.g., pLink, MeroX) to identify the cross-linked peptides.

Co-immunoprecipitation and Western Blot Validation
  • Cell Lysis: Cells co-expressing tagged versions of 14-3-3ζ and the client protein are lysed in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Immunoprecipitation: The cell lysate is incubated with an antibody specific to the client protein's tag, pre-coupled to protein A/G beads, overnight at 4°C with gentle rotation.

  • Washing: The beads are washed 3-5 times with lysis buffer to remove non-specific binders.

  • Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: The eluate is resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with an antibody specific to the 14-3-3ζ tag. A secondary HRP-conjugated antibody and a chemiluminescent substrate are used for detection.

Visualizing the Validation Workflow and Signaling Context

To provide a clearer understanding of the experimental logic and the biological context of the 14-3-3 interaction, the following diagrams were generated.

Orthogonal_Validation_Workflow cluster_XLMS Primary Discovery: XL-MS cluster_Validation Orthogonal Validation XLMS_Start Protein Complex Crosslinking This compound Cross-linking XLMS_Start->Crosslinking Digestion_MS Digestion & LC-MS/MS Crosslinking->Digestion_MS XL_Data Identification of Cross-linked Peptides Digestion_MS->XL_Data CoIP_Start Cell Lysate XL_Data->CoIP_Start Hypothesis: Interaction between 14-3-3ζ and Client CoIP Co-immunoprecipitation (anti-Client Protein Ab) CoIP_Start->CoIP WB Western Blot (anti-14-3-3ζ Ab) CoIP->WB Validation_Result Confirmation of Interaction WB->Validation_Result

Caption: Workflow for orthogonal validation of a this compound finding.

Signaling_Pathway cluster_upstream Upstream Kinase Activation cluster_interaction 14-3-3ζ Interaction cluster_downstream Downstream Cellular Response Signal External Signal Kinase Protein Kinase Signal->Kinase activates Client_unphos Client Protein Kinase->Client_unphos phosphorylates Client_phos Phosphorylated Client Protein Complex 14-3-3ζ / Client Complex Client_phos->Complex Protein_14_3_3 14-3-3ζ Dimer Protein_14_3_3->Complex binds Response Cellular Response (e.g., Sequestration, Conformational Change) Complex->Response leads to

Caption: Simplified 14-3-3 signaling pathway.

Navigating the Cross-Linking Data Maze: A Guide to Analysis Software

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the structural analysis of proteins and their interactions, cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique. By covalently linking spatially proximate amino acid residues, XL-MS provides crucial distance constraints that aid in elucidating protein conformations and mapping interaction interfaces. However, the complexity of the resulting data necessitates sophisticated software for accurate analysis. This guide offers an objective comparison of prominent software tools, supported by experimental data, to aid researchers in selecting the optimal solution for their needs.

Cross-linking mass spectrometry provides a "snapshot" of protein structures and interactions within their native environment. The workflow typically involves cross-linking proteins, digesting them into peptides, and analyzing the resulting mixture using high-resolution mass spectrometry. The subsequent bioinformatic analysis is a critical step where specialized software is employed to identify the cross-linked peptides from complex tandem mass spectra.

The Contenders: A Comparative Overview

Several software packages have been developed to tackle the challenge of identifying cross-linked peptides. This guide focuses on a selection of commonly used and well-documented tools: MeroX , MaxLynx , XiSEARCH , XlinkX , OpenPepXL , pLink , and Kojak . The performance of these tools can be evaluated based on several key metrics, including the number of identified cross-links (both intra- and inter-protein), processing speed, and the accuracy of false discovery rate (FDR) estimation.

Quantitative Performance Comparison

The following tables summarize the quantitative performance of these software tools based on published data. It is important to note that direct comparisons can be challenging as performance is highly dependent on the dataset, the cross-linker used, and the specific search parameters.

Table 1: Performance Comparison with MS-Cleavable Cross-linker (DSBU)

This table presents data from a study on a bacterial membrane protein complex (FtsH-HflK-HflC) cross-linked with DSBU.[1][2]

SoftwareNumber of Inter-protein InteractionsNumber of Intra-protein InteractionsTotal InteractionsProcessing Time
XiSEARCH 311125436~40 minutes
MeroX Not specifiedNot specifiedNot specified< 1 minute
MaxLynx 57Not specified57~50 minutes

Note: The study highlighted that XiSEARCH identified the most interactions, while MeroX was the fastest in terms of processing time. MaxLynx identified the fewest interactions in this specific experiment.[1][2]

Table 2: Performance Comparison with Non-Cleavable Cross-linker (BS3)

Analysis of the same bacterial membrane protein complex using the non-cleavable cross-linker BS3 revealed different software capabilities.[1][2]

SoftwareAnalysis CompletionNotes
MeroX YesSuccessfully completed the analysis.
MaxLynx NoFailed during analysis due to high system requirements.
XiSEARCH NoFailed during analysis due to high system requirements.

Note: This highlights a key difference in software specialization, with MeroX demonstrating the ability to handle data from the non-cleavable cross-linker BS3 in this instance, while others could not.[1][2]

Table 3: Broader Software Comparison on Benchmark Datasets

This table synthesizes findings from various benchmark studies on different datasets and cross-linkers, providing a broader overview of software performance.

SoftwareCross-Linker Type(s)Key StrengthsConsiderations
MeroX MS-cleavable (e.g., DSBU, DSSO)[3][4][5]Fast processing speed, user-friendly interface with MS/MS spectrum visualization.[1] Can handle some non-cleavable cross-linker data.[1]May identify fewer interactions compared to some other tools.[1]
MaxLynx Non-cleavable and MS-cleavable[6][7]High number of identified cross-linked-peptide-to-spectrum matches (CSMs) for non-cleavable linkers at a 1% FDR.[6][7]Can have long processing times and high system requirements.[1][2] The graphical user interface may lack MS/MS spectrum visualization for verification.[1]
XiSEARCH Universal (e.g., BS3, DSSO, SDA)[8]High number of identified interactions, particularly with MS-cleavable linkers.[1][9]Can have high system requirements, leading to analysis failure with some datasets.[1][2]
XlinkX Universal (user-definable cleavable and non-cleavable)[10][11]Highly flexible with user-definable cross-linkers and modifications. Integrated into the Proteome Discoverer platform.[10][11]Performance can be dependent on the specific acquisition method.[11]
OpenPepXL Non-cleavable (labeled and label-free)[12][13]High sensitivity, often identifying more unique residue pairs than other tools for non-cleavable linkers.[12][13]Specialized for non-cleavable cross-linkers.
pLink Non-cleavable[14][15]High number of identified CSMs, but potentially at the cost of higher error rates.[14]May exhibit higher false discovery rates than the set threshold.[14]
Kojak Non-cleavable[14][16]Open-source and computationally efficient.[16]May identify fewer cross-linked sites compared to other algorithms in some datasets.[16]
CLMSVault Imports from multiple search engines (e.g., Kojak, pLink, Xi, xQuest)[1][17]Facilitates comparison and visualization of results from different algorithms and cross-linkers. Includes a 3D viewer for mapping cross-links onto protein structures.[1][17]Primarily a data analysis and visualization platform, not a search engine itself.

Experimental Protocols

A generalized experimental workflow for cross-linking mass spectrometry is essential for generating high-quality, reproducible data. The following protocol outlines the key steps for a typical XL-MS experiment using either a cleavable (DSBU) or a non-cleavable (BS3) cross-linker.

Protein Complex Preparation and Cross-Linking
  • Sample Preparation: Purify the protein complex of interest. Ensure the buffer is compatible with the cross-linking chemistry (e.g., avoid primary amines like Tris for NHS-ester cross-linkers). A suitable buffer is HEPES or PBS at a pH between 7.0 and 8.5.[18]

  • Cross-Linker Preparation: Immediately before use, prepare a fresh stock solution of the cross-linker (e.g., 50 mM BS3 or DSBU in an appropriate solvent like DMSO or water).[19]

  • Cross-Linking Reaction: Add the cross-linker to the protein sample at a desired final concentration (typically in the range of 0.5 to 5 mM). The optimal concentration should be determined empirically. Incubate the reaction at room temperature for 30-60 minutes.[19]

  • Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris-HCl or ammonium bicarbonate, to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature.[19]

Protein Digestion and Peptide Purification
  • Denaturation and Reduction: Denature the cross-linked proteins using 8M urea. Reduce disulfide bonds with dithiothreitol (DTT).

  • Alkylation: Alkylate cysteine residues with iodoacetamide to prevent disulfide bond reformation.

  • Digestion: Dilute the sample to reduce the urea concentration and digest the proteins overnight with a protease, typically trypsin. For more complex samples, sequential digestion with multiple proteases can improve sequence coverage.[9]

  • Peptide Cleanup: Acidify the digest and desalt the peptides using a C18 solid-phase extraction cartridge.

  • Enrichment (Optional but Recommended): Enrich for cross-linked peptides using size-exclusion chromatography (SEC), as cross-linked peptides are generally larger than linear peptides.[20]

Mass Spectrometry Analysis
  • LC-MS/MS: Analyze the enriched peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer (e.g., an Orbitrap or timsTOF instrument).[1][20]

  • Acquisition Method: The data acquisition method will depend on the type of cross-linker used.

    • For non-cleavable cross-linkers (e.g., BS3): A standard data-dependent acquisition (DDA) method is typically used.

    • For MS-cleavable cross-linkers (e.g., DSBU): A "stepped HCD" or similar method is often employed to generate characteristic fragment ions from the cleavage of the cross-linker in the MS2 scan, followed by MS3 fragmentation of the individual peptide chains.[21]

Visualizing the Analysis Workflow

The computational analysis of XL-MS data follows a logical pipeline to confidently identify cross-linked peptides from the vast amount of spectral data.

XL_MS_Workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_results Results & Visualization RawData Raw MS Data (.raw) PeakPicking Peak Picking & Conversion (.mgf/.mzML) RawData->PeakPicking Search Database Search PeakPicking->Search FDR False Discovery Rate (FDR) Analysis Search->FDR Identified Identified Cross-links FDR->Identified Visualization Visualization & Structural Mapping Identified->Visualization

Caption: A generalized workflow for XL-MS data analysis.

Workflow for MS-Cleavable Cross-Linker Data Analysis (e.g., using MeroX)

Software designed for MS-cleavable cross-linkers leverages the specific fragmentation pattern of the linker to simplify the search.

Cleavable_XL_Workflow MS2 MS2 Spectrum Acquisition SignatureIons Identify Signature Fragment Ions MS2->SignatureIons PeptideMasses Calculate Masses of Individual Peptides SignatureIons->PeptideMasses PeptideSearch Search Database for Peptide Candidates PeptideMasses->PeptideSearch Scoring Score Candidate Pairs against Spectrum PeptideSearch->Scoring Validation FDR Validation Scoring->Validation

Caption: The logical workflow for identifying peptides linked by a cleavable cross-linker.

Workflow for Non-Cleavable Cross-Linker Data Analysis (e.g., using OpenPepXL)

The analysis of data from non-cleavable cross-linkers is more computationally intensive due to the larger search space.

NonCleavable_XL_Workflow PrecursorMass Precursor Ion Mass PeptidePairs Generate All Possible Peptide Pairs PrecursorMass->PeptidePairs MassFilter Filter Pairs by Precursor Mass PeptidePairs->MassFilter TheoreticalSpectra Generate Theoretical Spectra for Candidate Pairs MassFilter->TheoreticalSpectra Comparison Compare Theoretical and Experimental Spectra TheoreticalSpectra->Comparison Scoring Score Best Match Comparison->Scoring

Caption: The logical workflow for identifying peptides linked by a non-cleavable cross-linker.

Conclusion

The choice of software for analyzing cross-linking mass spectrometry data is a critical decision that can significantly impact the quality and quantity of the results. While some tools like XiSEARCH may be preferable for maximizing the number of identified interactions, MeroX offers a balance of speed and user-friendliness, making it a strong candidate for initial analyses and verification. MaxLynx has demonstrated robust performance across different cross-linker types and complex samples, positioning it as a powerful tool for in-depth studies. For researchers working with non-cleavable cross-linkers, OpenPepXL shows excellent sensitivity. The flexibility of XlinkX within the Proteome Discoverer environment makes it a versatile option for labs using this platform. Finally, tools like CLMSVault are invaluable for integrating and visualizing data from multiple search engines, providing a more comprehensive view of the results. Ultimately, the optimal choice will depend on the specific experimental design, the type of cross-linker used, and the computational resources available.

References

Assessing the Impact of Methyl Picolinimidate on Protein Structure Integrity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of structural biology and drug development, the use of chemical cross-linking agents is indispensable for stabilizing protein complexes, elucidating protein-protein interactions, and probing three-dimensional structures. Methyl picolinimidate, an imidoester-based cross-linker, offers a specific approach to covalently linking primary amines on protein surfaces. However, a critical consideration for its application is the potential impact on the native structure and integrity of the protein under investigation. This guide provides a comparative framework for assessing the structural consequences of using this compound relative to other commonly employed amine-reactive cross-linking reagents.

Introduction to Amine-Reactive Cross-Linking

Amine-reactive cross-linkers are a class of chemical reagents that form covalent bonds with the primary amines found in proteins, primarily the ε-amino group of lysine residues and the N-terminal α-amino group. The choice of cross-linker can significantly influence the outcome of an experiment, with variations in spacer arm length, reactivity, and chemical properties potentially affecting protein conformation.

This compound belongs to the imidoester class of cross-linkers. These reagents react with primary amines to form amidine bonds, which are stable and retain the positive charge of the original amine group, a feature that can be crucial for maintaining protein solubility and native interactions.

Comparative Analysis of Cross-Linking Reagents

While direct quantitative data comparing the structural impact of this compound to other cross-linkers is not extensively available in the current literature, we can establish a framework for comparison based on the properties and known effects of different classes of amine-reactive cross-linkers.

Cross-linker Class Example Reagent(s) Reactive Group Spacer Arm Length (Å) Key Characteristics Potential Structural Impact
Imidoesters This compound, Dimethyl Suberimidate (DMS)ImidoesterVariable (e.g., DMS ~11.3)Reacts with primary amines to form charge-preserving amidine bonds. Reaction is optimal at alkaline pH (8-10).Generally considered mild, as they maintain the positive charge of the modified lysine residues, which can help preserve native electrostatic interactions.
N-hydroxysuccinimide (NHS) Esters Disuccinimidyl Suberate (DSS), Bis(sulfosuccinimidyl) Suberate (BS3)NHS EsterVariable (e.g., DSS ~11.4)Reacts with primary amines to form stable amide bonds, resulting in the loss of the positive charge. BS3 is a water-soluble version.The neutralization of lysine's positive charge can potentially disrupt salt bridges and alter local or global protein conformation.
Aldehydes Glutaraldehyde, FormaldehydeAldehydeVariable (Glutaraldehyde can polymerize)Reacts with primary amines and other nucleophiles. Can form complex cross-links of varying lengths.Can be more aggressive and may lead to more significant structural perturbations due to its ability to react with multiple residue types and form heterogeneous cross-links.
Zero-Length Cross-linkers 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Carbodiimide0Mediates the formation of an amide bond between a carboxyl group and a primary amine without introducing a spacer arm.The direct covalent linkage can restrict natural protein dynamics more than a flexible spacer arm, potentially inducing strain.

Experimental Protocols for Assessing Structural Integrity

To objectively assess the impact of this compound and compare it to other cross-linkers, a series of biophysical and structural biology techniques should be employed.

Protocol 1: Cross-Linking of a Model Protein

Objective: To covalently modify a well-characterized protein with this compound and alternative cross-linkers under controlled conditions.

Materials:

  • Purified model protein (e.g., Bovine Serum Albumin, Lysozyme) at a known concentration (e.g., 1-5 mg/mL).

  • This compound hydrochloride.

  • Alternative cross-linkers (e.g., DSS, Glutaraldehyde).

  • Reaction Buffer: Amine-free buffer with a pH suitable for the specific cross-linker (e.g., for imidoesters: 0.1 M sodium borate, pH 8.5-9.0; for NHS esters: 0.1 M sodium phosphate, pH 7.2-8.0).

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 7.5).

  • SDS-PAGE reagents.

Procedure:

  • Prepare fresh stock solutions of each cross-linker in an appropriate solvent (e.g., water or DMSO for this compound, DMSO for DSS).

  • To the protein solution in the reaction buffer, add the cross-linker to achieve a desired molar excess (e.g., 20-50 fold).

  • Incubate the reaction mixture at room temperature for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes.

  • Analyze the reaction products by SDS-PAGE to visualize the formation of higher molecular weight cross-linked species.

Protocol 2: Circular Dichroism (CD) Spectroscopy

Objective: To assess changes in the secondary and tertiary structure of the protein upon cross-linking.

Materials:

  • Cross-linked protein samples from Protocol 1.

  • Native (uncross-linked) protein control.

  • CD Spectropolarimeter.

  • Quartz cuvettes (e.g., 0.1 cm path length for far-UV, 1 cm for near-UV).

Procedure:

  • Dialyze or buffer-exchange the cross-linked and native protein samples into a suitable buffer for CD analysis (e.g., 10 mM sodium phosphate, pH 7.4).

  • Measure the far-UV CD spectrum (e.g., 190-250 nm) to analyze secondary structure content (α-helix, β-sheet).

  • Measure the near-UV CD spectrum (e.g., 250-320 nm) to probe the environment of aromatic amino acids and thus, the tertiary structure.

  • Compare the spectra of the cross-linked samples to the native protein. Significant changes in the spectra indicate alterations in protein conformation.

Protocol 3: Mass Spectrometry (XL-MS)

Objective: To identify the specific residues involved in cross-linking and to quantify the extent of modification.

Materials:

  • Cross-linked protein samples from Protocol 1.

  • Protease (e.g., Trypsin).

  • Mass Spectrometer (e.g., Orbitrap-based).

  • XL-MS data analysis software (e.g., pLink, MeroX).

Procedure:

  • Denature, reduce, and alkylate the cross-linked protein samples.

  • Digest the proteins into peptides using a protease.

  • Analyze the resulting peptide mixture by LC-MS/MS.

  • Use specialized software to identify the cross-linked peptides (both inter- and intra-molecular).

  • Quantify the relative abundance of cross-linked versus unmodified peptides to determine the efficiency of the cross-linking reaction.

Visualizing Workflows and Mechanisms

To aid in the understanding of the experimental processes and chemical reactions, the following diagrams have been generated using the DOT language.

experimental_workflow Experimental Workflow for Assessing Structural Impact cluster_prep Sample Preparation cluster_data Data Interpretation start Purified Protein crosslink Cross-linking Reaction (this compound vs. Alternatives) start->crosslink quench Quenching crosslink->quench sds_page SDS-PAGE quench->sds_page cd_spec Circular Dichroism quench->cd_spec xl_ms Mass Spectrometry (XL-MS) quench->xl_ms band_shift Band Shift Analysis sds_page->band_shift secondary_tertiary Secondary & Tertiary Structure Analysis cd_spec->secondary_tertiary crosslink_id Cross-link Identification & Quantification xl_ms->crosslink_id

Caption: Workflow for assessing the structural impact of cross-linking.

reaction_mechanism Reaction of this compound with a Primary Amine reagents Protein-NH₂ + this compound intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product Protein-NH-C(=NH)-Picoline (Amidine Bond) + CH₃OH intermediate->product Methanol Elimination

Caption: Reaction mechanism of an imidoester with a primary amine.

Conclusion

The selection of a cross-linking agent requires careful consideration of its potential effects on protein structure. While this compound, as an imidoester, is theoretically a mild cross-linker due to its charge-preserving nature, empirical validation is crucial for any specific protein system. The experimental framework outlined in this guide, employing techniques such as SDS-PAGE, circular dichroism, and mass spectrometry, provides a robust methodology for assessing the structural integrity of proteins modified with this compound and for comparing its performance against other classes of cross-linking reagents. By systematically evaluating these parameters, researchers can make informed decisions to ensure the biological relevance of their cross-linking studies.

Safety Operating Guide

Navigating the Safe Disposal of Methyl Picolinimidate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Methyl picolinimidate, a reagent utilized in various synthetic applications, requires careful handling and a structured disposal protocol due to its inherent hazards. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Hazard Profile and Safety Summary

This compound is classified with several hazards that necessitate cautious handling and specific disposal considerations.[1] All waste containing this compound must be treated as hazardous.[2]

Hazard ClassificationGHS PictogramHazard Statement
Acute Toxicity, OralWarningH302: Harmful if swallowed.[1]
Skin Irritation, Category 2WarningH315: Causes skin irritation.[1]
Serious Eye Damage, Category 1DangerH318: Causes serious eye damage.[1]
Specific target organ toxicity — single exposure, Category 3WarningH335: May cause respiratory irritation.[1]
Hazardous to the aquatic environment — acute hazard, Category 3NoneH402: Harmful to aquatic life.

Personal Protective Equipment (PPE): Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment.

  • Eye and Face Protection: Chemical safety goggles and a face shield are required.[2]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.[2]

  • Body Protection: A flame-retardant lab coat must be worn at all times.[2]

  • Respiratory Protection: All handling should occur in a certified chemical fume hood to minimize inhalation exposure.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be managed as a hazardous waste procedure. Adherence to your institution's specific guidelines and local, state, and federal regulations is mandatory.[2][3]

1. Waste Identification and Segregation:

  • Treat all materials contaminated with this compound as hazardous waste. This includes unused or expired product, reaction residues, contaminated solvents, and disposable labware (e.g., gloves, weighing papers, pipette tips).[2][4]

  • Designate a specific, clearly labeled waste container for this compound waste.[3][5]

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office to prevent potentially dangerous reactions.[2][6]

2. Waste Collection and Containment:

  • Solid Waste: Carefully transfer solid this compound and contaminated solids into a designated, robust, and sealable hazardous waste container. Minimize dust generation during transfer.[2][6]

  • Liquid Waste: Collect solutions containing this compound and contaminated solvents in a separate, compatible, and leak-proof hazardous waste container.[2][7]

  • Empty Containers: A container that has held this compound should be triple-rinsed with a suitable solvent.[8] The rinsate must be collected and disposed of as hazardous waste.[4][8] After thorough decontamination and removal or defacing of the original label, the container may be disposed of as regular trash, pending institutional policies.[4]

3. Labeling and Storage:

  • The waste container must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[3][9] If it is a mixture, list all constituents and their approximate percentages.[9]

  • Keep the waste container securely closed at all times, except when adding waste.[7]

  • Store the labeled waste container in a designated and secure satellite accumulation area within the laboratory. This area should be well-ventilated, away from drains, and incompatible materials.[6][8]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[4][10]

  • Never dispose of this compound down the sanitary sewer or in the regular trash.[9][11]

  • Maintain a documented record of all chemical waste disposal for a minimum of three years, including consignment notes.[10]

5. Spill Management:

  • In the event of a spill, evacuate and isolate the area. Alert colleagues and your supervisor immediately.[3][4]

  • Wearing appropriate PPE, clean up the spill using an inert absorbent material.[6]

  • Collect all contaminated materials into the designated hazardous waste container.[4][5]

  • Thoroughly decontaminate the spill area.[2]

  • If personal exposure occurs, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.[3][12]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

start This compound Disposal Required waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused product, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid decontaminate Triple-Rinse with Appropriate Solvent empty_container->decontaminate store Store Securely in Satellite Accumulation Area collect_solid->store collect_liquid->store collect_rinsate Collect Rinsate as Hazardous Liquid Waste decontaminate->collect_rinsate dispose_container Dispose of Decontaminated Container per Institutional Policy decontaminate->dispose_container collect_rinsate->collect_liquid contact_ehs Contact EHS for Pickup and Disposal store->contact_ehs

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Methyl Picolinimidate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Methyl picolinimidate. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Summary: this compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Ingestion may be harmful.[2]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure to this compound. The following table summarizes the required equipment.

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesChemical splash goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required to protect from splashes.[3]
Face ShieldA face shield should be worn in addition to goggles when there is a significant risk of splashing.[4]
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended.[5] Always inspect gloves for tears or punctures before use and replace them immediately if contaminated.[5]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned to protect skin and clothing.[5] For larger quantities or increased splash risk, a chemical-resistant apron is advisable.[4][5]
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes are required at all times within the laboratory to protect against spills and falling objects.[5]
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should occur in a certified chemical fume hood to minimize the inhalation of vapors.[5] If a fume hood is unavailable or ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is critical for safety and efficiency when working with this compound.

1. Preparation:

  • Review Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound.

  • Inspect Equipment: Ensure all PPE is in good condition.

  • Prepare Workspace: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5] Ensure that an eyewash station and safety shower are readily accessible.[6]

  • Measure and Weigh: Use the smallest quantity of the chemical necessary for the experiment.[5]

2. Handling:

  • Don PPE: Wear the appropriate PPE as specified in the table above.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1]

  • Avoid Inhalation: Do not breathe dust, fumes, or vapors.[1][3]

  • No Consumption: Do not eat, drink, or smoke in the laboratory.[1][5]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical.[1][3]

3. Spill Management:

  • Alert Personnel: In case of a small spill, alert others in the vicinity.[5]

  • Containment: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[1] For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.[3]

  • Decontamination: Clean the spill area thoroughly.

  • Seek Medical Attention: If there is personal exposure, wash the affected skin area with soap and water immediately.[3] For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[3] If inhaled, move to fresh air and seek medical attention.[3]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, absorbent materials), in a clearly labeled, sealed, and chemically compatible waste container.[1][5]

2. Waste Storage:

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][5]

3. Final Disposal:

  • Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3] Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[7]

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_operation Operational Phase cluster_contingency Contingency start Start: Handling This compound review_sds Review Safety Data Sheet (SDS) start->review_sds assess_risk Assess Task-Specific Risks (e.g., splash, dust) review_sds->assess_risk select_eye Select Eye/Face Protection (Goggles/Face Shield) assess_risk->select_eye Potential Splash? select_gloves Select Hand Protection (Nitrile Gloves) assess_risk->select_gloves select_body Select Body Protection (Lab Coat/Apron) assess_risk->select_body select_resp Select Respiratory Protection (Fume Hood/Respirator) assess_risk->select_resp Inhalation Hazard? don_ppe Don PPE Correctly select_eye->don_ppe select_gloves->don_ppe select_body->don_ppe select_resp->don_ppe handle_chemical Handle Chemical in Designated Area don_ppe->handle_chemical decontaminate Decontaminate/Doff PPE handle_chemical->decontaminate spill Spill or Exposure Occurs handle_chemical->spill end End of Procedure decontaminate->end emergency_proc Follow Emergency Procedures (Spill Cleanup/First Aid) spill->emergency_proc Activate emergency_proc->decontaminate After Resolution

Caption: Workflow for PPE selection and use when handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.